molecular formula C18H21N5O10 B613720 Boc-Dap(Dnp)-Osu CAS No. 214750-68-2

Boc-Dap(Dnp)-Osu

Cat. No.: B613720
CAS No.: 214750-68-2
M. Wt: 467.39
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-Dap(Dnp)-OSu is a protected diaminopropionic acid derivative that serves as a critical building block in sophisticated peptide synthesis and bioconjugation chemistry. Its primary research value lies in the orthogonal protection of its two amino groups: the alpha-amino function is safeguarded by a Boc (tert-butoxycarbonyl) group, while the beta-amino side chain is specifically protected with a Dnp (2,4-dinitrophenyl) group. This protection scheme allows for selective deprotection and sequential modification, which is essential for constructing complex peptide architectures, introducing site-specific modifications, or creating branched peptide sequences. A key application for this class of reagents is in the development of stable bioconjugates, such as Antibody-Drug Conjugates (ADCs) . The activated OSu (N-hydroxysuccinimide ester) enables efficient and mild coupling with primary amines, forming stable amide bonds. Furthermore, related derivatives of protected Dap are explicitly used in conjugation with thiol groups; after removal of the Boc group, the free side chain can facilitate the formation of a completely stable, open-ring structure from a maleimide conjugate, a feature of high importance for the stability of therapeutic conjugates . This makes this compound a valuable tool for researchers in chemical biology and pharmaceutical development aiming to create well-defined and stable ligand-drug conjugates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-3-(2,4-dinitroanilino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O10/c1-18(2,3)32-17(27)20-12(16(26)33-21-14(24)6-7-15(21)25)9-19-11-5-4-10(22(28)29)8-13(11)23(30)31/h4-5,8,12,19H,6-7,9H2,1-3H3,(H,20,27)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSINIOXPFXUVDW-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601102855
Record name Carbamic acid, [(1S)-1-[[(2,4-dinitrophenyl)amino]methyl]-2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601102855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214750-68-2
Record name Carbamic acid, [(1S)-1-[[(2,4-dinitrophenyl)amino]methyl]-2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214750-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, [(1S)-1-[[(2,4-dinitrophenyl)amino]methyl]-2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601102855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Core Concepts: A Multifunctional Tool for Peptide Chemistry and Enzyme Assays

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Nα-Boc-Nβ-(2,4-dinitrophenyl)-L-diaminopropionic Acid N-hydroxysuccinimide Ester (Boc-Dap(Dnp)-Osu)

Nα-Boc-Nβ-(2,4-dinitrophenyl)-L-diaminopropionic Acid N-hydroxysuccinimide Ester, commonly abbreviated as this compound, is a highly specialized amino acid derivative designed for specific applications in peptide synthesis, drug development, and biochemical assays.[1][2] Its utility stems from a carefully designed molecular architecture where each component serves a distinct and critical function.

At its core, the molecule is a derivative of L-2,3-diaminopropionic acid (Dap), a non-canonical amino acid. This structure provides two distinct amino groups, an alpha-amino (Nα) and a beta-amino (Nβ) group, which allows for differential functionalization.

  • Boc (tert-butyloxycarbonyl) Group: Attached to the Nα position, the Boc group is a well-established, acid-labile protecting group in peptide chemistry.[3][4] Its presence prevents the Nα-amino group from participating in unwanted reactions during peptide synthesis or labeling, and it can be selectively removed under specific acidic conditions, typically with trifluoroacetic acid (TFA).[5]

  • Dnp (2,4-dinitrophenyl) Group: Covalently linked to the Nβ-amino group, the Dnp moiety is a powerful chromophore and, more importantly, an effective quencher for a wide range of fluorophores.[1] This property is central to its use in designing fluorogenic substrates for enzyme activity assays. The Dnp group absorbs the energy emitted by a nearby fluorophore, preventing it from fluorescing.

  • Osu (N-hydroxysuccinimide) Ester: The carboxylic acid of the Dap backbone is activated as an Osu ester. This functional group is highly reactive toward primary amines (such as the N-terminus of a peptide or the side chain of a lysine residue) under mild basic conditions, forming a stable amide bond.[4] This "pre-activation" facilitates efficient and high-yield conjugation to target biomolecules.

Collectively, these features make this compound a premier reagent for introducing a Dnp quenching group onto the N-terminus of a synthetic peptide, a critical step in the construction of internally quenched fluorescent (IQF) substrates.

Physicochemical Properties

The physical and chemical properties of this compound are essential for its proper handling, storage, and application in experimental workflows.

PropertyValueSource
IUPAC Name (2,5-dioxopyrrolidin-1-yl) (2S)-3-(2,4-dinitroanilino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate[6]
Molecular Formula C18H21N5O10[6]
Molecular Weight 467.4 g/mol [6]
CAS Number 214750-68-2[6][7]
Appearance Typically a solid (e.g., powder or crystalline solid)
Purity Often ≥95%[8]

Chemical Structure and Synthetic Logic

The structure of this compound is the key to its function. The strategic placement of the protecting (Boc), quenching (Dnp), and activating (Osu) groups allows for its direct and specific use in complex synthetic schemes.

Caption: Chemical Structure of this compound.

The synthesis of this reagent is a multi-step process requiring careful control of protecting group chemistry. The general logic follows a path of sequential protection and activation, ensuring that each part of the molecule is modified in the correct order without side reactions.

cluster_legend Reagents start L-2,3-Diaminopropionic Acid (Dap) step1 Protect Nα with Boc group (e.g., using Boc-anhydride) start->step1 intermediate1 Boc-Dap-OH step1->intermediate1 step2 React Nβ with DNFB* (Sanger's Reagent) intermediate1->step2 intermediate2 Boc-Dap(Dnp)-OH step2->intermediate2 step3 Activate Carboxyl group with NHS/DCC** intermediate2->step3 final_product This compound step3->final_product DNFB *DNFB: 2,4-Dinitrofluorobenzene NHS **NHS: N-hydroxysuccinimide DCC: Dicyclohexylcarbodiimide

Caption: Conceptual synthetic workflow for this compound.

Mechanism of Action in Fluorogenic Assays

The primary and most powerful application of this compound is in the creation of fluorogenic peptide substrates to measure enzyme activity, particularly for proteases. The principle relies on Förster Resonance Energy Transfer (FRET), where the Dnp group acts as a quencher for a fluorescent donor group (fluorophore) placed elsewhere on the peptide.

The Causality Behind the Method:

  • Proximity-Induced Quenching: In the intact peptide substrate, the fluorophore and the Dnp quencher are held in close proximity by the peptide backbone. When the fluorophore is excited by an external light source, it transfers its energy non-radiatively to the nearby Dnp group instead of emitting light (fluorescence). The result is a low- or non-fluorescent substrate.

  • Enzymatic Cleavage: The peptide sequence is designed to be a specific substrate for the enzyme of interest. When the enzyme is present, it recognizes and cleaves the peptide at a specific amide bond located between the fluorophore and the Dnp quencher.

  • Signal Generation: This cleavage event separates the fluorophore from the Dnp quencher. Now spatially distant, the fluorophore can no longer efficiently transfer its energy to the quencher. Upon excitation, it releases its energy as detectable light, leading to a dramatic increase in fluorescence.

  • Quantitative Measurement: The rate of the increase in fluorescence is directly proportional to the rate of enzymatic cleavage, allowing for precise, real-time measurement of enzyme activity. This is invaluable for kinetics studies and high-throughput screening of enzyme inhibitors.

substrate Intact Substrate {Fluorophore-Peptide-Dap(Dnp)} (Low Fluorescence) cleavage Enzymatic Cleavage substrate->cleavage no_light_out Quenching (No Signal) substrate->no_light_out FRET enzyme Protease enzyme->cleavage products Cleaved Products {Fluorophore-Peptide} + {Dap(Dnp)} (High Fluorescence) cleavage->products light_out Fluorescent Signal products->light_out light_in Excitation Light light_in->substrate light_in->products

Caption: Mechanism of a fluorogenic enzyme assay.

Detailed Experimental Protocol: N-terminal Labeling of a Peptide

This protocol describes a self-validating system for the covalent attachment of this compound to the N-terminus of a purified peptide.

Objective: To conjugate this compound to the free N-terminal amine of a target peptide.

Materials:

  • This compound

  • Purified peptide with a free N-terminus (pre-quantified)

  • Anhydrous, amine-free Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5, or similar

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Mass Spectrometer (e.g., ESI-MS)

Methodology:

  • Peptide Preparation (The Substrate):

    • Dissolve the purified peptide in the Reaction Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.5) to a final concentration of 1-5 mg/mL. The slightly basic pH is critical as it deprotonates the N-terminal primary amine, rendering it nucleophilic and ready for reaction, while minimizing hydrolysis of the Osu ester.

  • Reagent Preparation (The Label):

    • Immediately before use, dissolve this compound in a minimal volume of anhydrous DMF. A 10-fold molar excess relative to the peptide is a robust starting point. Causality Note: Using anhydrous DMF is crucial to prevent premature hydrolysis of the highly reactive Osu ester, which would deactivate the reagent.

  • Coupling Reaction:

    • To the stirring peptide solution, add the dissolved this compound solution dropwise.

    • Add a small amount of DIPEA (2-3 equivalents relative to the peptide) to maintain the basicity of the reaction medium as the reaction proceeds.

    • Allow the reaction to proceed for 2-4 hours at room temperature, protected from light (as the Dnp group can be light-sensitive).

  • Reaction Quenching:

    • To consume any unreacted this compound, add a small volume of the Quenching Solution (e.g., 1 M Tris-HCl). The primary amines in Tris will react with the remaining Osu esters. Let this sit for 30 minutes.

  • Purification (Self-Validation Step 1):

    • Purify the reaction mixture using RP-HPLC. The conjugated peptide will be more hydrophobic than the starting peptide due to the addition of the Boc and Dnp groups.

    • This increased hydrophobicity will result in a significantly longer retention time on a C18 column compared to the unreacted peptide, providing the first visual confirmation of a successful reaction. Collect the peak corresponding to the labeled product.

  • Characterization (Self-Validation Step 2):

    • Analyze the collected HPLC fraction by Mass Spectrometry.

    • The expected mass of the product will be: Mass (Product) = Mass (Original Peptide) + 352.3 Da (the mass added by Boc-Dap(Dnp) after loss of Osu).

    • Confirmation of this exact mass provides definitive proof of successful, single-site conjugation.

Safety and Handling

As a laboratory chemical, this compound and its precursors require careful handling.

  • Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[9][10]

  • Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9][11] Avoid contact with skin and eyes, as related compounds can cause irritation.[10]

  • Storage: Store the reagent in a tightly sealed container in a cool, dry, and dark place, often at -20°C, to prevent degradation and hydrolysis of the Osu ester.[12]

  • Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.[9]

References

  • PubChem. Boc-Dap-OH | C8H16N2O4. National Center for Biotechnology Information. [Link]

  • PubChem. This compound | C18H21N5O10. National Center for Biotechnology Information. [Link]

  • AAPPTec. Boc-L-Amino Acids for Peptide Synthesis. [Link]

Sources

Introduction: The Strategic Utility of the Dinitrophenyl (Dnp) Label

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Introducing a Dnp Label in Peptides using Boc-Dap(Dnp)-Osu

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide and protein modification, the choice of a chemical label is a critical decision that dictates the scope and sensitivity of subsequent experiments. The 2,4-Dinitrophenyl (Dnp) group, a small and robust aromatic moiety, has long been a cornerstone in biochemical and immunological studies.[1][2] Its utility stems from several key properties: its small size minimizes steric hindrance that could interfere with biological interactions, and it serves as a well-characterized hapten, eliciting a strong immune response for antibody-based detection.[1][2] Furthermore, Dnp acts as an efficient quencher in Förster Resonance Energy Transfer (FRET) pairs, making it invaluable for studying enzyme kinetics and molecular proximity.[3]

This guide focuses on a specific and highly versatile reagent for introducing the Dnp label: N-α-(t-Butoxycarbonyl)-N-β-(2,4-dinitrophenyl)-L-diaminopropionic acid N-hydroxysuccinimide ester (this compound) . This molecule is intelligently designed for the targeted modification of peptides. The N-hydroxysuccinimide (Osu) ester provides a reactive handle for coupling to primary amines, the t-Butoxycarbonyl (Boc) group offers protection for the α-amine of the diaminopropionic acid (Dap) core, and the Dnp group, attached to the β-amine, serves as the functional label. This structure allows for the precise, post-synthetic introduction of a Dnp-functionalized amino acid derivative onto a peptide of interest.

Core Concepts: Chemical Properties and Reaction Mechanism

Understanding the chemical nature of this compound is fundamental to its successful application. The reagent is an activated ester designed for efficient and specific labeling of primary amines, such as the N-terminus of a peptide or the ε-amino group of a lysine residue.

Physicochemical Properties

A summary of the key properties of this compound provides essential information for handling and reaction setup.

PropertyValueSource
IUPAC Name (2,5-dioxopyrrolidin-1-yl) (2S)-3-(2,4-dinitroanilino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoatePubChem CID 75487665[4]
Molecular Formula C₁₈H₂₁N₅O₁₀PubChem CID 75487665[4]
Molecular Weight 467.4 g/mol PubChem CID 75487665[4]
Appearance Typically a yellow solidGeneral Knowledge
Solubility Soluble in organic solvents (DMF, DMSO, Acetonitrile)General Knowledge[1]
Mechanism of Action: Amine-Reactive Labeling

The core of the labeling process is a nucleophilic acyl substitution reaction. The Osu group is an excellent leaving group, rendering the carbonyl carbon of the Dap residue highly electrophilic. A primary amine on the target peptide, which must be in its deprotonated, nucleophilic state, attacks this carbonyl carbon. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide.

The causality behind the standard reaction conditions is rooted in this mechanism. The reaction is typically performed in a slightly basic environment (pH 8-9) to ensure that a sufficient population of the target amine groups are deprotonated and thus reactive.[1] Anhydrous polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are preferred to dissolve both the peptide and the labeling reagent without participating in the reaction.

Labeling_Mechanism Peptide Peptide with Primary Amine (R-NH₂) Intermediate Tetrahedral Intermediate Peptide->Intermediate Nucleophilic Attack Reagent This compound Reagent->Intermediate Product Dnp-Labeled Peptide (Stable Amide Bond) Intermediate->Product Collapse of Intermediate Byproduct N-Hydroxysuccinimide (NHS) Intermediate->Byproduct NHS Leaves

Caption: Mechanism of peptide labeling with this compound.

Experimental Protocol: A Self-Validating System

This protocol provides a robust starting point for labeling peptides in solution. Each step is designed to ensure efficiency and allow for verification, creating a self-validating workflow.

Materials and Reagents
  • Peptide of interest (lyophilized powder)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Reaction Buffer (optional, for aqueous reactions): 100 mM Sodium Bicarbonate or Phosphate buffer, pH 8.0-9.0[1]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Mass Spectrometer (MALDI-TOF or ESI-MS)

Step-by-Step Labeling Procedure
  • Peptide Dissolution: Dissolve the peptide in the chosen solvent (e.g., DMF) to a final concentration of 1-5 mg/mL.[1] Ensure complete dissolution; sonication may be required for difficult peptides. Causality: A fully dissolved peptide ensures all potential labeling sites are accessible to the reagent.

  • Reagent Preparation: In a separate vial, dissolve this compound in the same anhydrous solvent to a known concentration (e.g., 10 mg/mL). Causality: Preparing a fresh solution of the reactive dye immediately before use minimizes hydrolysis and ensures maximum reactivity.

  • pH Adjustment: Add 2-3 equivalents of a non-nucleophilic base like DIPEA relative to the moles of amine groups on the peptide. This deprotonates the primary amines, making them reactive.[5]

  • Initiate Reaction: Add the this compound solution to the peptide solution. A molar excess of the labeling reagent (typically 5- to 15-fold) is recommended to drive the reaction to completion.[1]

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature, protected from light. The reaction can also be left overnight at 4°C.[5] Causality: The Dnp group can be light-sensitive, and protection from light prevents potential photodegradation.

  • Monitoring (Optional but Recommended): To validate completion, take a small aliquot of the reaction mixture and analyze it via LC-MS. Compare the resulting chromatogram and mass spectrum to the starting peptide. A successful reaction will show a new peak with a mass increase of +450.4 Da (the mass of the Boc-Dap(Dnp) moiety minus a proton).

Experimental_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Purification & Analysis Dissolve_Peptide Dissolve Peptide in DMF/DMSO Add_Base Add Base (DIPEA) Dissolve_Peptide->Add_Base Prepare_Reagent Prepare this compound Solution Mix Combine Peptide and Reagent Prepare_Reagent->Mix Add_Base->Mix Incubate Incubate 2-4h at RT (Protect from Light) Mix->Incubate Purify Purify via RP-HPLC Incubate->Purify Analyze Characterize via Mass Spectrometry Purify->Analyze Final_Product Lyophilized Dnp-Labeled Peptide Analyze->Final_Product

Caption: Overall workflow for peptide labeling and purification.

Purification of the DNP-Labeled Peptide

Purification is a critical, non-negotiable step to ensure the final product is free of unreacted starting materials and byproducts.[6] Reversed-phase HPLC is the standard and most effective method.[6]

ParameterTypical SettingRationale
Column C18 silica, semi-preparativeC18 provides good hydrophobic retention for most peptides.[6]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape.[6]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is the organic modifier used to elute the peptide.[6]
Gradient 5-95% B over 30-60 minutes (example)A gradual increase in hydrophobicity separates the more hydrophobic labeled peptide from the unlabeled starting material.
Detection 220 nm and 360 nm220 nm detects the peptide backbone. 360 nm is characteristic of the Dnp group and confirms its presence in eluted peaks.

Procedure:

  • Acidify the reaction mixture with a small amount of TFA.

  • Inject the mixture onto the equilibrated RP-HPLC column.

  • Run the separation gradient, collecting fractions corresponding to the major peaks.

  • Analyze the collected fractions by analytical HPLC and mass spectrometry to identify those containing the pure, correctly labeled peptide.

  • Pool the pure fractions and lyophilize to obtain the final product as a fluffy, often yellowish, powder.

Applications and Field-Proven Insights

The introduction of a Dnp label via this compound opens a wide array of downstream applications, each with its own set of expert considerations.

  • Enzyme Activity Assays (FRET): Dnp is a classic quencher for fluorophores such as Methoxycoumarin (Mca).[7] A peptide substrate can be designed with Mca on one side of a cleavage site and Dnp on the other. In the intact peptide, fluorescence is quenched. Upon enzymatic cleavage, the fluorophore is liberated from the quencher, resulting in a quantifiable increase in fluorescence. Expert Insight: The distance between the FRET pair is critical. Ensure the peptide design maintains proximity for efficient quenching in the uncleaved state.

  • Immunoassays and Detection: As a hapten, Dnp is not found endogenously in most biological systems, making it an ideal tag for developing highly specific detection assays.[2] An anti-Dnp antibody can be used to capture, detect, or immobilize the labeled peptide in applications like ELISA, Western blotting, or flow cytometry.[2] Expert Insight: When using Dnp as a control, it is crucial to demonstrate that the anti-Dnp antibody does not cross-react with other components in the assay matrix.

  • Binding and Interaction Studies: Labeled peptides can be used as probes to study interactions with proteins or other biomolecules. The Dnp tag can be used for detection via anti-Dnp antibodies or to study changes in the local environment upon binding.[8]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low Labeling Efficiency 1. Inactive (hydrolyzed) labeling reagent.2. Peptide amine is protonated (pH too low).3. Insufficient molar excess of reagent.1. Use fresh, anhydrous solvent and purchase high-quality reagent.2. Ensure pH is 8-9 by adding a suitable base.3. Increase the molar ratio of this compound to peptide (e.g., to 20:1).
Peptide Precipitation The labeled peptide is less soluble than the starting material due to the addition of the hydrophobic Dnp group.[9]Lower the peptide concentration. Consider adding a small percentage of a co-solvent like isopropanol if compatible with the peptide.
Loss of Biological Activity The label is attached at or near a critical binding site (e.g., the N-terminus or a key lysine residue).If the peptide has multiple potential labeling sites (e.g., several lysines), consider site-specific protection strategies during synthesis or explore alternative labeling chemistries.
Multiple Labeled Species The peptide has multiple primary amines (N-terminus and one or more lysines) that are all being labeled.This may be the desired outcome. If single labeling is required, use a lower molar equivalent of the labeling reagent and optimize purification to separate the mono-labeled species.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Jackson, G. E., & Young, N. M. (1987). The dinitrophenyl group as a selective label in high-performance liquid chromatography of peptides. Analytical Biochemistry, 162(1), 251–256. Retrieved from [Link]

  • SB-PEPTIDE. (n.d.). Peptide fluorescent labeling. Retrieved from [Link]

  • Sani, M. A., et al. (2019). TOAC spin-labeled peptides tailored for DNP-NMR studies in lipid membrane environments. The Journal of Physical Chemistry B, 123(45), 9574–9583. Retrieved from [Link]

  • SYnAbs. (2019). Understanding DNP and Its Applications in Research: The Role of Monoclonal Antibodies. Retrieved from [Link]

  • Sani, M. A., et al. (2017). Nitroxide spin-labeled peptides for DNP-NMR in-cell studies. The FASEB Journal, 31(10), 4336–4343. Retrieved from [Link]

  • Rui, Y., et al. (2018). Bar chart of peak abundances of DNP-labeled peptides (A) and unlabeled... ResearchGate. Retrieved from [Link]

  • Stack Exchange. (2020). How to tell the difference between lysine and the N-terminal amino acid in DNP labeling? Chemistry Stack Exchange. Retrieved from [Link]

  • PubChem. (n.d.). Boc-Dap-OH. National Center for Biotechnology Information. Retrieved from [Link]

  • Stack Exchange. (2020). How to tell the difference between lysine and the N-terminal amino acid in DNP labeling? Chemistry Stack Exchange. Retrieved from [Link]

  • Merck Millipore. (n.d.). Peptide Labeling. Retrieved from [Link]

  • Rajagopalan, N., et al. (2016). Structural analysis of a signal peptide inside the ribosome tunnel by DNP MAS NMR. Proceedings of the National Academy of Sciences, 113(41), 11439–11444. Retrieved from [Link]

  • Hossain, M. I., et al. (2024). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. ACS Omega. Retrieved from [Link]

  • Behnam, M. A., & Gmeiner, W. H. (2016). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molbank, 2016(2), M891. Retrieved from [Link]

  • Ahuja, L. G., et al. (2010). Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis. Protein Expression and Purification, 72(1), 133–138. Retrieved from [Link]

Sources

Synthesis of Boc-Dap(Dnp)-Osu for research applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Boc-Dap(Dnp)-Osu for Research Applications

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of N-α-(tert-butoxycarbonyl)-N-β-(2,4-dinitrophenyl)-L-2,3-diaminopropionic acid N-hydroxysuccinimide ester (this compound). This reagent is a cornerstone in modern bioconjugation, peptide synthesis, and the development of sophisticated biochemical probes. We delve into the causal chemistry behind the synthetic protocol, offering field-proven insights to guide researchers, scientists, and drug development professionals. The guide details a complete, self-validating methodology, from the selection of precursors to the final purification and characterization of the activated ester, ensuring the generation of a high-purity reagent for downstream applications.

Introduction: The Strategic Importance of this compound

In the landscape of chemical biology and medicinal chemistry, precision is paramount. The ability to selectively modify biomolecules or build complex peptide structures requires a toolkit of versatile and reliable chemical reagents. This compound emerges as a uniquely powerful tool due to its trifunctional nature. Let's deconstruct its components to understand its utility:

  • Dap (2,3-diaminopropionic acid): A non-proteinogenic amino acid that provides a unique scaffold. Its two distinct amino groups (α and β) allow for orthogonal chemical modifications, enabling the creation of branched peptides or the introduction of multiple functionalities at a single amino acid position.[1][2]

  • Boc (tert-butoxycarbonyl): A robust and widely used protecting group for the α-amino group. Its key advantage is its stability in a wide range of chemical conditions while being readily removable with moderate acids like trifluoroacetic acid (TFA), a process known as deprotection.[2][3][4]

  • Dnp (2,4-dinitrophenyl): This group serves two critical roles. Firstly, it acts as a stable protecting group for the β-amino group of the Dap side chain. It is considered an "orthogonal" protecting group to Boc, as it is not removed by acid but can be selectively cleaved under mild conditions using thiols (e.g., β-mercaptoethanol or dithiothreitol).[5] Secondly, the Dnp group is a potent chromophore and a classic fluorescence quencher, making it invaluable for developing internally quenched fluorescent probes for enzyme assays.[5]

  • Osu (N-hydroxysuccinimide ester): The carboxylic acid of the amino acid is "activated" as an Osu ester. This transforms it into a highly efficient acylating agent that reacts readily and specifically with primary aliphatic amines, such as the ε-amino group of lysine residues on proteins, to form a stable, irreversible amide bond.[6][]

The strategic combination of these four components in a single molecule provides a ready-to-use reagent for conjugating a Dnp-labeled amino acid scaffold onto proteins, peptides, or other amine-containing molecules for a variety of research applications.

Overview of the Synthetic Strategy

The synthesis of this compound is a targeted and efficient chemical transformation. The process begins with the orthogonally protected amino acid precursor, Boc-Dap(Dnp)-OH, which is commercially available. The core of the synthesis lies in the activation of the carboxylic acid moiety to form the amine-reactive N-hydroxysuccinimide ester. This is a critical step that must be performed under controlled conditions to prevent hydrolysis and ensure a high yield of the desired product.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Activation Reaction cluster_reagents Key Reagents cluster_product Final Product Start Boc-Dap(Dnp)-OH (Precursor) Reaction Carbodiimide-Mediated Coupling Start->Reaction Carboxylic Acid Source Product This compound (Activated Ester) Reaction->Product Forms Active Ester Reagent1 N-Hydroxysuccinimide (NHS) Reagent1->Reaction Reagent2 Coupling Agent (e.g., DCC, EDC) Reagent2->Reaction Activator

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step methodology for the activation of Boc-Dap(Dnp)-OH. The protocol is designed to be self-validating by including checkpoints and explaining the rationale behind critical steps.

Materials and Reagents
Reagent/MaterialGradeRationale for Selection
Boc-Dap(Dnp)-OH≥97% PurityHigh-purity starting material is essential for a clean reaction and high yield.
N-Hydroxysuccinimide (NHS)≥98% PurityThe nucleophile that forms the active ester.
Dicyclohexylcarbodiimide (DCC)≥99% PurityA highly effective, water-insoluble coupling agent.
Dichloromethane (DCM)AnhydrousAnhydrous solvent is critical to prevent premature hydrolysis of the DCC and the final Osu ester.
Ethyl Acetate (EtOAc)Reagent GradeUsed for recrystallization/purification.
HexanesReagent GradeUsed as an anti-solvent during recrystallization.
Magnetic Stirrer & Stir Bars-For ensuring homogeneous reaction mixture.
Round-bottom flasks-Standard reaction vessels.
Ice Bath-For temperature control to minimize side reactions.
Filtration Apparatus-For removal of the urea byproduct.
Rotary Evaporator-For solvent removal under reduced pressure.
Step-by-Step Synthesis Procedure

Step 1: Reagent Preparation and Reaction Setup

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Boc-Dap(Dnp)-OH (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous dichloromethane (DCM). Use enough solvent to fully dissolve the reagents (approx. 10-15 mL per gram of starting amino acid).

  • Causality: Using a slight excess of NHS ensures the complete conversion of the activated intermediate to the desired Osu ester, outcompeting potential side reactions. The use of anhydrous DCM is non-negotiable; water will readily hydrolyze the activated species, drastically reducing the yield.[]

Step 2: Activation with DCC

  • Cool the flask in an ice bath to 0°C with continuous stirring.

  • In a separate, dry vessel, dissolve dicyclohexylcarbodiimide (DCC, 1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the cold reaction mixture over 10-15 minutes. A white precipitate (N,N'-dicyclohexylurea, DCU) will begin to form almost immediately.

  • Causality: The reaction is highly exothermic. Cooling to 0°C is essential to control the reaction rate, prevent the formation of undesired N-acylurea byproducts, and minimize potential racemization of the chiral center. Dropwise addition of DCC maintains a low concentration of the highly reactive species, further enhancing selectivity.

Step 3: Reaction Progression and Completion

  • Allow the reaction to stir at 0°C for 2-3 hours.

  • Remove the ice bath and let the reaction mixture warm to room temperature. Continue stirring overnight (12-16 hours) to ensure the reaction goes to completion.

  • Causality: The initial cold period favors the selective formation of the Osu ester. The extended stirring at room temperature allows the reaction, which slows as concentrations decrease, to proceed to completion for a maximal yield.

Step 4: Work-up and Purification

  • After the reaction is complete, filter the mixture through a sintered glass funnel or Celite pad to remove the insoluble DCU precipitate. Wash the precipitate with a small amount of fresh DCM to recover any trapped product.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. This will yield a crude solid or semi-solid.

  • Purify the crude product by recrystallization. Dissolve the solid in a minimal amount of warm ethyl acetate and then add hexanes dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then place it in a refrigerator (4°C) to maximize crystal formation.

  • Collect the purified crystals by filtration, wash with cold hexanes, and dry under a high vacuum.

  • Causality: The insolubility of the DCU byproduct in DCM provides a simple and highly effective primary purification step. Recrystallization is a classic and powerful technique for purifying solid organic compounds, effectively removing unreacted NHS and other soluble impurities.

Mechanism of Action: Carbodiimide-Mediated Esterification

Understanding the reaction mechanism is key to troubleshooting and optimizing the synthesis. The activation of the carboxylic acid proceeds via a two-step process facilitated by the coupling agent, DCC.

Mechanism Reactants Boc-Dap(Dnp)-OH + DCC Intermediate { O-Acylisourea Intermediate | Highly Reactive} Reactants->Intermediate Step 1: Activation (Nucleophilic Attack) Product This compound Stable Active Ester Intermediate:f0->Product Step 2: NHS Attack (Forms Osu Ester) Byproduct DCU (Dicyclohexylurea) Precipitate Intermediate->Byproduct Releases Urea NHS_Node NHS (N-Hydroxysuccinimide)

Caption: Mechanism of NHS ester formation using a carbodiimide activator.

  • Activation: The carboxylate oxygen of Boc-Dap(Dnp)-OH acts as a nucleophile, attacking the central carbon atom of the DCC molecule. A proton transfer follows, leading to the formation of a highly reactive O-acylisourea intermediate.

  • NHS Coupling: This intermediate is not isolated. It is immediately attacked by the nucleophilic nitrogen of N-hydroxysuccinimide. This reaction is much faster than competing side reactions. The attack collapses the tetrahedral intermediate, forming the stable this compound ester and the insoluble N,N'-dicyclohexylurea (DCU) byproduct.[]

Characterization and Quality Control

Confirmation of product identity and purity is a non-negotiable step to ensure the reliability of downstream experiments.

PropertyBoc-Dap(Dnp)-OH (Precursor)This compound (Product)
Molecular Formula C₁₄H₁₈N₄O₈C₁₈H₂₁N₅O₁₀
Molecular Weight 370.32 g/mol [5][8]467.39 g/mol [9][10]
CAS Number 214750-67-1[5][8]214750-68-2[9][10]
Appearance Yellow to orange solidYellow solid
  • Thin-Layer Chromatography (TLC): Monitor the reaction by TLC (e.g., using a 1:1 Ethyl Acetate:Hexanes mobile phase). The product spot should have a higher Rf value than the starting carboxylic acid and should be visualized under UV light.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should confirm the presence of all key functional groups: the tert-butyl protons of the Boc group (singlet, ~1.4 ppm), the aromatic protons of the Dnp group (multiplets, ~7.5-9.0 ppm), and the characteristic methylene protons of the succinimide ring (singlet, ~2.9 ppm). The disappearance of the broad carboxylic acid proton signal is a key indicator of reaction completion.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a clear molecular ion peak corresponding to the calculated mass of the product (e.g., [M+Na]⁺ at m/z 490.1).

Research Applications

This compound is not merely a synthetic intermediate; it is a functional tool for biological inquiry.

  • Protein Labeling and Bioconjugation: The primary application is the covalent attachment of the Dnp moiety to proteins, peptides, or antibodies.[11] The Osu ester reacts efficiently with lysine side chains under mild aqueous conditions (pH 7.2-8.5) to form stable amide bonds.[] This is used to create antibody-drug conjugates, introduce specific probes, or modify protein surfaces.

  • FRET-Based Enzyme Assays: The Dnp group is an effective quencher for many common fluorophores. This compound can be used to synthesize peptide substrates that contain both a fluorophore and the Dnp-Dap residue. In the intact peptide, fluorescence is quenched. Upon cleavage of the peptide by a specific protease, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.

  • Heterobifunctional Cross-Linking: This reagent can be viewed as a heterobifunctional cross-linker.[12] One end (the Osu ester) reacts with amines. The other end (the Dnp group) can be targeted by thiols, which can displace the Dnp group via nucleophilic aromatic substitution. This allows for the sequential and orthogonal linking of two different molecular entities.

Conclusion

The synthesis of this compound from its carboxylic acid precursor is a robust and reliable procedure rooted in the fundamental principles of organic chemistry. By employing carbodiimide-mediated coupling under controlled, anhydrous conditions, researchers can efficiently produce this valuable, amine-reactive building block. Understanding the causality behind each step—from temperature control to the choice of solvent and purification strategy—is essential for achieving high yields and purity. The resulting reagent provides a powerful tool for a wide array of applications in chemical biology and drug discovery, enabling the precise chemical modification of biomolecules and the construction of sophisticated molecular probes.

References

  • MySkinRecipes. Boc-dap(dnp)-oh. Available from: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. Boc-Dap-OH. National Center for Biotechnology Information. Available from: [Link]

  • Stimmel, J. B., et al. (1985). The N-hydroxysuccinimide ester of Boc-[S-(3-nitro-2-pyridinesulfenyl)]-cysteine: a heterobifunctional cross-linking agent. Biochemical and Biophysical Research Communications, 132(3), 1046-1050. Available from: [Link]

  • Kalkhof, S., & Sinz, A. (2008). Chances and pitfalls of chemical cross-linking with amine-reactive N-hydroxysuccinimide esters. Analytical and Bioanalytical Chemistry, 392(1-2), 305-312. Available from: [Link]

  • Wilchek, M., & Bayer, E. A. (1999). N-hydroxysuccinimide carbonates and carbamates are useful reactive reagents for coupling ligands to lysines on proteins. Journal of Biochemical and Biophysical Methods, 38(1), 17-28. Available from: [Link]

Sources

Boc-Dap(Dnp)-Osu mechanism of action in solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Mechanism and Application of Boc-Dap(Dnp)-Osu in Solid-Phase Peptide Synthesis

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of N-α-tert-butyloxycarbonyl-N-β-(2,4-dinitrophenyl)-L-2,3-diaminopropionic acid N-hydroxysuccinimide ester (this compound), a specialized amino acid derivative pivotal for advanced applications in solid-phase peptide synthesis (SPPS). We will dissect the molecular architecture of this reagent, detailing the strategic role of each constituent moiety—the Boc and Dnp protecting groups and the Osu activating group. The core of this guide is a detailed elucidation of its mechanism of action during peptide chain elongation, with a focus on the principles of orthogonal protection and selective side-chain functionalization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block for the synthesis of complex peptides, including those requiring site-specific labeling or branching.

Introduction: The Need for Specialized Building Blocks in SPPS

Solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, has revolutionized the way peptides are constructed.[1] The methodology relies on assembling a peptide chain sequentially while the C-terminus is anchored to an insoluble resin support.[2][] This approach simplifies purification by allowing excess reagents and byproducts to be washed away after each reaction step.[1][]

The success of SPPS hinges on the use of protecting groups (PGs), which temporarily block reactive functional groups to prevent undesirable side reactions.[4][5] A sophisticated synthesis requires a protecting group strategy where different PGs can be removed under distinct chemical conditions without affecting others—a concept known as orthogonality.[2][6][7] While standard proteinogenic amino acids form the basis of most peptides, the incorporation of non-proteinogenic amino acids like 2,3-diaminopropionic acid (Dap) opens a vast landscape for creating peptides with novel structures and functions.[8][9]

This compound is a prime example of a highly functionalized building block designed for such advanced applications. It provides a scaffold for introducing specific modifications onto the peptide side chain, a capability essential for developing peptide-based diagnostics, therapeutics, and research tools.

Component Analysis: Deconstructing this compound

To understand the mechanism of this compound, one must first appreciate the function of its four key components. The strategic combination of these groups provides its unique reactivity and synthetic versatility.

Figure 1: Conceptual breakdown of the this compound reagent.
  • Boc (tert-butyloxycarbonyl) Group: This is the temporary protecting group for the α-amino (Nα) function.[8] In the Boc/Bzl SPPS strategy, the Boc group is selectively removed at the beginning of each coupling cycle using moderate acid, typically trifluoroacetic acid (TFA), without affecting benzyl-based side-chain protecting groups.[2][4][10]

  • Dap (2,3-diaminopropionic acid) Core: Dap is a non-proteinogenic amino acid featuring two amino groups: the α-amino group involved in forming the peptide backbone and a β-amino group on the side chain.[9] This side-chain amine serves as a versatile handle for subsequent chemical modifications, such as branching or labeling.[8][9]

  • Dnp (2,4-dinitrophenyl) Group: The Dnp group serves as a semi-permanent protecting group for the side-chain β-amino (Nβ) function.[11] It is stable to the acidic conditions used for Boc removal. Critically, the Dnp group can be selectively cleaved under mild, nucleophilic conditions—specifically, thiolysis with reagents like thiophenol—while the peptide remains anchored to the resin.[10][12][13] This orthogonality to the Boc group is the cornerstone of this reagent's utility.

  • Osu (N-hydroxysuccinimide) Ester: The carboxyl group of the Dap residue is activated as an N-hydroxysuccinimide ester. OSu esters are highly reactive towards primary amines but are more stable and less prone to racemization than many other activated intermediates.[14][15] This pre-activation facilitates an efficient and clean coupling reaction with the free N-terminal amine of the growing peptide chain on the resin, forming a stable amide bond.[14][16][17]

Mechanism of Action in Solid-Phase Peptide Synthesis

The incorporation of this compound into a peptide sequence follows the standard cycle of Boc-based SPPS, followed by a unique orthogonal deprotection step that enables site-specific modification.

The SPPS Coupling Cycle

The primary incorporation of the residue involves three key steps: deprotection, neutralization, and coupling.

  • Nα-Boc Deprotection: The cycle begins with the resin-bound peptide chain from the previous step. The N-terminal Boc group is removed by treating the resin with a solution of TFA in a solvent like dichloromethane (DCM).[1][10] This exposes a free ammonium trifluoroacetate salt at the N-terminus.

  • Neutralization: The protonated N-terminus is neutralized to the free primary amine using a non-nucleophilic base, typically N,N-diisopropylethylamine (DIEA), rendering it reactive for the subsequent coupling step.[1]

  • Coupling: The this compound reagent, dissolved in a solvent like N,N-dimethylformamide (DMF), is added to the resin. The free N-terminal amine of the resin-bound peptide performs a nucleophilic attack on the carbonyl carbon of the Osu ester. The N-hydroxysuccinimide moiety is an excellent leaving group, facilitating the formation of a new peptide bond.[14][17] The reaction is typically monitored for completion using the Kaiser (ninhydrin) test.[8]

Orthogonal Deprotection and Side-Chain Functionalization

Once the Boc-Dap(Dnp) residue is successfully incorporated into the peptide chain, its true utility can be realized. While the peptide remains anchored to the resin and other acid-labile side-chain protecting groups remain intact, the Dnp group can be selectively removed.

  • Selective Dnp Cleavage: The peptide-resin is treated with a solution containing a thiol, such as thiophenol, in the presence of a base in DMF.[12] The thiolate anion acts as a strong nucleophile, attacking the electron-deficient aromatic ring of the Dnp group and cleaving the N-C bond to release the free β-amino group. This reaction does not affect the Nα-Boc group of the newly added residue or other protecting groups like benzyl esters.[12][13]

  • Side-Chain Functionalization: With the β-amino group now exposed, it can be used as a reactive site for a variety of modifications. For instance, a fluorescent dye containing a carboxylic acid can be coupled to this amine using standard peptide coupling reagents (e.g., HATU, HBTU).[][19] This allows for the precise, site-specific labeling of a peptide with a probe.[19][20] Alternatively, another protected amino acid can be coupled to this site to create a branched peptide.

The entire workflow is illustrated in Figure 2.

G Figure 2: SPPS Workflow for this compound Resin Resin-Bound Peptide (Free N-Terminus) Coupling Step 1: Coupling + this compound Resin->Coupling CoupledPeptide Resin-Bound Peptide-Dap(Dnp)-Boc Coupling->CoupledPeptide Dnp_Deprotection Step 2: Dnp Removal (Thiophenol) CoupledPeptide->Dnp_Deprotection Free_Side_Chain Resin-Bound Peptide-Dap(NH2)-Boc Dnp_Deprotection->Free_Side_Chain Functionalization Step 3: Side-Chain Functionalization (e.g., Add Fluorescent Dye) Free_Side_Chain->Functionalization FunctionalizedPeptide Resin-Bound Peptide-Dap(Dye)-Boc Functionalization->FunctionalizedPeptide Continue_SPPS Step 4: Continue SPPS (Boc Deprotection, etc.) FunctionalizedPeptide->Continue_SPPS FinalPeptide Final Modified Peptide Continue_SPPS->FinalPeptide

Sources

An In-depth Technical Guide to Boc-Dap(Dnp)-Osu: A Versatile Building Block for Modified Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking New Vistas in Peptide Modification

In the landscape of modern drug discovery and proteomics, the ability to introduce specific modifications into peptides is paramount. These modifications can serve as fluorescent probes to elucidate biological processes, act as handles for conjugation, or enhance the therapeutic properties of peptide-based drugs. Among the arsenal of tools available to the peptide chemist, building blocks that offer a combination of facile incorporation and unique functionality are invaluable. This guide provides an in-depth technical exploration of one such reagent: N-α-Boc-N-β-(2,4-dinitrophenyl)-L-diaminopropionic acid N-hydroxysuccinimide ester, or Boc-Dap(Dnp)-Osu .

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a deeper understanding of the causality behind experimental choices, ensuring that the methodologies described are not just followed, but understood. We will delve into the core chemical principles, provide field-proven protocols, and explore the diverse applications of this versatile building block, with a particular focus on its role in creating internally quenched fluorescent peptides for enzymatic assays.

Core Concepts: The Chemistry and Utility of this compound

This compound is a trifunctional amino acid derivative designed for straightforward incorporation into peptide sequences using standard Boc-based solid-phase peptide synthesis (SPPS). Its structure is key to its utility:

  • N-α-Boc Protection: The tert-butyloxycarbonyl (Boc) group provides temporary protection of the alpha-amino group, which is readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), a cornerstone of the Boc/Bzl protection strategy in SPPS.[1][2]

  • N-β-Dnp Group: The 2,4-dinitrophenyl (Dnp) group attached to the side-chain β-amino group serves a dual purpose. Primarily, it is an efficient quencher of fluorescence, making it ideal for the synthesis of Förster Resonance Energy Transfer (FRET) peptides.[3][4][5] Additionally, the Dnp group can be selectively removed under specific thiolytic conditions, offering a potential site for further orthogonal modification.

  • C-terminal Osu Ester: The N-hydroxysuccinimide (Osu) ester is a highly reactive activating group for the carboxyl terminus. This "active ester" facilitates efficient coupling to the free N-terminus of a growing peptide chain on a solid support, typically with high yields and minimal side reactions.[6]

The combination of these features in a single molecule provides a powerful tool for the site-specific introduction of a fluorescent quencher into a peptide sequence.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValueSource
Molecular Formula C₁₈H₂₁N₅O₁₀[PubChem CID: 75487665][6]
Molecular Weight 467.39 g/mol [PubChem CID: 75487665][6]
Appearance Typically a yellow or off-white solidGeneral knowledge
Solubility Soluble in organic solvents such as DMF, DCM, and NMPGeneral knowledge

Incorporation into Peptides: A Step-by-Step Guide to Boc-SPPS

The incorporation of this compound into a peptide sequence follows the general principles of Boc-based solid-phase peptide synthesis. The Osu ester provides a pre-activated carboxyl group, simplifying the coupling step.

Experimental Protocol: Coupling of this compound

This protocol outlines the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine.

Materials and Reagents:

  • Peptide-resin with a free N-terminus

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Diisopropylethylamine (DIEA)

  • Acetic anhydride (for optional capping)

  • Kaiser test kit

Protocol:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Deprotection of N-terminal Boc Group (if applicable): If the N-terminus is Boc-protected, treat the resin with a solution of 50% TFA in DCM for 30 minutes. Wash the resin thoroughly with DCM (3x), followed by isopropanol (1x), and then DMF (5x).

  • Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a 10% solution of DIEA in DMF (2 x 2 minutes). Wash the resin again with DMF (5x).

  • Coupling Reaction:

    • Dissolve this compound (1.5 to 2.0 equivalents relative to the resin loading) in a minimal amount of DMF.

    • Add the this compound solution to the neutralized peptide-resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored.

  • Monitoring the Coupling: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates the successful consumption of the free primary amines and completion of the coupling reaction. If the test is positive (blue beads), the coupling step can be repeated with a fresh solution of the activated amino acid.

  • Capping (Optional): To block any unreacted N-terminal amines and prevent the formation of deletion sequences, a capping step can be performed. Treat the resin with a solution of acetic anhydride and DIEA in DMF (e.g., 0.5 M acetic anhydride/0.25 M DIEA in DMF) for 30 minutes.

  • Washing: After the coupling (and optional capping) is complete, thoroughly wash the resin with DMF (5x) and DCM (3x) to remove any excess reagents and byproducts. The peptide-resin is now ready for the next deprotection and coupling cycle.

SPPS_Workflow Resin Peptide-Resin (Free N-terminus) Coupling Coupling: This compound in DMF Resin->Coupling Add activated amino acid Wash1 Wash (DMF, DCM) Coupling->Wash1 Remove excess reagents Deprotection Boc Deprotection: 50% TFA in DCM Wash1->Deprotection Expose N-terminus of next residue Wash2 Wash (DCM, IPA, DMF) Deprotection->Wash2 Remove acid and byproducts Neutralization Neutralization: 10% DIEA in DMF Wash2->Neutralization Generate free amine Wash3 Wash (DMF) Neutralization->Wash3 Remove excess base NextCycle Ready for Next Coupling Cycle Wash3->NextCycle

Caption: General workflow for the incorporation of this compound in Boc-SPPS.

The Dnp Group as a Fluorescent Quencher: Application in FRET-based Assays

The primary application of incorporating Dap(Dnp) into peptides is for the development of internally quenched fluorescent substrates for enzymatic assays. This is based on the principle of Förster Resonance Energy Transfer (FRET), a non-radiative energy transfer process between a donor fluorophore and an acceptor quencher.[7]

In a typical FRET-based protease assay, a peptide substrate is synthesized with a fluorophore at one end and a quencher at the other. In the intact peptide, the close proximity of the quencher to the fluorophore results in the quenching of the donor's fluorescence. Upon enzymatic cleavage of the peptide substrate, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity.

The 2,4-dinitrophenyl (Dnp) group is an excellent non-fluorescent quencher for a variety of fluorophores, particularly those that emit in the blue to green region of the spectrum.[4][5] Its broad absorption spectrum overlaps well with the emission spectra of several common fluorophores.

Designing a FRET Substrate with Dap(Dnp)

The key to a successful FRET pair is the spectral overlap between the donor's emission and the acceptor's absorption. The Dnp group has a broad absorption in the UV and visible regions, with a maximum around 360 nm in many solvents.[8] This makes it a suitable quencher for fluorophores such as:

  • Tryptophan (Trp): An intrinsic amino acid fluorophore with an emission maximum around 350 nm. The spectral overlap with Dnp allows for efficient quenching.

  • 7-Methoxycoumarin-4-acetic acid (Mca): A commonly used synthetic fluorophore with an emission maximum around 390 nm. The Mca/Dnp pair is a well-established FRET system.[7]

  • 2-Aminobenzoyl (Abz): Another popular fluorophore with an emission maximum around 420 nm, which also pairs effectively with Dnp.[3]

Experimental Protocol: A General FRET-based Protease Assay

This protocol provides a general framework for using a Dap(Dnp)-containing peptide as a substrate to measure protease activity.

Materials and Reagents:

  • Purified FRET peptide substrate containing a Dap(Dnp) residue and a suitable fluorophore (e.g., Trp or Mca).

  • Purified protease of interest.

  • Assay buffer (optimized for the specific protease).

  • Fluorometer capable of excitation and emission at the appropriate wavelengths for the chosen FRET pair.

  • 96-well microplate (black, for fluorescence assays).

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the FRET peptide substrate in a suitable solvent (e.g., DMSO) and determine its concentration accurately by UV-Vis spectrophotometry using the molar extinction coefficient of the Dnp group.

    • Prepare a series of dilutions of the protease in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the assay buffer to each well.

    • Add the FRET peptide substrate to each well to a final concentration typically in the low micromolar range (this should be optimized and ideally be below the Km for the enzyme).

    • Initiate the reaction by adding the protease dilutions to the wells. Include a negative control with no enzyme.

  • Fluorescence Measurement:

    • Immediately place the microplate in a pre-warmed fluorometer.

    • Monitor the increase in fluorescence intensity over time. Set the excitation and emission wavelengths appropriate for the chosen fluorophore. For an Mca/Dnp pair, excitation is typically around 325 nm and emission is measured at 392 nm.[4]

  • Data Analysis:

    • Plot the fluorescence intensity as a function of time for each protease concentration.

    • The initial rate of the reaction (the slope of the linear portion of the curve) is proportional to the enzyme activity.

    • For inhibitor screening, the assay can be performed in the presence of various concentrations of a potential inhibitor, and the reduction in the reaction rate can be used to determine the inhibitor's potency (e.g., IC₅₀ value).

FRET_Assay cluster_0 Intact Peptide cluster_1 Cleaved Peptide Fluorophore_Quenched Fluorophore Quencher_Quenched Dap(Dnp) Fluorophore_Quenched->Quencher_Quenched FRET (No Fluorescence) Peptide_Backbone1 --- Peptide --- Fluorophore_Active Fluorophore (Fluoresces) Fragment1 Fragment 1 Quencher_Separate Dap(Dnp) Fragment2 Fragment 2 Protease Protease cluster_1 cluster_1 Protease->cluster_1 cluster_0 cluster_0 cluster_0->Protease Enzymatic Cleavage

Caption: Principle of a FRET-based protease assay using a Dap(Dnp)-containing peptide.

Orthogonal Deprotection of the Dap(Dnp) Side Chain

While the Dnp group is primarily used as a quencher, there may be instances where its removal is desired to unmask the β-amino group of the Dap residue for further modification. The Dnp group is stable to the acidic conditions used for Boc deprotection and the final cleavage from most resins. However, it can be removed by thiolysis.

Experimental Protocol: Thiolytic Cleavage of the Dnp Group

This protocol is adapted from methods used for the deprotection of Dnp-protected histidine and tyrosine residues and should be effective for Dap(Dnp).[9]

Materials and Reagents:

  • Dap(Dnp)-containing peptide-resin

  • N,N-Dimethylformamide (DMF)

  • Thiophenol

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • Methanol

Protocol:

  • Resin Swelling: Swell the peptide-resin in DMF.

  • Deprotection Cocktail: Prepare a solution of thiophenol and a tertiary base (TEA or DIEA) in DMF. A typical concentration is 20% thiophenol and 20% DIEA in DMF.

  • Deprotection Reaction: Treat the peptide-resin with the deprotection cocktail and agitate the mixture at room temperature. The reaction time can vary from 1 to 4 hours. The progress of the deprotection can be monitored by cleaving a small amount of the peptide from the resin and analyzing it by HPLC and mass spectrometry.

  • Washing: After the reaction is complete, thoroughly wash the resin with DMF (5x), DCM (3x), and methanol (3x) to remove the thiophenol and other byproducts.

  • Drying: Dry the resin under vacuum. The newly exposed β-amino group is now available for further functionalization.

Important Considerations:

  • Safety: Thiophenol has a very strong and unpleasant odor and is toxic. All manipulations should be performed in a well-ventilated fume hood.

  • Optimization: The reaction time and the concentration of thiophenol may need to be optimized depending on the peptide sequence and the steric hindrance around the Dap(Dnp) residue.

Applications in Drug Discovery and Development

The ability to create custom FRET substrates with this compound has significant implications for drug discovery. These substrates are instrumental in the development of high-throughput screening (HTS) assays for identifying and characterizing enzyme inhibitors.

  • Protease Inhibitor Discovery: Many diseases, including cancer, viral infections, and inflammatory disorders, involve the dysregulation of proteases. FRET-based assays using Dap(Dnp)-containing peptides provide a sensitive and continuous method for screening large compound libraries to find novel protease inhibitors.[10][11]

  • Enzyme Kinetics and Specificity Studies: By synthesizing a library of FRET peptides with systematic variations in the amino acid sequence flanking the cleavage site, the substrate specificity of a protease can be mapped in detail. This information is crucial for understanding the biological role of the enzyme and for designing selective inhibitors.

  • Probing other Enzyme Activities: While protease assays are the most common application, the FRET principle can be extended to other enzyme classes, such as kinases and phosphatases, by designing peptide substrates that undergo a conformational change upon modification, altering the distance between the fluorophore and the Dap(Dnp) quencher.

Conclusion: A Powerful and Versatile Tool for Peptide Chemists

This compound stands out as a highly valuable building block for the synthesis of modified peptides. Its pre-activated carboxyl group allows for efficient incorporation into peptide chains using standard Boc-SPPS protocols. The integrated Dnp group provides a reliable and efficient quencher for the development of sensitive FRET-based assays, which are indispensable in modern drug discovery and biochemical research. Furthermore, the potential for orthogonal removal of the Dnp group opens up possibilities for further site-specific modifications. By understanding the chemical principles and applying the robust protocols outlined in this guide, researchers can effectively leverage the power of this compound to advance their scientific endeavors.

References

  • CD Formulation. (n.d.). Quenched Fluorescent Peptide (FRET Peptide) Synthesis. Retrieved from [Link]

  • RSC Publishing. (n.d.). A 'turn-on' FRET peptide sensor based on the mercury bindingprotein MerP. Analyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Various prototropic maxima (absorption spectra) and pKa values of 2,4-DNP in without and with -CD medium. Retrieved from [Link]

  • Perelman School of Medicine at the University of Pennsylvania. (n.d.). FRETing about the details: Case studies in the use of a genetically encoded fluorescent amino acid for distance-dependent energy transfer. Retrieved from [Link]

  • Digital CSIC. (2014). Solid-phase peptide synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Introduction to Peptide Synthesis. PMC. Retrieved from [Link]

  • National Institutes of Health. (2017). Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families. Retrieved from [Link]

  • JPT. (n.d.). High-Quality FRET Peptides for Research. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Fluorescent Labeling Reagents - Fluorescent Tags, FRET Archives. Retrieved from [Link]

  • Chemtips - WordPress.com. (2012). Solid Phase Peptide Synthesis: Keeping Track. Retrieved from [Link]

  • U.OSU. (n.d.). Capstone | Emma Rand's ePortfolio. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Evaluation of Darunavir-derived HIV-1 protease inhibitors incorporating P2' amide-derivatives. Retrieved from [Link]

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

  • PubMed. (n.d.). Development of a novel screen for protease inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). Cleavage of peptides and proteins using light-generated radicals from titanium dioxide. Retrieved from [Link]

  • National Institutes of Health. (2019). Deep UV dispersion and absorption spectroscopy of biomolecules. PMC. Retrieved from [Link]

  • PubMed. (1995). The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubMed. (n.d.). Preparation of general proteinase substrates using 3,5-dinitrosalicylaldehyde. Retrieved from [Link]

  • PubMed. (n.d.). Dipeptidyl aminopeptidase processing and biosynthesis of alkaline extracellular protease from Yarrowia lipolytica. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A short survey of dengue protease inhibitor development in the past 6 years (2015–2020) with an emphasis on similarities between DENV and SARS-CoV-2 proteases. PMC. Retrieved from [Link]

Sources

A Technical Guide to Non-Proteinogenic Amino Acids in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of non-proteinogenic amino acids (NPAAs) into peptide scaffolds represents a paradigm shift in peptide chemistry and drug discovery. Moving beyond the canonical 20 amino acids expands the chemical space available for peptide design, enabling the creation of novel therapeutics with enhanced stability, potency, and target specificity.[1] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of NPAAs, from fundamental concepts to advanced synthetic strategies and applications. We will explore the causality behind experimental choices in solid-phase peptide synthesis (SPPS) involving NPAAs, present self-validating protocols, and ground our discussion in authoritative scientific literature.

Introduction: Expanding the Peptide Chemist's Toolkit

For decades, the synthesis and application of peptides have been largely confined to the 20 proteinogenic amino acids. While this has yielded significant therapeutic successes, native peptides often suffer from limitations such as poor metabolic stability and low bioavailability.[2][3] Non-proteinogenic amino acids, which are amino acids not naturally encoded in an organism's genetic code, offer a powerful solution to these challenges.[1][4] These unique building blocks can be naturally occurring or synthetically derived and encompass a vast structural diversity, including D-amino acids, N-methylated amino acids, and α-, β-, γ-, and δ-amino acids.[5][6]

The strategic incorporation of NPAAs into a peptide sequence can fundamentally alter its physicochemical and pharmacological properties.[5] This allows for the rational design of peptidomimetics—molecules that mimic the structure and function of natural peptides but possess improved drug-like characteristics.[7] The result is a new generation of peptide-based therapeutics with enhanced efficacy and the potential to address a wide range of diseases, from cancer to infectious diseases.[2][][9]

Classification of Non-Proteinogenic Amino Acids

NPAAs can be broadly categorized based on their structural features. Understanding these classifications is crucial for selecting the appropriate NPAA to achieve a desired modification in a peptide's properties.

CategoryDescriptionExamplesImpact on Peptide Properties
D-Amino Acids Enantiomers of the naturally occurring L-amino acids.D-Alanine, D-LeucineIncreased resistance to proteolysis, altered secondary structure.[1]
N-Alkylated Amino Acids The nitrogen atom of the alpha-amino group is alkylated.N-Methylglycine (Sarcosine)Reduced susceptibility to enzymatic degradation, conformational constraints.[5]
α,α-Disubstituted Amino Acids Two substituents are attached to the α-carbon.Aminoisobutyric acid (Aib)Induction of helical secondary structures, enhanced stability.[10]
β- and γ-Amino Acids The amino group is attached to the β- or γ-carbon of the carboxylic acid backbone.β-Alanine, γ-Aminobutyric acid (GABA)Altered backbone conformation, potential for novel folding patterns.[6]
Side-Chain Modified Amino Acids Modifications to the side chain of a proteinogenic amino acid.Homophenylalanine, N-acetyllysineIntroduction of novel functionalities, altered binding affinity.[7]
Cyclic Amino Acids The side chain is cyclized back to the amino group.Proline analoguesRigidification of the peptide backbone, defined secondary structures.[11][12]

The Rationale for Incorporating Non-Proteinogenic Amino Acids

The decision to incorporate an NPAA into a peptide sequence is driven by the desire to overcome the inherent limitations of natural peptides and to introduce novel functionalities. The unique structural features of NPAAs translate into significant advantages in drug design.

Enhancing Proteolytic Stability

A major hurdle in the development of peptide therapeutics is their rapid degradation by proteases in the body.[2] The introduction of NPAAs can significantly enhance a peptide's resistance to enzymatic cleavage.[13] For instance, the presence of a D-amino acid at a cleavage site can sterically hinder the approach of a protease, thereby increasing the peptide's half-life in vivo.

Modulating Conformation and Bioactivity

The three-dimensional structure of a peptide is critical for its biological activity. NPAAs can be used to impose conformational constraints on the peptide backbone, locking it into a bioactive conformation.[14] For example, α,α-disubstituted amino acids like aminoisobutyric acid (Aib) are known to promote the formation of stable helical structures.[10] This pre-organization can lead to higher binding affinity and selectivity for the target receptor.

Improving Pharmacokinetic Properties

Beyond stability, NPAAs can be utilized to fine-tune a peptide's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). Modifications such as N-methylation can improve membrane permeability and oral bioavailability.[5]

Expanding Chemical Diversity

NPAAs provide a vast and largely untapped source of chemical diversity for peptide drug discovery.[5] Their unique side chains can introduce novel functionalities, such as fluorescent probes for imaging, or reactive groups for bioconjugation.[][15] This opens up new avenues for creating multifunctional peptide-based diagnostics and therapeutics.

Synthetic Methodologies: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of NPAAs into peptides is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by Bruce Merrifield.[16] SPPS allows for the stepwise assembly of a peptide chain on an insoluble polymer support, simplifying the purification process.[17] The most prevalent strategy for SPPS is the Fmoc/tBu approach, which utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile tert-butyl (tBu) groups for permanent side-chain protection.[16][18]

The Core SPPS Workflow

The iterative cycle of SPPS involves three key steps: deprotection, coupling, and washing. This process is repeated for each amino acid to be added to the growing peptide chain.

SPPS_Workflow Resin Resin with Attached Amino Acid Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Activated NPAA, Coupling Reagent) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 ElongatedPeptide Elongated Peptide on Resin Washing2->ElongatedPeptide Repeat Cycle Cleavage Cleavage & Global Deprotection (e.g., TFA cocktail) ElongatedPeptide->Cleavage CrudePeptide Crude Peptide Cleavage->CrudePeptide

Caption: A simplified workflow of Fmoc-based Solid-Phase Peptide Synthesis.

Detailed Experimental Protocol: Incorporation of an NPAA via Manual Fmoc-SPPS

This protocol outlines the manual synthesis of a short peptide containing a non-proteinogenic amino acid.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected proteinogenic amino acids

  • Fmoc-protected non-proteinogenic amino acid (e.g., Fmoc-D-Alanine-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for at least 30 minutes in the synthesis vessel.[19]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.[19]

    • Shake for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 10 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Coupling (Proteinogenic Amino Acid):

    • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of OxymaPure in DMF.

    • Add 3 equivalents of DIC and allow the mixture to pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 1-2 hours.[20]

    • Wash the resin with DMF (3 x 1 min).

  • Incorporation of the Non-Proteinogenic Amino Acid:

    • Repeat the Fmoc deprotection step as described above.

    • Prepare the activated NPAA solution as in the previous coupling step, using the desired Fmoc-NPAA-OH.

    • Couple the NPAA to the resin for 2-4 hours. Note: Bulky or sterically hindered NPAAs may require longer coupling times or the use of more potent coupling reagents like HATU or HCTU.[21]

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.

  • Chain Elongation: Continue the SPPS cycles of deprotection and coupling until the desired peptide sequence is assembled.

  • Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5).[20]

    • Add the cleavage cocktail to the resin and shake for 2-3 hours.[20]

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification and Characterization:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[22]

    • Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical RP-HPLC.[22][23][24][25]

Orthogonal Protection Strategies

For the synthesis of more complex peptides with specific side-chain modifications, an orthogonal protection strategy is essential.[18][26] This involves the use of protecting groups that can be selectively removed without affecting other protecting groups on the peptide.[26][27]

Orthogonal_Protection Peptide Fully Protected Peptide on Resin Fmoc Fmoc (Nα-amino) Peptide->Fmoc tBu tBu (Side-chain) Peptide->tBu Auxiliary Auxiliary Orthogonal Group (e.g., Alloc, Dde) Peptide->Auxiliary Base Base (e.g., Piperidine) Fmoc->Base Deprotection Acid Acid (e.g., TFA) tBu->Acid Deprotection SpecificReagent Specific Reagent (e.g., Pd(0) for Alloc) Auxiliary->SpecificReagent Deprotection

Caption: Orthogonal protection scheme in solid-phase peptide synthesis.

Commonly used orthogonal protecting group pairs include:

  • Fmoc/tBu: The standard for most SPPS.[28]

  • Alloc/Allyl: Removable with palladium catalysts, orthogonal to both Fmoc and Boc strategies.[26]

  • Dde/ivDde: Removed under mild hydrazinolysis conditions.

The choice of an orthogonal protecting group depends on the desired modification and its compatibility with the overall synthetic strategy.

Characterization and Analysis of NPAA-Containing Peptides

The successful synthesis of a peptide containing NPAAs must be confirmed through rigorous analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is the primary method for purifying crude peptides and assessing their purity.[24][29] The retention time of the peptide can provide initial clues about its identity and hydrophobicity.

  • Mass Spectrometry (MS): Mass spectrometry is indispensable for confirming the molecular weight of the synthesized peptide.[25] Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) provide accurate mass measurements.[24] Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the incorporation of the NPAA at the correct position.[23]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural analysis, NMR spectroscopy can provide information about the three-dimensional conformation of the peptide in solution.[24]

Applications in Drug Discovery and Beyond

The ability to incorporate NPAAs into peptides has had a profound impact on drug discovery and development.[5][][30]

  • Antimicrobial Peptides (AMPs): The introduction of NPAAs has been shown to enhance the stability and efficacy of AMPs, making them promising candidates for combating antibiotic-resistant bacteria.[10]

  • Anticancer Peptides: Peptidomimetics containing NPAAs are being developed to target cancer cells with high specificity, potentially reducing the side effects associated with traditional chemotherapy.[2][9]

  • Metabolic Diseases: Peptide-based drugs are used in the treatment of diseases like diabetes.[2] The incorporation of NPAAs can lead to longer-acting and more potent therapeutics.

  • Biomaterials: Self-assembling peptides containing NPAAs are being explored for applications in tissue engineering and regenerative medicine.[9]

Conclusion and Future Perspectives

Non-proteinogenic amino acids have emerged as invaluable tools in peptide chemistry, offering a means to overcome the limitations of natural peptides and to design novel therapeutics with superior properties.[1] The continued development of new synthetic methodologies and a deeper understanding of the structure-activity relationships of NPAA-containing peptides will undoubtedly lead to the discovery of the next generation of peptide-based drugs. As our ability to manipulate peptide structure at the atomic level grows, so too will the potential to address some of the most pressing challenges in medicine.

References

  • Accelerated solid-phase synthesis of post-translationally modified peptides. (n.d.). Google Cloud.
  • Unnatural Amino Acids in Drug Discovery. (n.d.). BOC Sciences.
  • Singh, Y., Sharma, R., & Singh, J. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 64(19), 14067-14102. [Link]

  • Unnatural Amino Acids Potential for Innovating Drug Discovery. (n.d.). Biosynth.
  • What are peptidomimetics? (2025, May 21). Patsnap Synapse.
  • Alsina, J., & Albericio, F. (2003). Solid-phase synthesis of C-terminal modified peptides. Biopolymers, 71(4), 454–477. [Link]

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Creative Peptides.
  • Singh, Y., et al. (2021). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Unnatural Amino Acids for Peptide Synthesis. (n.d.). Merck Millipore.
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

  • Vizzavona, J., et al. (2007). Peptides and peptidomimetics in medicine, surgery and biotechnology. Current Medicinal Chemistry, 14(26), 2719-2741. [Link]

  • Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 143-155. [Link]

  • Orthogonal Protection Definition. (n.d.). Fiveable.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020, March 17). UCI Department of Chemistry.
  • Orthogonal and safety-catch protecting group strategies in solid-phase... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Danmaliki, G. I., & Tukulula, M. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Future Medicinal Chemistry, 12(17), 1567-1582. [Link]

  • Lai, X., Tang, J., & ElSayed, M. E. H. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(7), 745-759. [Link]

  • Barlos, K., & Gatos, D. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Canne, L. E., et al. (1995). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 92(26), 12485-12489. [Link]

  • Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1348, 33-50. [Link]

  • Liu, X., Elmes, A. R. B. P., & Jolliffe, K. A. (2016). Synthesis of Side-Chain Modified Peptides Using Iterative Solid Phase ‘Click’ Methodology. Australian Journal of Chemistry, 69(12), 1395-1402. [Link]

  • Danmaliki, G. I., & Tukulula, M. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Future medicinal chemistry, 12(17), 1567-1582. [Link]

  • Alsina, J., & Albericio, F. (2003). Solid-Phase Synthesis of C-Terminal Modified Peptides. Biopolymers, 71(4), 454-477. [Link]

  • Peptidomimetic. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Gomari, M. M., et al. (2022).
  • Danmaliki, G. I., & Tukulula, M. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Future Medicinal Chemistry, 12(17), 1567-1582. [Link]

  • Dewangan, R., et al. (2024). Peptidomimetics in Drug Discovery: Challenges, Strategies and Therapeutic Application. In Current Topics in Medicinal Chemistry.
  • Walsh, C. T. (2008). Nonproteinogenic Amino Acid Building Blocks for Nonribosomal Peptide and Hybrid Polyketide Scaffolds. Journal of Biological Chemistry, 283(25), 17083-17087. [Link]

  • Coy, D. H., & Murphy, W. A. (1988). Method of synthesizing a peptide containing a non-peptide bond.
  • Non-proteinogenic amino acids. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Budisa, N. (2020). Introduction: “Noncanonical Amino Acids”. Chemical Reviews, 120(1), 1-3. [Link]

  • The Strategic Use of Non-Proteinogenic Amino Acids in Chemical Synthesis. (2025, December 6). NINGBO INNO PHARMCHEM CO.,LTD.
  • Non proteinogenic amino acids: Significance and symbolism. (2025, August 1). Medium.
  • Miller, M. J., & Malcolmson, S. J. (2020). Biosynthetic Pathways to Nonproteinogenic α-Amino Acids. Chemical Reviews, 120(1), 233-284. [Link]

  • Pires, M., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences, 24(12), 10091. [Link]

  • Non-canonical (unusual) amino acids as a toolbox for antimicrobial and anticancer peptide synthesis. (2020, December 8). In Royal Society of Chemistry.
  • Lee, J., et al. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. International Journal of Molecular Sciences, 24(16), 12896. [Link]

  • Pires, M., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences, 24(12), 10091. [Link]

  • Rozenski, J., Chaltin, P., Van Aerschot, A., & Herdewijn, P. (2002). Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry. Rapid communications in mass spectrometry : RCM, 16(10), 982–987. [Link]

  • Drienovská, I., & Roelfes, G. (2020). Noncanonical Amino Acids in Biocatalysis. Chemical Reviews, 120(1), 132-183. [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025, February 24). International Journal of Science and Research Archive, 12(1), 3140-3159.
  • Modern Peptide Drug Analysis: Mass Spec, HOS, and More. (2025, May 28). BioPharmaSpec.
  • HPLC Tech Tip: Approach to Peptide Analysis. (n.d.). Phenomenex. Retrieved January 16, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols for High-Efficiency Coupling of Boc-Dap(Dnp)-Osu using HBTU/HOBt

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the intricacies of Peptide Coupling

In the realm of peptide synthesis and the development of complex bioconjugates, the formation of the amide bond is a fundamental yet critically nuanced step. The success of synthesizing a desired peptide or peptide-drug conjugate hinges on the efficiency and fidelity of the coupling reaction. This guide provides a detailed exploration of the coupling of Nα-Boc-L-α,β-diaminopropionic acid(Nβ-dinitrophenyl) N-hydroxysuccinimide ester, hereafter referred to as Boc-Dap(Dnp)-Osu, utilizing the potent HBTU/HOBt activation system.

This compound is a valuable building block in synthetic chemistry.[1] The Nα-Boc protecting group offers a standard acid-labile protection, while the Nβ-Dnp group provides a stable and chromophoric handle, facilitating detection and quantification of the labeled peptide.[2] The pre-activated N-hydroxysuccinimide (Osu) ester enhances the efficiency of the coupling reaction.[2]

This document is structured to provide not just a step-by-step protocol but also a deep understanding of the underlying chemical principles, potential pitfalls, and strategies for ensuring a high-yield and high-purity outcome.

The Cornerstone of Modern Peptide Synthesis: The HBTU/HOBt System

The combination of HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole) has become a gold standard for amide bond formation in peptide synthesis, prized for its high efficiency, rapid reaction times, and ability to suppress racemization.[3]

HBTU , an aminium salt, serves as the primary activating agent.[3] It reacts with the carboxyl group of the amino acid to form a highly reactive HOBt ester intermediate. HOBt plays a dual role: it acts as a nucleophilic catalyst, accelerating the reaction, and, crucially, it serves as a racemization suppressant.[4] By rapidly converting the initial activated species to the HOBt ester, it minimizes the formation of the undesirable oxazolone intermediate that leads to loss of stereochemical integrity.[5]

The synergistic action of HBTU and HOBt makes this system particularly well-suited for coupling sterically hindered or complex amino acid derivatives like this compound.

The Coupling Mechanism: A Stepwise Visualization

The coupling of this compound to a free amine (e.g., the N-terminus of a growing peptide chain on a solid support) proceeds through a well-defined mechanism when mediated by HBTU/HOBt.

Coupling_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase cluster_byproducts Byproducts Boc_Dap_COOH Boc-Dap(Dnp)-COOH Active_Ester Activated HOBt Ester Boc_Dap_COOH->Active_Ester Carboxylate Attack HBTU HBTU HBTU->Active_Ester Base Base (e.g., DIPEA) Base->Boc_Dap_COOH Deprotonation Peptide_Bond Peptide Bond Formation Active_Ester->Peptide_Bond Free_Amine R-NH2 (Free Amine) Free_Amine->Peptide_Bond Nucleophilic Attack HOBt_regen HOBt (regenerated) Peptide_Bond->HOBt_regen Urea Tetramethylurea Peptide_Bond->Urea

Caption: HBTU/HOBt mediated coupling workflow.

Experimental Protocol: Solid-Phase Coupling of this compound

This protocol details the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine, following the Fmoc/tBu strategy.

Materials and Reagents:

  • This compound (CAS: 214750-68-2)[6]

  • Peptide synthesis resin with a free N-terminus (e.g., Rink Amide resin)

  • HBTU (CAS: 94790-37-1)[5]

  • HOBt (CAS: 2592-95-2)[7]

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% in DMF

  • Kaiser test kit

Protocol Steps:

  • Resin Preparation:

    • Swell the resin in DMF for 30 minutes in a reaction vessel.[8]

    • If the N-terminus is Fmoc-protected, perform deprotection by treating the resin with 20% piperidine in DMF twice (5 minutes and then 15 minutes).[9]

    • Wash the resin thoroughly with DMF (3x) and DCM (3x), followed by DMF (3x).[5]

  • Coupling Solution Preparation (Pre-activation):

    • In a separate vessel, dissolve this compound (2.0 equivalents relative to resin loading), HBTU (1.95 equivalents), and HOBt (2.0 equivalents) in DMF.[8][10]

    • Add DIPEA (4.0 equivalents) to the solution.[10]

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature.[8]

  • Coupling Reaction:

    • Add the pre-activated coupling solution to the resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours.[5]

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test to monitor the completion of the reaction.[8]

    • A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling.[8]

    • If the Kaiser test is positive (blue or purple beads), extend the coupling time for another hour and re-test. If it remains positive, a second coupling may be necessary.[8]

  • Washing:

    • Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.[5]

The resin is now ready for the next step in the peptide synthesis, such as N-terminal Boc deprotection for further chain elongation.

SPPS_Workflow Start Resin with Free Amine Preactivation Prepare Coupling Solution: This compound + HBTU/HOBt + DIPEA Start->Preactivation Coupling Add to Resin Agitate for 1-2 hours Preactivation->Coupling Monitoring Kaiser Test Coupling->Monitoring Positive Positive (Blue) Monitoring->Positive Incomplete Negative Negative (Yellow) Monitoring->Negative Complete Recouple Extend Time / Recouple Positive->Recouple Washing Wash Resin (DMF, DCM) Negative->Washing Next_Step Proceed to Next Synthesis Step Washing->Next_Step Recouple->Coupling

Caption: Solid-phase coupling workflow for this compound.

Quantitative Data and Expected Efficiency

ParameterRecommended ValueNotes
This compound 2.0 equivalentsAn excess ensures the reaction is driven to completion.
HBTU 1.95 equivalentsA slight sub-stoichiometric amount relative to the amino acid can minimize side reactions like guanidinylation.[5]
HOBt 2.0 equivalentsSuppresses racemization and catalyzes the reaction.[4]
DIPEA 4.0 equivalentsA non-nucleophilic base is crucial to prevent unwanted side reactions.
Reaction Time 1-2 hoursMonitor with the Kaiser test for completion.[5]
Expected Efficiency >95%HBTU/HOBt is a highly efficient coupling system. Actual efficiency should be confirmed by analytical methods like RP-HPLC after cleavage.[7]

Troubleshooting Common Coupling Issues

IssuePotential Cause(s)Recommended Solution(s)
Positive Kaiser Test after extended coupling - Steric hindrance from the Dnp group.- Inefficient activation.- Poor resin swelling.- Double the coupling time.- Perform a second coupling with freshly prepared reagents.- Ensure adequate resin swelling before starting the synthesis.
Mass increase of +98 Da in the final product Guanidinylation of the N-terminal amine by excess HBTU.[5]- Use a slight excess of the amino acid derivative relative to HBTU.- Pre-activate the amino acid before adding it to the resin.[5]
Presence of diastereomeric impurities Racemization during activation.- Ensure the presence of HOBt in the coupling mixture.- Avoid prolonged pre-activation times.
Low final yield - Incomplete coupling at one or more steps.- Premature cleavage of the peptide from the resin.- Confirm complete coupling at each step using the Kaiser test.- Use a resin and cleavage strategy appropriate for your peptide sequence.

Post-Synthesis: Cleavage and Purification

Upon completion of the peptide synthesis, the peptide is cleaved from the solid support. For peptides synthesized using the Boc strategy, a strong acid like anhydrous hydrogen fluoride (HF) with a scavenger such as anisole is typically employed.[8]

The crude peptide is then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).[11] A C18 column is generally effective for separating the target peptide from impurities based on hydrophobicity. The Dnp group on the Dap residue will significantly increase the hydrophobicity of the peptide, which should be considered when developing the HPLC gradient.

Conclusion

The HBTU/HOBt coupling system offers a robust and highly efficient method for the incorporation of the specialized amino acid derivative this compound into peptide chains. By understanding the underlying chemistry, adhering to a well-defined protocol, and diligently monitoring the reaction progress, researchers can achieve high coupling efficiencies and obtain high-purity peptides. The insights and protocols provided in this guide are intended to empower scientists in their pursuit of novel peptide-based therapeutics and research tools.

References

  • Chem-Impex. Nα-Boc-Nβ-2,4-dinitrophenyl-L-2,3-diamino-propionic acid N-hydroxyuccinimide ester. [Link]

  • PubChem. This compound. [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • PubChem. This compound. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Hindawi. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. [Link]

  • Chem-Impex. Nα-Boc-Nβ-2,4-dinitrophenyl-L-2,3-diaminopropionic acid. [Link]

  • PubChem. Boc-Dap-OH. [Link]

  • PubMed. Purification of dipeptidyl-aminopeptidase IV from human kidney by anti dipeptidyl-aminopeptidase IV affinity chromatography. [Link]

  • ResearchGate. What is the best condition for coupling amine-compound with a diversity of carboxylic acids, with less byproducts?. [Link]

  • PubMed. Optimization of N-hydroxysuccinimide Ester Coupling With Aminoallyl-Modified RNA for Fluorescent Labeling. [Link]

  • PubMed. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine. [Link]

  • Waters Corporation. Peptide Isolation – Method Development Considerations. [Link]

  • The Nest Group. Peptide Purification Overview. [Link]

  • Chem-Impex. Nα-Boc-Nβ-allyoxycarbonyl-D-2,3-diaminopropionic acid. [Link]

  • ResearchGate. In peptide synthesis using HBTU/HOBt coupling, Why is HOBt required? Isn't HBTU alone enough for the coupling to complete?. [Link]

Sources

Application Notes and Protocols for the Site-Specific Incorporation of Boc-Dap(Dnp)-Osu into Synthetic Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of non-canonical amino acids into peptides is a powerful strategy for enhancing their therapeutic properties and for introducing unique functionalities.[1] This guide provides a comprehensive, step-by-step protocol for the incorporation of Nα-Boc-Nβ-(2,4-dinitrophenyl)-L-2,3-diaminopropionic acid N-hydroxysuccinimide ester (Boc-Dap(Dnp)-Osu) into synthetic peptides. We delve into the rationale behind the use of this versatile building block, detailing its application in both solid-phase peptide synthesis (SPPS) and solution-phase methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of diaminopropionic acid (Dap) for applications such as creating branched peptides, attaching labels, or forming cyclic structures.

Introduction: The Strategic Advantage of this compound

L-2,3-diaminopropionic acid (Dap) is a non-proteinogenic amino acid that offers a primary amino group on its side chain, providing a valuable site for chemical modification.[2] The successful and specific incorporation of Dap into a peptide sequence requires a robust orthogonal protection strategy to differentiate the α-amino group from the β-amino group. This compound is an intelligently designed reagent for this purpose.

  • Boc (tert-butyloxycarbonyl) Group: This acid-labile protecting group shields the α-amino group during peptide bond formation.[3] Its removal is typically achieved with moderate acids like trifluoroacetic acid (TFA), a standard step in Boc-based SPPS.[4]

  • Dnp (2,4-dinitrophenyl) Group: The Dnp group provides semi-permanent protection for the β-amino group of the Dap side chain. It is stable to the acidic conditions used for Boc removal, ensuring the side chain remains protected throughout peptide elongation. The Dnp group can be selectively removed later using a nucleophile, most commonly thiophenol, via a nucleophilic aromatic substitution (SNAr) mechanism.[5]

  • Osu (N-hydroxysuccinimide) Ester: The Osu ester is a highly efficient activating group for the carboxyl function of the amino acid.[6] It reacts readily with the free N-terminal amine of the growing peptide chain to form a stable amide bond, with the N-hydroxysuccinimide being a good leaving group.[3]

This combination of protecting and activating groups in a single reagent allows for the direct and efficient incorporation of a protected Dap residue into a desired position within a peptide sequence.

Physicochemical Properties

A clear understanding of the reagent's properties is crucial for successful application.

PropertyValueReference
Molecular Formula C₁₈H₂₁N₅O₁₀[7]
Molecular Weight 467.4 g/mol [7]
IUPAC Name (2,5-dioxopyrrolidin-1-yl) (2S)-3-(2,4-dinitroanilino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate[7]
Appearance Typically a yellow or off-white solid
Solubility Soluble in organic solvents like N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and Acetonitrile

Experimental Protocols

The following sections provide detailed step-by-step protocols for the incorporation of this compound using solid-phase and solution-phase techniques.

Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS is the most common method for synthesizing custom peptides and allows for the precise placement of the this compound residue.[8] This protocol assumes a standard Boc/Bzl protection strategy.

Workflow Overview:

spss_workflow Resin Resin-Bound Peptide (Free N-terminus) Coupling Coupling: This compound in DMF Resin->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 Next_Cycle Continue SPPS Cycles Wash1->Next_Cycle Deprotection_DNP On-Resin Dnp Deprotection (Thiophenol/TEA in DMF) Next_Cycle->Deprotection_DNP After sequence completion Final_Cleavage Final Cleavage from Resin (e.g., HF or TFMSA) Deprotection_DNP->Final_Cleavage Purification Purification (RP-HPLC) Final_Cleavage->Purification solution_phase_mechanism Reactant1 This compound Product Boc-Dap(Dnp)-NH-Peptide-R Reactant1->Product + note_left Activated Ester Reactant2 H₂N-Peptide-R (Free N-terminus) Reactant2->Product Nucleophilic Attack LeavingGroup N-Hydroxysuccinimide note_right Peptide Bond Formation

Sources

Application Notes & Protocols: Leveraging Boc-Dap(Dnp)-Osu for Affinity-Based Discovery of Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Tool for Capturing Protein Networks

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both health and disease. A powerful strategy for elucidating these networks is affinity purification coupled with mass spectrometry (AP-MS), where a protein of interest (the "bait") is used to capture its binding partners (the "prey") from a complex biological sample. The success of this approach hinges on the ability to specifically and efficiently isolate the bait-prey complexes.

This guide introduces Boc-Dap(Dnp)-Osu , a heterobifunctional labeling reagent designed for the covalent modification of proteins, enabling a robust and specific affinity-based pulldown strategy. This molecule incorporates three key chemical moieties, each with a distinct role in the experimental workflow:

  • N-hydroxysuccinimide (Osu) ester: An amine-reactive group that efficiently forms stable amide bonds with primary amines, such as the side chain of lysine residues, on the protein surface.[1][2]

  • Dinitrophenyl (Dnp) group: A well-established and immunologically potent hapten.[3] Its small size and chemical stability make it an ideal affinity handle that is not endogenously found in most biological systems, ensuring high specificity of capture by anti-DNP antibodies.[3]

  • Boc-Dap backbone: A diaminopropionic acid core protected with a tert-butyloxycarbonyl (Boc) group. This structure provides the scaffold linking the reactive Osu group to the Dnp affinity tag.[3][4][5]

This document provides a comprehensive overview of the mechanism of action, detailed experimental protocols, and data interpretation guidelines for using this compound to identify protein-protein interactions.

Principle of the Method: An Affinity-Based Pulldown Workflow

The experimental strategy is centered on covalently labeling a bait protein with the Dnp hapten. This Dnp-tagged protein is then introduced into a cellular lysate or other biological sample to allow for the formation of native protein complexes. Subsequently, an anti-Dnp antibody immobilized on a solid support (e.g., agarose or magnetic beads) is used to specifically capture the Dnp-labeled bait protein along with its interacting prey proteins. After stringent washing steps to remove non-specific binders, the captured protein complexes are eluted and identified using mass spectrometry.

The workflow provides a significant advantage over traditional immunoprecipitation methods that rely on antibodies against the bait protein itself. The use of a small, chemical hapten and a highly specific anti-hapten antibody can lead to cleaner pulldowns with lower background, as the anti-Dnp antibody does not recognize any other protein in the lysate.

Visualization of the Experimental Workflow

workflow cluster_labeling Step 1: Bait Protein Labeling cluster_interaction Step 2: Complex Formation cluster_capture Step 3: Affinity Capture cluster_analysis Step 4: Analysis Bait Bait Protein Labeled_Bait Dnp-Labeled Bait Protein Bait->Labeled_Bait + Reagent This compound Complex Dnp-Bait-Prey Complex Labeled_Bait->Complex Lysate Cell Lysate (Prey Proteins) Lysate->Complex Captured_Complex Captured Complex on Beads Complex->Captured_Complex Beads Anti-Dnp Antibody Beads Beads->Captured_Complex Wash Wash Steps Captured_Complex->Wash Elution Elution Wash->Elution MS LC-MS/MS Analysis Elution->MS Data Data Analysis & PPI Identification MS->Data

Caption: Workflow for PPI discovery using this compound.

Physicochemical Properties and Reagent Handling

A clear understanding of the reagent's properties is crucial for successful experimental design.

PropertyValueReference
Full Chemical Name (2,5-dioxopyrrolidin-1-yl) (2S)-3-(2,4-dinitroanilino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate[2]
Molecular Formula C₁₈H₂₁N₅O₁₀[2]
Molecular Weight 467.4 g/mol [2]
Reactive Towards Primary amines (-NH₂)[6]
Spacer Arm Length Approximately 8.8 Å (Calculated)-

Reagent Preparation and Storage:

  • Storage: this compound is susceptible to hydrolysis. It should be stored desiccated at -20°C.

  • Reconstitution: Immediately before use, equilibrate the vial to room temperature before opening to prevent condensation. Reconstitute the reagent in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Do not prepare aqueous stock solutions, as the Osu-ester will rapidly hydrolyze.

Detailed Experimental Protocols

Protocol 1: Covalent Labeling of Bait Protein with this compound

This protocol describes the covalent attachment of the Dnp handle to a purified bait protein. The goal is to achieve a low labeling stoichiometry (ideally 1-3 Dnp molecules per bait protein) to minimize disruption of the protein's native structure and function.

Materials:

  • Purified bait protein (1-5 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0). Avoid buffers containing Tris or glycine.

  • This compound

  • Anhydrous DMSO

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM. This stock solution should be used immediately.

  • Determine Reagent Molar Excess: The optimal molar ratio of reagent to protein must be determined empirically. Start by testing a range of molar excesses, such as 5-fold, 10-fold, and 20-fold.

    • Calculation Example: For 1 mL of a 1 mg/mL solution of a 50 kDa bait protein:

      • Moles of protein = (0.001 g) / (50,000 g/mol ) = 20 nmol

      • For a 10-fold molar excess, you need 200 nmol of the reagent.

      • Volume of 10 mM stock = (200 nmol) / (10,000 nmol/µL) = 0.02 µL. Correction: (200 nmol) / (10 nmol/µL) = 20 µL. No, 10mM is 10 nmol/µL. So, 200 nmol / 10 nmol/µL = 20 µL. Ah, 10 mM = 10 mmol/L = 10 nmol/µL. So, 200 nmol / 10 nmol/µL = 20 µL. Wait, 10 mM = 10,000 µM = 10,000,000 nM. 10 mM = 10 micromol/mL = 10 nmol/µL. So, for 200 nmol, you need 20 µL. This is too high a volume of DMSO. Let's recalculate with a more concentrated stock. Let's assume a 100 mM stock. Then 200 nmol / 100 nmol/µL = 2 µL. This is a reasonable volume.

      • Let's stick to a 10 mM stock for the protocol and advise users to adjust protein concentration if DMSO volume is an issue. Volume of 10 mM stock = 200 nmol / 10 nmol/µL = 20 µL. The final concentration of DMSO should be kept below 5% (v/v) to minimize effects on protein structure. In this case, 20 µL in 1 mL is 2%. This is acceptable.

  • Labeling Reaction: Add the calculated volume of the this compound stock solution to the protein solution. Incubate at room temperature for 30-60 minutes with gentle mixing.

  • Quench Reaction: Add an amine-containing buffer (e.g., Tris-HCl, pH 7.5) to a final concentration of 20-50 mM to quench any unreacted reagent. Incubate for 15 minutes at room temperature.

  • Remove Excess Reagent: Remove the quenched, unreacted reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired buffer for the downstream interaction experiment (e.g., cell lysis buffer).

  • Verification of Labeling (Optional but Recommended): The extent of labeling can be assessed by mass spectrometry (measuring the mass shift of the intact protein) or by a Western blot using an anti-Dnp antibody.

Protocol 2: Affinity Purification of Dnp-Labeled Protein Complexes

This protocol describes the capture of the Dnp-bait and its interacting prey proteins from a cell lysate.

Materials:

  • Dnp-labeled bait protein (from Protocol 1)

  • Cell lysate prepared in a suitable non-denaturing lysis buffer (e.g., RIPA without SDS, or a Triton X-100 based buffer).

  • Anti-Dnp antibody-conjugated agarose or magnetic beads.

  • Wash Buffer (e.g., lysis buffer with adjusted salt concentration).

  • Elution Buffer (e.g., 0.1 M glycine, pH 2.5, or a buffer containing a high concentration of a competing Dnp-peptide).

Procedure:

  • Prepare Cell Lysate: Lyse cells expressing the prey proteins using standard protocols. Clarify the lysate by centrifugation to remove cellular debris.

  • Complex Formation: Add the Dnp-labeled bait protein to the clarified cell lysate. Incubate for 1-2 hours at 4°C with gentle rotation to allow the bait to bind to its interaction partners.

  • Prepare Affinity Beads: Wash the anti-Dnp antibody beads twice with lysis buffer to remove any storage buffer.

  • Capture of Complexes: Add the washed anti-Dnp beads to the lysate containing the bait-prey complexes. Incubate for 1-2 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads (by centrifugation or using a magnetic stand) and discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer to remove non-specifically bound proteins. The stringency of the washes can be adjusted by increasing the salt or detergent concentration.

  • Elution: Elute the captured protein complexes from the beads using one of the following methods:

    • Acidic Elution: Add 2-3 bead volumes of 0.1 M glycine, pH 2.5. Incubate for 5-10 minutes at room temperature. Pellet the beads and collect the supernatant containing the eluted proteins. Immediately neutralize the eluate with 1 M Tris, pH 8.5.

    • Competitive Elution: Add a buffer containing a high concentration (e.g., 1-5 mM) of a soluble Dnp-containing molecule (like DNP-lysine) to compete for binding to the antibody. This is a gentler elution method.

  • Sample Preparation for MS: The eluted proteins are now ready for downstream analysis, such as SDS-PAGE followed by in-gel digestion, or direct in-solution digestion.

Protocol 3: On-Bead Digestion for Mass Spectrometry

On-bead digestion is often preferred as it minimizes sample handling losses and reduces background from the eluted antibody.

Materials:

  • Beads with captured protein complexes (from Protocol 2, step 5)

  • Denaturation/Reduction Buffer: 6 M Urea, 10 mM DTT in 100 mM Tris-HCl, pH 8.5

  • Alkylation Solution: 55 mM iodoacetamide in 100 mM Tris-HCl, pH 8.5

  • Digestion Buffer: 50 mM ammonium bicarbonate, pH 8.0

  • Trypsin (mass spectrometry grade)

Procedure:

  • Wash: After the final wash in Protocol 2, wash the beads twice with 50 mM ammonium bicarbonate to remove detergents and salts from the wash buffer.

  • Denature and Reduce: Resuspend the beads in Denaturation/Reduction Buffer. Incubate at 37°C for 30 minutes.

  • Alkylate: Cool the sample to room temperature. Add Alkylation Solution and incubate in the dark for 20 minutes.

  • Dilute and Digest: Dilute the urea concentration to less than 1 M by adding Digestion Buffer. Add trypsin (typically at a 1:50 to 1:100 enzyme-to-protein ratio, which may need to be estimated). Incubate overnight at 37°C with gentle shaking.

  • Collect Peptides: Pellet the beads and collect the supernatant containing the digested peptides.

  • Desalting: Desalt the peptides using a C18 StageTip or ZipTip prior to LC-MS/MS analysis.

Data Analysis and Interpretation

The primary goal of the mass spectrometry analysis is to identify the proteins that were specifically co-purified with the Dnp-labeled bait.

Key Mass Shift to Monitor: The covalent modification of a lysine residue with this compound results in a specific mass increase. The added moiety is C₁₄H₁₄N₄O₈ (after loss of the Osu group and reaction with the amine). The monoisotopic mass of this modification is 382.0815 Da .

Visualization of the Labeling Reaction

Caption: Reaction of this compound with a protein lysine residue.

Database Search Strategy:

  • Variable Modification: Configure the database search software (e.g., MaxQuant, Proteome Discoverer, Mascot) to include a variable modification on lysine (K) with a mass shift of +382.0815 Da.

  • Control Experiments: A crucial aspect of data analysis is to compare the results from the Dnp-bait pulldown with one or more negative controls. A "gold standard" control is a pulldown performed with the unlabeled bait protein. Another common control is a pulldown with beads alone.

  • Quantitative Analysis: Use a label-free quantification (LFQ) or reporter ion-based (e.g., TMT, iTRAQ) approach to compare the abundance of proteins identified in the experimental sample versus the control samples.

  • Identifying True Interactors: Bona fide interaction partners should be significantly enriched in the Dnp-bait pulldown compared to the controls. Statistical analysis (e.g., t-test, volcano plots) should be applied to identify proteins that are both statistically significant and show a large fold-change in abundance.

Trustworthiness and Validation: Ensuring Scientific Rigor

Every protocol must be a self-validating system. The following considerations are essential for ensuring the trustworthiness of the results obtained with this compound.

  • Functional Validation of the Bait: Before embarking on a large-scale AP-MS experiment, it is critical to confirm that the Dnp-labeled bait protein retains its biological activity and subcellular localization. Over-labeling can lead to protein denaturation and aggregation, resulting in the identification of false-positive interactors (e.g., heat shock proteins).

  • Orthogonal Validation: High-confidence putative interactors identified by AP-MS should be validated using an independent method. This could include co-immunoprecipitation using an antibody against the prey protein, followed by Western blotting for the bait, or in vitro binding assays using purified proteins.

  • Specificity of the Anti-Dnp Antibody: Ensure the anti-Dnp antibody used for the pulldown is highly specific and shows minimal cross-reactivity with other proteins in the lysate.

By combining the specific and efficient capture afforded by the this compound reagent with rigorous experimental design and data analysis, researchers can confidently identify novel protein-protein interactions, paving the way for a deeper understanding of complex biological systems.

References

  • Synthesis and applications of heterobifunctional photocleavable cross-linking reagents. National Library of Medicine. [Link]

  • The dinitrophenyl group as a selective label in high-performance liquid chromatography of peptides. PubMed. [Link]

  • BEYOND DINITROPHENOL INTERACTION WITH TRYPTOPHAN-BASED COMPOUNDS. Analele Stiintifice ale Universitatii "Al. I. Cuza" din Iasi. [Link]

  • Quenching of Tryptophan Fluorescence in the Presence of 2,4-DNP, 2,6-DNP, 2,4-DNA and DNOC and Their Mechanism of Toxicity. National Library of Medicine. [Link]

  • Studies on the photochemical behaviour of 2,4-dinitrophenyl derivatives of some amino acids and peptides. National Library of Medicine. [Link]

  • Dinitrophenol derivatization of proteolytic products and its application in the assay of protease(s) activity. PubMed. [Link]

  • Understanding DNP and Its Applications in Research: The Role of Monoclonal Antibodies. SYnAbs. [Link]

  • Detecting diagnostic features in MS/MS spectra of post-translationally modified peptides. Nature Communications. [Link]

  • This compound | C18H21N5O10. PubChem. [Link]

  • The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis. PubMed. [Link]

  • Quenching of tryptophan and 4,4'-diaminostilbene fluorescence by dinitrophenyl ethers: Use of 1-allyloxy-2,4-dinitrobenzene, as a quencher. ResearchGate. [Link]

  • Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review. PubMed. [Link]

  • Quenching of tryptophan fluorescence in the presence of 2,4-DNP, 2,6-DNP, 2,4-DNA and DNOC and their mechanism of toxicity. PubMed. [Link]

  • DNP-assisted NMR investigation of proteins at endogenous levels in cellular milieu. National Library of Medicine. [Link]

  • The tandem mass spectra of the modified peptides. ResearchGate. [Link]

  • Nucleotides labeled with DNP (Dinitrophenol). Jena Bioscience. [Link]

  • Interpretation of Tandem Mass Spectra of Posttranslationally Modified Peptides. PubMed. [Link]

  • Mix-n-Stain™ DNP Antibody Labeling Kit. antibodies-online. [Link]

  • Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry Analysis of Eutectic Bis(2,2-dinitropropyl) Acetal/Formal Degradation Profile: Nontargeted Identification of Antioxidant Derivatives. National Library of Medicine. [Link]

  • In-depth Analysis of Tandem Mass Spectrometry Data from Disparate Instrument Types. Molecular & Cellular Proteomics. [Link]

  • 2,4-Dinitrophenyl (DNP) Oligo Modification. Bio-Synthesis, Inc. [Link]

  • Unusual MS fragmentation patterns of 2,4-dinitrophenylhydrazine and its propanone derivative. ResearchGate. [Link]

  • Affinity labelling of isoelectrofocused fractions from a DNP antibody preparation with the photoactive labels 2,4-dinitrophenyl-1-azide and 2,4-dinitrophenyl-ε-aminocaproyldiazoketone. National Library of Medicine. [Link]

  • LC-MS-MS analysis of 2,4-dinitrophenol and its phase I and II metabolites in a case of fatal poisoning. PubMed. [Link]

  • Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes. MDPI. [Link]

  • DNP enhanced solid-state NMR of lattice-like microcrystalline protein assemblies facilitated by co-assembly with dinitroxide-tagged proteins. PubMed. [Link]

  • 2,4-Dinitrophenylhydrazine. Wikipedia. [Link]

  • 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Analysis of 2,4-Dinitrophenol in Postmortem Blood and Urine by Gas Chromatography-Mass Spectrometry: Method Development and Validation and Report of Three Fatalities in the United States. PubMed. [Link]

  • Industrial Materials | Product and Service List. DNP Group. [Link]

  • Screening check test to confirm the relative reactivity and applicability of 2,4‐dinitrophenylhydrazine impregnated‐filters for formaldehyde on other compounds. National Library of Medicine. [Link]

  • Two-Step Affinity Purification System Handbook. QIAGEN. [Link]

  • Simplified 2,4-dinitrophenylhydrazine spectrophotometric assay for quantification of carbonyls in oxidized proteins. PubMed. [Link]

Sources

Application Note: Leveraging Boc-Dap(Dnp)-Osu for the Synthesis of Internally Quenched Fluorogenic Protease Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The study of proteases, enzymes that catalyze the breakdown of proteins, is fundamental to understanding numerous biological processes and disease states. A powerful tool in protease research is the use of internally quenched fluorogenic substrates, which provide a continuous and highly sensitive method for measuring enzyme activity.[1] This guide provides an in-depth look at N-α-Boc-L-2,3-diaminopropionic acid(Dnp)-N-hydroxysuccinimide ester (Boc-Dap(Dnp)-Osu), a critical chemical building block for the synthesis of these sophisticated molecular probes. We will explore the underlying chemical principles, provide detailed protocols for substrate synthesis and enzymatic assays, and offer insights into data analysis and troubleshooting for researchers in basic science and drug development.

Principle of the Method: The Chemistry of Detection

Fluorogenic substrates designed for protease assays often operate on the principle of Förster Resonance Energy Transfer (FRET).[2] These substrates are synthetic peptides that contain two key moieties: a fluorophore (donor) and a quencher (acceptor), positioned on opposite sides of a specific peptide bond (the scissile bond) that is recognized and cleaved by the target enzyme.[1]

The Role of this compound

This compound is a uniquely functionalized amino acid derivative designed for elegant incorporation of a quencher moiety into a peptide sequence. Let's break down its components[3]:

  • Dap (Diaminopropionic acid): A non-canonical amino acid that provides the core scaffold.

  • Dnp (2,4-Dinitrophenyl): Attached to the side-chain amino group of Dap, the Dnp group is an efficient dark quencher. Its absorption spectrum significantly overlaps with the emission spectra of common fluorophores like Methoxycoumarin (Mca) and Aminomethylcoumarin (AMC), making it an excellent FRET acceptor.[4][5]

  • Boc (tert-Butyloxycarbonyl): A standard, acid-labile protecting group for the α-amino group. This ensures that during peptide synthesis, the intended peptide bond forms at the C-terminus without unwanted side reactions at the N-terminus.[6]

  • Osu (N-Hydroxysuccinimide ester): This group "activates" the carboxylic acid of the Dap residue.[6] It is an excellent leaving group, facilitating a highly efficient reaction with primary amines (such as the N-terminus of a peptide chain or the side chain of a lysine residue) to form a stable amide bond.

When a peptide substrate is intact, the close proximity of the Dnp quencher to the fluorophore results in the quenching of fluorescence via FRET.[2] Upon enzymatic cleavage of the peptide backbone between the two, the fluorophore and quencher diffuse apart, disrupting FRET and leading to a measurable increase in fluorescence.[1] This direct relationship between cleavage and signal allows for real-time kinetic analysis of enzyme activity.[4]

Applications in Enzyme Research

The versatility of this compound allows for the creation of substrates for a wide array of proteases. The key to specificity lies in the peptide sequence itself, which can be designed to match the known recognition motif of a target enzyme. A prominent application is in the study of caspases , a family of cysteine proteases that are central executioners of apoptosis (programmed cell death).[7][8] For instance, a well-known caspase-3 substrate incorporates the tetrapeptide sequence Asp-Glu-Val-Asp (DEVD).[7][9] By synthesizing a peptide like MOCAc-DEVD-Dap(Dnp)-NH₂, researchers can create a highly specific and sensitive tool for measuring caspase-3 activity.[10]

Other enzyme families studied with Dnp-quenched substrates include:

  • Matrix Metalloproteinases (MMPs)[4]

  • Cathepsins

  • HIV Protease[11]

  • Neutrophil Elastase[1]

Experimental Protocols

**Protocol 1: Synthesis of a Fluorogenic Caspase-3 Substrate (MOCAc-DEVD-Dap(Dnp)-NH₂) **

This protocol describes a solution-phase approach to couple a quencher to a pre-synthesized, fluorophore-labeled peptide. This method provides control and is suitable for gram-scale synthesis if needed.[8][9]

Rationale: The OSu ester of this compound will react with the free N-terminal amine of the DEVD peptide to form the final quenched substrate. The Boc group is then removed.

Materials:

  • This compound (MW: 467.4 g/mol )[3]

  • Pre-synthesized peptide fragment: H₂N-Asp(OtBu)-Glu(OtBu)-Val-Asp(OtBu)-MOCAc (or other suitable fluorophore-labeled peptide with appropriate side-chain protection)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether (ice-cold)

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system[12]

Procedure:

  • Peptide Coupling Reaction: a. Dissolve the pre-synthesized peptide fragment (1.0 eq) in anhydrous DMF. b. Add this compound (1.2 eq) to the solution. c. Add DIPEA (2.5 eq) dropwise while stirring. The base is crucial to deprotonate the N-terminal ammonium salt, freeing the amine for nucleophilic attack. d. Allow the reaction to proceed at room temperature for 4-6 hours, or until completion as monitored by analytical HPLC.

  • Boc Deprotection: a. Once the coupling is complete, remove the DMF under vacuum. b. To the residue, add a solution of 50% TFA in DCM. c. Stir for 30 minutes at room temperature to cleave the Boc protecting group. d. Evaporate the TFA/DCM solution under reduced pressure.

  • Precipitation and Purification: a. Triturate the oily residue with ice-cold diethyl ether to precipitate the crude peptide. b. Centrifuge to pellet the peptide, decant the ether, and repeat the wash twice. c. Dry the crude peptide pellet under vacuum. d. Purify the crude product using preparative RP-HPLC with a C18 column.[12][13] A typical gradient involves water (Solvent A) and acetonitrile (Solvent B), both containing 0.1% TFA.[14] e. Collect fractions and verify the purity and identity of the product using analytical HPLC and mass spectrometry. f. Pool the pure fractions and lyophilize to obtain the final product as a fluffy powder.[14]

Diagram: Synthesis Workflow

The following diagram illustrates the key steps in the solution-phase synthesis of the fluorogenic substrate.

G cluster_synthesis Substrate Synthesis start 1. Dissolve Peptide (H₂N-DEVD-MOCAc) in Anhydrous DMF reagents 2. Add Reagents - this compound (1.2 eq) - DIPEA (2.5 eq) start->reagents react 3. Stir 4-6h at RT (Coupling Reaction) reagents->react evap1 4. Evaporate DMF react->evap1 deprotect 5. Add 50% TFA/DCM (Boc Deprotection) evap1->deprotect evap2 6. Evaporate TFA/DCM deprotect->evap2 precip 7. Precipitate with Cold Diethyl Ether evap2->precip purify 8. Purify by RP-HPLC precip->purify lyophilize 9. Lyophilize Pure Fractions purify->lyophilize product Final Product: MOCAc-DEVD-Dap(Dnp)-NH₂ lyophilize->product

Caption: Workflow for the solution-phase synthesis of a Dnp-quenched peptide.

Protocol 2: Caspase-3 Activity Assay

Rationale: This protocol measures the rate of substrate cleavage by recombinant caspase-3, which is proportional to the enzyme's activity. The increase in fluorescence over time provides the reaction velocity.

Materials:

  • Synthesized Substrate: MOCAc-DEVD-Dap(Dnp)-NH₂

  • Assay Buffer: 20 mM HEPES, 10% Sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.4

  • Recombinant active Caspase-3

  • 96-well black microplate (for fluorescence)

  • Fluorescence microplate reader (e.g., equipped for Ex/Em = 330/390 nm for MOCAc)[11]

Procedure:

  • Reagent Preparation: a. Prepare a 10 mM stock solution of the substrate in DMSO. b. Dilute the stock solution in Assay Buffer to a working concentration of 2X the final desired concentration (e.g., 20 µM for a 10 µM final concentration). c. Prepare a dilution series of the caspase-3 enzyme in Assay Buffer.

  • Assay Execution: a. Pipette 50 µL of the 2X substrate solution into each well of the 96-well plate. b. Include wells with substrate and buffer only (no enzyme) as a negative control for background fluorescence/substrate instability. c. To initiate the reaction, add 50 µL of the enzyme dilutions (or buffer for the negative control) to the wells. d. Immediately place the plate in the fluorescence reader, pre-set to the appropriate temperature (e.g., 37°C).

  • Data Acquisition: a. Measure the fluorescence intensity kinetically, with readings taken every 1-2 minutes for a period of 30-60 minutes. b. Ensure the readings are taken in the linear phase of the reaction. If the signal plateaus quickly, the enzyme concentration may be too high.

Data Analysis and Visualization

Data Presentation:

The primary output is a plot of relative fluorescence units (RFU) versus time. The initial velocity (V₀) of the reaction is determined from the slope of the linear portion of this curve.

ParameterTypical Value/RangeRationale
Substrate Concentration 10 - 50 µMShould be at or near the Michaelis constant (Km) for accurate kinetic studies.
Enzyme Concentration 1 - 10 nMMust be optimized to ensure the reaction rate is linear over the measurement period.
Excitation Wavelength ~325-330 nmSpecific to the fluorophore (e.g., MOCAc or Mca).[11]
Emission Wavelength ~390-395 nmSpecific to the fluorophore (e.g., MOCAc or Mca).[11]
Reaction Temperature 37 °COptimal for most mammalian enzymes.

Mechanism Visualization:

The following diagram illustrates the enzymatic cleavage and subsequent signal generation.

G cluster_mechanism Enzymatic Cleavage and Signal Generation cluster_before Intact Substrate (No Fluorescence) cluster_after Cleaved Products (Fluorescence Signal) Fluor Fluorophore (MOCAc) Peptide1 DEVD Fluor->Peptide1 FRET FRET Scissile Scissile Bond Peptide1->Scissile Quencher Quencher (Dap(Dnp)) Scissile->Quencher Enzyme Caspase-3 cluster_after cluster_after Enzyme->cluster_after Fragment1 Fluorophore (MOCAc) - DEVD Fluorescence Fluorescence (Signal ON) Fragment1->Fluorescence Fragment2 Dap(Dnp) cluster_before cluster_before cluster_before->Enzyme

Caption: Cleavage separates the fluorophore from the quencher, restoring fluorescence.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Signal/No Activity 1. Inactive enzyme. 2. Incorrect buffer conditions (pH, DTT). 3. Substrate degradation.1. Use a fresh aliquot of enzyme; confirm activity with a control substrate. 2. Prepare fresh buffer and confirm pH. DTT is critical for cysteine proteases. 3. Check substrate integrity via HPLC; store stock solutions at -20°C or -80°C.
High Background 1. Substrate is photolabile or hydrolytically unstable. 2. Contaminated buffer or reagents. 3. Autofluorescence from test compounds.1. Minimize exposure of substrate to light. Run a no-enzyme control to assess stability in assay buffer. 2. Use high-purity reagents and water. 3. Run a control with the compound but no enzyme to measure its intrinsic fluorescence.
Non-linear Kinetics 1. Enzyme concentration too high (substrate depletion). 2. Enzyme instability during the assay. 3. Product inhibition.1. Reduce enzyme concentration. 2. Add stabilizing agents like BSA or glycerol to the buffer if appropriate. 3. Analyze only the initial linear phase of the reaction.

Conclusion

This compound is an invaluable reagent for the synthesis of internally quenched fluorogenic substrates. Its clever design, combining a stable protecting group, an activated carboxyl group for efficient coupling, and a potent quencher, provides a straightforward method for incorporating a non-fluorescent acceptor into custom peptide sequences. The protocols and principles outlined here offer a robust framework for researchers to develop specific and sensitive assays, enabling deeper insights into protease function and facilitating the discovery of novel therapeutic inhibitors.

References

  • Van den Steen, P. E., et al. (2010). Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. In Matrix Metalloproteinase Protocols (pp. 67-84). Humana Press. Available at: [Link]

  • Knight, C. G. (1995). Fluorimetric Assays of Protease Activity. Methods in Enzymology, 248, 18-34. Available at: [Link]

  • PeptaNova GmbH. (n.d.). Assay Method Using Nma/Dnp type Fluorescence-Quenching Substrates. PeptaNova. Available at: [Link]

  • Poreba, M., et al. (2017). Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families. Scientific Reports, 7(1), 43135. Available at: [Link]

  • Peterson, Q. P., & Goode, D. R. (2009). Preparation of the caspase-3/7 substrate Ac-DEVD-pNA by solution-phase peptide synthesis. Nature Protocols, 4(6), 994-1000. Available at: [Link]

  • Peterson, Q. P., et al. (2009). Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis. Nature Protocols, 4(6), 994-1000. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75487665, this compound. PubChem. Available at: [Link]

  • Bromfield, T. J., et al. (2004). The Preparation of Fluorescence-Quenched Probes for Use in the Characterization of Human Factor Xa Substrate Binding Domains. ResearchGate. Available at: [Link]

  • AnaSpec, Inc. (n.d.). Fluorescence Resonance Energy Transfer (FRET) Peptide Substrates for Protease Assays. Thomasnet. Available at: [Link]

  • AAPPTec. (n.d.). Peptide Purification. AAPPTec. Available at: [Link]

  • Frederick, J. (n.d.). HPLC purification of peptides and miniature proteins. ResearchGate. Available at: [Link]

  • PeptaNova GmbH. (n.d.). Fluorescence-Quenching Substrates. PeptaNova. Available at: [Link]

Sources

Application Note: Selective On-Resin Deprotection of the Dnp Group via Thiolysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of the Dnp Protecting Group

In the intricate world of Solid-Phase Peptide Synthesis (SPPS), the choice of protecting groups is paramount to achieving the desired final peptide with high purity and yield. An ideal protection scheme employs orthogonal groups that can be selectively removed without affecting other protecting groups or the peptide's linkage to the solid support. The 2,4-dinitrophenyl (Dnp) group is a valuable tool in this context, particularly for the protection of the imidazole side chain of histidine.[1]

The electron-withdrawing nature of the two nitro groups effectively suppresses the basicity of the imidazole ring, preventing common side reactions such as racemization and unwanted acylation during peptide chain elongation.[2] While robust against the acidic conditions typically used for Boc-deprotection (trifluoroacetic acid, TFA) and final cleavage from the resin (e.g., hydrofluoric acid, HF), the Dnp group is uniquely labile to cleavage by nucleophilic attack, most commonly by thiols.[1] This distinct removal chemistry, known as thiolysis, grants the Dnp group its crucial orthogonality, enabling the selective deprotection of histidine for mid-synthesis modifications like cyclization, branching, or labeling.

This application note provides a comprehensive technical guide to the on-resin thiolysis of the Dnp group. We will delve into the underlying chemical mechanism, present a comparative analysis of various reaction conditions, and offer detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Mechanism of Thiolytic Cleavage: A Nucleophilic Aromatic Substitution (SNAr) Reaction

The removal of the Dnp group by a thiol is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike nucleophilic substitutions on aliphatic carbons (SN1/SN2), the SNAr mechanism proceeds via a two-step addition-elimination pathway. The causality behind this reaction is rooted in the electronic properties of the Dnp group.

  • Activation of the Aromatic Ring: The two strongly electron-withdrawing nitro groups at the ortho and para positions of the dinitrophenyl ring pull electron density away from the aromatic system. This polarization renders the carbon atom attached to the histidine imidazole (the leaving group) highly electrophilic and susceptible to nucleophilic attack.

  • Formation of the Thiolate Nucleophile: The reaction is initiated by the thiol reagent (R-SH). In the presence of a mild base (e.g., triethylamine, DIEA), the thiol is deprotonated to form a thiolate anion (R-S⁻). This anion is a significantly more potent nucleophile than the neutral thiol, a critical factor for driving the reaction forward.

  • Nucleophilic Attack and Meisenheimer Complex Formation: The thiolate anion attacks the electrophilic C1 carbon of the dinitrophenyl ring, breaking the aromaticity and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex . The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro groups, which provides substantial stabilization for this intermediate.

  • Elimination and Re-aromatization: In the final, rapid step, the lone pair of electrons on the nitrogen of the imidazole ring pushes back to reform the aromatic system, expelling the now Dnp-thiol adduct and liberating the deprotected histidine side chain.

The highly colored (yellow/orange) nature of the Dnp-thiol byproduct provides a useful visual cue for monitoring the progress of the reaction as it is washed from the resin.

Thiolysis_Mechanism Resin Peptide-Resin (His-Dnp) Attack Nucleophilic Attack Resin->Attack Thiol Thiol (R-SH) + Base Thiolate Thiolate (R-S⁻) (Potent Nucleophile) Thiol->Thiolate Deprotonation Thiolate->Attack Meisenheimer Meisenheimer Complex (Resonance Stabilized) Attack->Meisenheimer Addition Elimination Elimination & Re-aromatization Meisenheimer->Elimination Rate-determining step is complex formation Product Deprotected Peptide-Resin (His) Elimination->Product Byproduct Dnp-Thiol Adduct (Colored Byproduct) Elimination->Byproduct

Caption: Mechanism of Dnp removal via SNAr pathway.

Comparative Overview of Thiolysis Conditions

The choice of thiol, base, and solvent can significantly impact the efficiency and kinetics of Dnp removal. The following table summarizes common conditions reported in the literature, providing a basis for protocol selection and optimization.

Thiol ReagentTypical ConcentrationBaseSolventTypical TimeKey Considerations & Insights
Thiophenol 1 M - 20% (v/v)Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)DMF, DCM1 - 2 hoursThe Gold Standard: Highly effective and the most commonly cited reagent.[1] Its strong nucleophilicity ensures rapid cleavage. Drawback: Pungent, unpleasant odor requires use in a well-ventilated fume hood.
2-Mercaptoethanol (β-ME) 1 M - 20% (v/v)TEA, DIEA, or controlled pH bufferDMF, NMP1 - 4 hoursMilder Alternative: Less odorous than thiophenol. The reaction rate is optimal between pH 8.5 and 9.0.[3] Above pH 9, oxidation of the thiol to its disulfide diminishes its effectiveness.[3]
Dithiothreitol (DTT) 0.1 M - 1 MTEA, DIEADMF, NMP2 - 8 hoursLess Common for Dnp: Primarily used as a reducing agent for disulfide bonds.[4][5][6] While it can perform thiolysis, it is generally less efficient than monothiols for this specific application. Its bidentate nature does not offer a significant advantage in the SNAr mechanism.
Thioglycolic Acid 1 MDIEADMF1 - 3 hoursAn effective, though less common, alternative to thiophenol.[2] The carboxylate group can be beneficial in some contexts but may require specific workup conditions.

Expert Insight: The addition of a non-nucleophilic base like TEA or DIEA is crucial. The pKa of most thiols is in the range of 8-10. The base generates the thiolate anion, the true nucleophilic species, thereby accelerating the reaction. Thiophenol (pKa ~6.6) is more acidic and thus more easily deprotonated, contributing to its high reactivity.

Experimental Protocols

The following protocols are designed to be self-validating, incorporating steps for proper resin handling and reaction monitoring.

Protocol 1: Standard Dnp Removal with Thiophenol

This protocol is the most widely used and is highly reliable for complete Dnp removal.

Materials:

  • Dnp-protected peptide-resin

  • Dimethylformamide (DMF), peptide synthesis grade

  • Thiophenol (Caution: Stenchant, handle in fume hood)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM), ACS grade

  • Methanol (MeOH), ACS grade

  • Reaction vessel with frit for solid-phase synthesis

Procedure:

  • Resin Swelling: Swell the Dnp-protected peptide-resin in DMF (approx. 10 mL per gram of resin) for 30-60 minutes with gentle agitation.

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • Deprotection Cocktail Preparation: Prepare the deprotection solution. A common formulation is 1 M Thiophenol and 1 M TEA in DMF. For 1 gram of resin (e.g., 0.5 mmol/g substitution), a 10 mL solution is typically sufficient.

  • Thiolysis Reaction: Add the deprotection cocktail to the swollen resin. Agitate the mixture at room temperature. A yellow color should be observed in the solution as the Dnp-thiol adduct is formed.

  • Reaction Incubation: Allow the reaction to proceed for 90 minutes at room temperature with continuous agitation.[1]

  • Monitoring (Optional but Recommended):

    • Visual: The resin should lose its characteristic yellow/orange color.

    • Qualitative: Perform a Pauly's test on a small sample of resin beads to check for the presence of a free imidazole group (see Protocol 3). A positive (red color) result indicates successful deprotection.[7][8][9]

  • Reagent Removal: Drain the deprotection solution.

  • Resin Washing: Perform a thorough washing sequence to remove all traces of the thiol, base, and the colored byproduct. A typical sequence is:

    • DMF (3 x 10 mL)

    • DCM (3 x 10 mL)

    • MeOH (3 x 10 mL)

    • DCM (3 x 10 mL)

  • Drying: Dry the deprotected peptide-resin under vacuum to a constant weight before proceeding to the next step in your synthesis (e.g., coupling, cleavage).

Protocol 2: On-Resin Deprotection Monitoring

Verifying the completion of the deprotection step is critical to avoid deletion sequences or failed subsequent modifications.

Workflow_Diagram Start Start: Dnp-Peptide-Resin Swell 1. Swell Resin in DMF Start->Swell Deprotect 2. Add Thiolysis Cocktail (e.g., Thiophenol/Base/DMF) Swell->Deprotect Incubate 3. Incubate with Agitation (e.g., 90 min @ RT) Deprotect->Incubate Monitor 4. Monitor Reaction Completion Incubate->Monitor Wash 5. Drain & Wash Resin (DMF, DCM, MeOH) Monitor->Wash Complete Test Pauly's Test or Small-Scale Cleavage/HPLC Monitor->Test Repeat Repeat Step 2 & 3 Monitor->Repeat Incomplete Dry 6. Dry Resin Under Vacuum Wash->Dry End End: Deprotected Peptide-Resin Dry->End Repeat->Incubate

Caption: Experimental workflow for on-resin Dnp deprotection.

Method A: Pauly's Test for Free Imidazole (Qualitative) This colorimetric test detects the presence of the deprotected imidazole ring of histidine.[7][9]

  • Prepare Pauly's Reagent: (Caution: Prepare fresh and keep cold).

    • Solution A: 1% (w/v) Sulfanilic acid in 10% HCl.

    • Solution B: 5% (w/v) Sodium nitrite in water.

    • Mix equal volumes of ice-cold Solution A and Solution B immediately before use.

  • Sample Preparation: Take a small sample of resin beads (1-2 mg) from the reaction vessel after the washing step and place them in a small test tube.

  • Reaction: Add 1-2 drops of the freshly prepared Pauly's reagent to the beads, followed by 1-2 drops of 10% aqueous sodium carbonate solution to make the mixture alkaline.

  • Observation: The development of a cherry-red color on the beads and in the solution indicates the presence of a free imidazole group, confirming successful Dnp removal.[8] The starting Dnp-resin should be used as a negative control (no color change).

Method B: Small-Scale Cleavage and HPLC/MS Analysis (Quantitative) For the most rigorous confirmation, a small aliquot of the resin can be cleaved and analyzed.

  • After the deprotection and washing steps, remove ~5 mg of the dried resin.

  • Treat this sample with a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 1-2 hours.

  • Precipitate the peptide with cold diethyl ether, centrifuge, and decant.

  • Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water) and analyze by RP-HPLC and Mass Spectrometry (MS).

  • Compare the chromatogram and mass spectrum to a sample of the fully Dnp-protected peptide treated in the same manner. The complete shift in retention time and the expected mass change will confirm 100% deprotection.

Troubleshooting and Key Considerations

  • Incomplete Deprotection: If monitoring indicates incomplete removal, simply repeat the thiolysis step with a fresh batch of the deprotection cocktail for an additional 60-90 minutes.[10]

  • Orthogonality with Fmoc: The Dnp group can be labile to the standard 20% piperidine in DMF conditions used for Fmoc group removal.[2] While this is often a slow process, prolonged or repeated exposure during the synthesis of long peptides can lead to premature Dnp cleavage. If absolute orthogonality is required, consider using a milder base for Fmoc removal (e.g., 2% DBU/2% piperidine in DMF) or plan the synthesis sequence accordingly.

  • Safety: Thiophenol is toxic and has a powerful, persistent odor. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Byproduct Removal: The yellow S-Dnp-thiol byproduct is highly chromophoric. Extensive washing after the reaction is essential to prevent contamination of the final peptide product.

References

  • Pauly's Test- Definition, Principle, Procedure, Result, Uses. (2022). Microbe Notes. [Link]

  • Pauly's test - Its principle, reagent and procedure. (2020). Medical Study Zone. [Link]

  • Pauly's Test- Definition, Principle, Procedure, Result, Uses. (2022). YouTube. [Link]

  • Pauly reaction. Wikipedia. [Link]

  • Specific and instantaneous one-step chemodetection of histidine-rich proteins by Pauly's stain. (2007). ResearchGate. [Link]

  • The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis. (1991). PubMed. [Link]

  • Thiolysis of Nim-2,4-dinitrophenyl-histidine peptides with 2-mercaptoethanol. An explannation for the pH optimum. (1974). PubMed. [Link]

  • DTT (DithioThreitol). Interchim. [Link]

  • Cleavage of dinitrophenyl side chain protecting group of histidine under fmoc- deprotection conditions during the synthesis of the peptide gly-his-ala-leu-gly. (1997). Biotecnología Aplicada. [Link]

  • Problem with ivDde deprotection on resin? (2017). ResearchGate. [Link]

  • Dithiothreitol. Wikipedia. [Link]

  • Technical Support Information Bulletin 1150 - Removal of Dnp Protecting Groups. Aapptec Peptides. [Link]

Sources

Troubleshooting & Optimization

Side reactions associated with the Dnp group in peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting side reactions associated with the 2,4-dinitrophenyl (Dnp) protecting group in peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of the Dnp group in peptide synthesis?

The 2,4-dinitrophenyl (Dnp) group is predominantly used as a side-chain protecting group for the imidazole ring of histidine, particularly in Boc-based solid-phase peptide synthesis (SPPS).[1][2] Its purpose is to suppress the basicity of the imidazole ring, thereby preventing side reactions such as racemization and alkylation during peptide chain elongation.[3] It can also be used to protect the hydroxyl function of tyrosine.[4]

Q2: Under what conditions is the Dnp group typically cleaved?

The standard method for cleaving the Dnp group is through thiolysis.[3] This is achieved by treating the Dnp-protected peptide-resin with a thiol reagent, such as thiophenol or 2-mercaptoethanol, in a solvent like dimethylformamide (DMF).[1][4] This deprotection step is typically performed on the resin before the final cleavage of the peptide from the solid support.[2][5]

Q3: Can the Dnp group be cleaved under conditions used for Fmoc deprotection?

Yes, and this is a significant and often unexpected side reaction. The Dnp group can be prematurely cleaved by the 20% piperidine in DMF solution commonly used to remove the Nα-Fmoc protecting group.[3] This premature deprotection can expose the histidine imidazole ring to undesirable modifications in subsequent synthesis steps.[3]

Q4: I'm observing a mass loss corresponding to the Dnp group in my peptide after Fmoc deprotection. What is happening?

The observation of a mass loss equivalent to the Dnp group after treatment with piperidine/DMF is a strong indicator of premature cleavage of the Dnp group from a histidine residue.[3] This side reaction can be particularly problematic when employing a mixed Boc/Fmoc strategy, where a Dnp-protected histidine is exposed to multiple Fmoc deprotection cycles.[3]

Q5: Are there alternatives to the Dnp group for histidine protection in Fmoc synthesis?

Yes, for Fmoc-based SPPS, other protecting groups for histidine are more commonly used to avoid the issue of piperidine-lability. These include the trityl (Trt), tosyl (Tos), and tert-butyloxycarbonyl (Boc) groups. The choice of protecting group depends on the specific peptide sequence and the overall synthetic strategy.

Troubleshooting Guides

Guide 1: Premature Cleavage of His(Dnp) during Fmoc Deprotection

Issue: Analysis of the crude peptide by HPLC or LC-MS reveals a significant peak corresponding to the desired peptide minus the Dnp group, even though the final Dnp cleavage step has not been performed.

Root Cause Analysis: The Dnp group is susceptible to nucleophilic attack by piperidine, the reagent used for Fmoc removal. This results in the cleavage of the Dnp group from the imidazole ring of histidine during the iterative Fmoc deprotection steps of the synthesis.[3] This can lead to a heterogeneous peptide population and potential side reactions on the unprotected histidine side chain.

Workflow for Diagnosis and Mitigation

cluster_0 Diagnosis cluster_1 Mitigation Strategies Mass_Spec Unexpected Mass Loss in LC-MS? Piperidine_Cleavage Premature Dnp Cleavage Confirmed Mass_Spec->Piperidine_Cleavage Yes Strategy_1 Strategy 1: Switch Protecting Group (Recommended for new syntheses) Piperidine_Cleavage->Strategy_1 Strategy_2 Strategy 2: Modified Deprotection (For ongoing syntheses) Piperidine_Cleavage->Strategy_2 Strategy_3 Strategy 3: Accept and Purify (If side reaction is minimal) Piperidine_Cleavage->Strategy_3

Caption: Troubleshooting workflow for premature Dnp cleavage.

Mitigation Protocols

Protocol 1.1: Change of Histidine Protecting Group (Recommended)

For new syntheses, especially those involving Fmoc chemistry, it is advisable to use a histidine derivative with a more stable protecting group.

  • Select an appropriate protecting group: For Fmoc/tBu strategies, consider using Fmoc-His(Trt)-OH or Fmoc-His(Boc)-OH.

  • Rationale: The Trt and Boc groups are stable to piperidine but are readily cleaved under the final acidic cleavage conditions (e.g., with TFA).

  • Implementation: Substitute Fmoc-His(Dnp)-OH with the chosen derivative in your synthesis protocol.

Protocol 1.2: Use of a Weaker Base for Fmoc Deprotection

If the synthesis is already in progress, modifying the Fmoc deprotection conditions may reduce the extent of Dnp cleavage.

  • Reagent: Prepare a solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperidine in DMF.

  • Procedure:

    • Treat the peptide-resin with the DBU/piperidine solution for 2-5 minutes.

    • Repeat the treatment once more.

    • Wash the resin thoroughly with DMF.

  • Causality: DBU is a non-nucleophilic base that can efficiently remove the Fmoc group, while the low concentration of piperidine is intended to scavenge the fulvene byproduct without causing significant Dnp cleavage.[2] Note: This method may not completely eliminate Dnp loss and should be optimized for your specific sequence.

Guide 2: Incomplete Dnp Removal during Thiolysis

Issue: After the dedicated Dnp cleavage step with thiophenol and final peptide cleavage from the resin, LC-MS analysis shows a significant amount of Dnp-adduct on the target peptide.

Root Cause Analysis: Incomplete Dnp removal can be due to several factors: insufficient reaction time, inadequate reagent excess, steric hindrance around the Dnp-protected residue, or poor swelling of the resin, which limits reagent access.

Troubleshooting Protocol

Protocol 2.1: Optimized Thiolysis for Dnp Cleavage

This protocol provides a robust method for the removal of the Dnp group from His(Dnp) residues on the solid support.[1][6]

Reagents:

  • Dimethylformamide (DMF)

  • Thiophenol

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • Methanol

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF (approximately 10 mL per gram of resin) for 30-60 minutes.

  • Deprotection Cocktail: Prepare a solution of 20-fold molar excess of thiophenol over the peptide. Add an equivalent molar amount of a tertiary base like TEA or DIEA.

  • Reaction: Add the deprotection cocktail to the swollen resin. Agitate the mixture at room temperature for 1-2 hours. For difficult sequences, the reaction time can be extended or a second treatment can be performed.

  • Monitoring: To check for completion, a small sample of the resin can be cleaved and analyzed by LC-MS.

  • Washing: After the reaction, filter the resin and wash it extensively to remove the thiol and cleaved Dnp byproducts. A typical washing sequence is:

    • DMF (3-5 times)

    • DCM (3-5 times)

    • Methanol (3-5 times)

  • Drying: Dry the resin under vacuum before proceeding to the final cleavage or subsequent steps.[1][6]

Quantitative Data Summary
Reagent CocktailTimeEfficacyNotes
20% Thiophenol in DMF1-2 hoursHighStandard and effective method.[3]
20% 2-Mercaptoethanol in DMF2-4 hoursModerate to HighLess odorous alternative to thiophenol.
20% Piperidine in DMF30 minPartial to HighUnintended cleavage during Fmoc deprotection; can be significant (up to 84% reported).[3]
Guide 3: Side Reactions involving other Amino Acid Residues

Issue: Besides the intended protection of histidine, the Dnp group or its introduction via 2,4-dinitrofluorobenzene (DNFB) can lead to side reactions with other nucleophilic amino acid side chains.

Root Cause Analysis: DNFB is a reactive agent that undergoes nucleophilic aromatic substitution with primary and secondary amines. While the primary target is the imidazole ring of histidine, other residues can also react if their side chains are not adequately protected.

Potential Side Reactions and Prevention
  • Lysine: The ε-amino group of lysine is highly nucleophilic and will react with DNFB to form ε-DNP-lysine.[7][8]

    • Prevention: Ensure that lysine is protected with a stable side-chain protecting group (e.g., Boc) before the introduction of any Dnp-protected residues.

  • N-terminus: The free N-terminal α-amino group of the peptide chain can also react with DNFB.

    • Prevention: This is generally not an issue in SPPS as the N-terminus is protected (e.g., with Boc or Fmoc) during the synthesis.

  • Tyrosine: The hydroxyl group of tyrosine can be protected with a Dnp group (O-Dnp).[4] If this is not the intended modification, ensure tyrosine's hydroxyl group is protected with a suitable alternative (e.g., tBu).

Mechanism of Dnp Introduction and Cleavage

cluster_0 Dnp Protection (via DNFB) cluster_1 Dnp Cleavage (Thiolysis) Amino_Acid His, Lys, Tyr Side Chain (Nucleophile) DNP_Protected_AA Dnp-Protected Amino Acid Amino_Acid->DNP_Protected_AA Nucleophilic Aromatic Substitution DNFB 2,4-dinitrofluorobenzene (DNFB) DNFB->DNP_Protected_AA Cleaved_Peptide Deprotected Peptide DNP_Protected_AA->Cleaved_Peptide Nucleophilic Attack Thiol Thiophenol (R-SH) Thiol->Cleaved_Peptide DNP_Thiol_Adduct Dnp-Thiol Adduct Cleaved_Peptide->DNP_Thiol_Adduct

Caption: General mechanism for Dnp protection and cleavage.

References

  • Garay, H. E., et al. (1997). Cleavage of dinitrophenyl side chain protecting group of histidine under Fmoc- deprotection conditions during the synthesis of the peptide Gly-His-Ala-Leu-Gly. Biotecnología Aplicada, 14, 193-195. [Link]

  • Int J Pept Protein Res. (1995). The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis. Int J Pept Protein Res, 45(2), 116-21. [Link]

  • Aapptec Peptides. (n.d.). Removal of Dnp Protecting Groups. Technical Support Information Bulletin 1150. [Link]

  • Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • AnaSpec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • StackExchange. (2016). Dinitrophenyl (DNP) derivatives of amino acids (specifically epsilon-DNP-lysine). [Link]

  • Scilit. (n.d.). Side Reactions in Peptide Synthesis. [Link]

  • StackExchange. (2020). How to tell the difference between lysine and the N-terminal amino acid in DNP labeling?[Link]

  • Reddit. (2022). Solid Phase Peptide Synthesis Help. [Link]

  • Bibliomed. (2018). Side reactions in peptide synthesis: An overview. [Link]

  • PubMed. (1971). The immunogenicity of dinitrophenyl amino acids. [Link]

  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. [Link]

Sources

Technical Support Center: Optimizing Boc-Dap(Dnp)-Osu Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the optimization of Boc-Dap(Dnp)-Osu coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding this critical bioconjugation reagent. Our focus is to empower you with the scientific rationale behind experimental choices to ensure robust and reproducible outcomes.

Introduction to this compound

This compound, or Nα-Boc-Nβ-(2,4-dinitrophenyl)-L-2,3-diaminopropionic acid N-hydroxysuccinimide ester, is a versatile building block in peptide synthesis and bioconjugation.[1] The molecule incorporates three key features:

  • A Boc-protected α-amine: This acid-labile protecting group allows for its use in standard Boc solid-phase peptide synthesis (SPPS) workflows.[2]

  • A Dnp-protected β-amine: The 2,4-dinitrophenyl group provides stable protection for the side-chain amine and can be selectively removed under specific conditions, typically thiolysis.[3] Its chromophoric nature also offers a convenient handle for reaction monitoring.[4]

  • An N-hydroxysuccinimide (Osu) ester: This activated ester readily reacts with primary amines to form stable amide bonds, making it ideal for coupling to peptides, proteins, or other amine-containing molecules.[5][6]

The successful application of this compound hinges on the careful optimization of reaction parameters to maximize coupling efficiency while minimizing side reactions. This guide will delve into the critical aspects of reaction time and temperature.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for this compound coupling reactions?

The optimal temperature for coupling is a balance between reaction rate and the stability of the NHS ester. Generally, reactions can be performed between 4°C and room temperature (typically 20-25°C).[7][8]

  • Room Temperature (20-25°C): This temperature promotes a faster reaction rate, with typical coupling times ranging from 30 minutes to 4 hours.[5][9] However, the rate of hydrolysis of the NHS ester, a competing side reaction, is also higher at this temperature.[7]

  • 4°C: Performing the reaction at a lower temperature significantly reduces the rate of hydrolysis of the NHS ester.[7] This is particularly advantageous for longer reaction times (e.g., overnight) or when working with precious or sensitive biomolecules.[8]

Q2: How long should a typical this compound coupling reaction be run?

The reaction time is dependent on the temperature, the nucleophilicity of the amine, and the concentration of the reactants.

  • At Room Temperature: A common starting point is 1 to 4 hours.[10]

  • At 4°C: Reactions are often left to proceed for 2 hours to overnight to ensure completion.[7][9]

It is highly recommended to monitor the reaction progress using an appropriate analytical method, such as HPLC or TLC, to determine the optimal reaction time for your specific system.[9] The disappearance of the starting amine and the formation of the product can be tracked. The release of the NHS byproduct can also be monitored spectrophotometrically at 260 nm.[11]

Q3: What is the role of the Dnp group, and can it cause side reactions?

The primary role of the 2,4-dinitrophenyl (Dnp) group is to protect the β-amino group of the diaminopropionic acid residue.[4] However, it's important to be aware of its chemical properties:

  • Stability: The Dnp group is generally stable under the conditions of the coupling reaction.

  • Potential for Cleavage: The Dnp group can be cleaved by thiolysis (e.g., using thiophenol or 2-mercaptoethanol).[3] It has also been reported that the Dnp group on a histidine side chain can be cleaved by 20% piperidine in DMF, a common condition for Fmoc deprotection.[3] While the Dap side chain is not identical to histidine, this potential reactivity should be considered if such conditions are used in subsequent steps.

  • Suppression of Side Reactions: Interestingly, 2,4-dinitrophenol (a related compound) has been shown to suppress O-acylation side reactions when using active esters.[12]

  • Monitoring: The Dnp group is chromophoric, which can be advantageous for visually tracking the incorporation of the amino acid onto a solid support or for quantifying its presence in the final product.[4]

Q4: Which solvents are recommended for this compound coupling reactions?

This compound, like many non-sulfonated NHS esters, has limited solubility in aqueous buffers.[8] Therefore, it should first be dissolved in a dry, water-miscible polar aprotic solvent before being added to the reaction mixture.[5]

  • Recommended Solvents: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are the most common and effective solvents.[5][10]

  • Solvent Quality: Ensure the solvent is of high purity and anhydrous, as water will promote the hydrolysis of the NHS ester.[11] DMF can degrade to form dimethylamine, which will react with the NHS ester, so use high-quality, amine-free DMF.[10]

Q5: Is a base required for the coupling reaction?

The necessity of a base depends on the form of the amine you are coupling to.

  • Free Amine: If your amine is a free base, an additional base is generally not required, although a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be added to ensure the amine remains deprotonated and maximally nucleophilic.[13][14]

  • Ammonium Salt: If your amine is an ammonium salt (e.g., from a TFA deprotection step in SPPS), a base is required to neutralize the salt and liberate the free amine for the coupling reaction.[13] Typically, 2-3 equivalents of a non-nucleophilic base are used.[14]

Troubleshooting Guide

This section addresses common issues encountered during this compound coupling reactions.

Problem Possible Cause(s) Solution(s)
Low or No Coupling Yield 1. Hydrolysis of this compound: The NHS ester has been deactivated by reaction with water.[11] 2. Protonated Amine: The amine you are coupling to is protonated and therefore non-nucleophilic.[7] 3. Inactive Reagent: The this compound reagent has degraded due to improper storage.[15] 4. Use of Amine-Containing Buffers: Buffers like Tris or glycine will compete for reaction with the NHS ester.[7]1. Use anhydrous solvents and minimize exposure of the reagent to moisture. Consider performing the reaction at a lower temperature (4°C) to slow hydrolysis.[7][15] 2. Ensure the reaction pH is between 7.2 and 8.5. If starting with an ammonium salt, add a suitable non-nucleophilic base.[10] 3. Store the reagent at -20°C with a desiccant.[8] Allow the vial to warm to room temperature before opening to prevent condensation.[15] 4. Use non-amine-containing buffers such as phosphate-buffered saline (PBS), borate, or HEPES.[7]
Incomplete Reaction 1. Insufficient Reaction Time: The reaction has not been allowed to proceed to completion. 2. Low Temperature: The reaction rate is too slow at the chosen temperature. 3. Steric Hindrance: The amine is sterically hindered, slowing down the reaction.1. Increase the reaction time and monitor progress by HPLC or TLC.[9] 2. If reacting at 4°C, consider increasing the temperature to room temperature or allowing the reaction to proceed overnight.[8] 3. Increase the molar excess of this compound. Consider a "double coupling" by adding a fresh solution of the activated amino acid after the initial coupling time.[16]
Presence of Side Products 1. O-acylation: Acylation of hydroxyl groups (e.g., on serine, threonine, or tyrosine residues) by the active ester.[12] 2. Diacylation: Reaction of a second molecule of this compound with the newly formed amide (less common).1. While 2,4-dinitrophenol can suppress this, careful control of stoichiometry and reaction time is key. Lowering the temperature may also help.[12] 2. Use a minimal excess of the this compound reagent necessary to drive the reaction to completion.

Experimental Protocols

Recommended Starting Conditions for this compound Coupling

The following table provides recommended starting conditions for the coupling of this compound to a primary amine. These may require further optimization for your specific application.

ParameterRecommended ConditionRationale
Solvent for this compound Anhydrous DMF or DMSOEnsures solubility and minimizes hydrolysis.[5]
Reaction Buffer Phosphate, Borate, or HEPESAvoids competing reactions with amine-containing buffers.[7]
pH 7.2 - 8.5Optimal range for deprotonated amine and NHS ester stability.[10]
Temperature Room Temperature or 4°CBalances reaction rate and NHS ester stability.[7]
Reaction Time 1-4 hours at RT; 2-12 hours at 4°CGeneral starting points; should be optimized by monitoring.[9][10]
Stoichiometry 1.1 - 2.0 equivalents of this compoundA slight excess drives the reaction to completion.[16]
Base (if needed) 2-3 equivalents of DIPEA or TEANeutralizes ammonium salts to generate the free amine.[14]
General Protocol for Coupling in Solution
  • Preparation of the Amine: Dissolve the amine-containing substrate in a suitable reaction buffer (pH 7.2-8.5). If the amine is an ammonium salt, add 2-3 equivalents of a non-nucleophilic base (e.g., DIPEA) and stir for 5-10 minutes.

  • Preparation of this compound: Immediately before use, dissolve this compound (1.1-2.0 equivalents) in a minimal amount of anhydrous DMF or DMSO.

  • Coupling Reaction: Add the this compound solution to the stirring amine solution.

  • Incubation: Allow the reaction to proceed at the desired temperature (room temperature or 4°C) for the chosen duration (1-12 hours).

  • Monitoring: Monitor the reaction progress by HPLC or TLC.

  • Work-up and Purification: Once the reaction is complete, the product can be purified by standard methods such as chromatography (e.g., RP-HPLC) to remove unreacted starting materials, the NHS byproduct, and any side products.

Visualizing the Workflow and Troubleshooting

This compound Coupling Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_amine Dissolve Amine in Buffer (pH 7.2-8.5) Add Base if Amine Salt coupling Combine Solutions Incubate at RT or 4°C prep_amine->coupling prep_osu Dissolve this compound in Anhydrous DMF/DMSO prep_osu->coupling monitoring Monitor Progress (HPLC/TLC) coupling->monitoring workup Work-up monitoring->workup purify Purify Product (e.g., HPLC) workup->purify

Caption: General workflow for the this compound coupling reaction.

Troubleshooting Decision Tree for Low Coupling Yield

G start Low Coupling Yield check_reagents Are reagents and solvents fresh and anhydrous? start->check_reagents check_reagents->start No, replace reagents/solvents check_ph Is the reaction pH between 7.2 and 8.5? check_reagents->check_ph Yes check_ph->start No, adjust pH check_temp_time Optimize temperature and reaction time check_ph->check_temp_time Yes check_temp_time->start Yield improves increase_equivalents Increase equivalents of this compound check_temp_time->increase_equivalents Still low yield increase_equivalents->start Re-evaluate

Caption: Decision tree for troubleshooting low yield in this compound coupling.

References

  • Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag.
  • Klausner, Y. S., & Bodanszky, M. (1978). Side reactions in peptide synthesis. IX. Suppression of the formation of aminosuccinyl peptides with additives. International Journal of Peptide and Protein Research, 12(5), 277-283.
  • G-Biosciences. (2015).
  • Stewart, J. M., & Young, J. D. (1984). Solid Phase Peptide Synthesis. Pierce Chemical Company.
  • BenchChem. (2025). Troubleshooting EDC-NHS Coupling Reactions with PEG-Acid: A Technical Support Guide.
  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.
  • Martinez, J., & Bodanszky, M. (1978). Side reactions in peptide synthesis. IX. Suppression of the formation of aminosuccinyl peptides with additives. PubMed.
  • Klykov, O., & Weller, M. G. (2015). Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods, 7(15), 6269-6274*.
  • Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.
  • Benoiton, N. L. (2005). Chemistry of Peptide Synthesis. CRC Press.
  • BroadPharm. (2022). Protocol for PEG NHS Ester.
  • Zhang, Y., et al. (2020). Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. Bioengineered, 11(1), 599-606.
  • BenchChem. (2025). An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines.
  • Reddit. (2022). Conditions for coupling to an N-hydroxysuccinimide ester.
  • Fields, G. B. (Ed.). (1997). Solid-Phase Peptide Synthesis. Academic Press.
  • Gawalt, E. S., et al. (2009).
  • Gawalt, E. S., et al. (2009).
  • BenchChem. (2025). Technical Support Center: Boc-Dap-OH Coupling in Solid-Phase Peptide Synthesis (SPPS).
  • Zhang, Y., et al. (2020). Optimization of N-hydroxysuccinimide Ester Coupling With Aminoallyl-Modified RNA for Fluorescent Labeling. PubMed.
  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting guide for peptide coupling reactions with hindered amino acids.
  • BenchChem. (2025). Application Notes and Protocols for Boc-Dap-OH in Peptide-Based Pharmaceutical Development.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • New England Biolabs. (n.d.). Reaction Conditions for Chemical Coupling (S9237).
  • Lapidot, Y., et al. (1967). Use of esters of N-hydroxysuccinimide in the synthesis of N-acylamino acid. Journal of Lipid Research, 8(2), 142-145.
  • BenchChem. (2025). Optimizing Amide Bond Formation: Application Notes and Protocols for Boc-Glu(Osu)-Otbu Coupling.
  • Kumar, A., et al. (2023). Optimizing chemistry at the surface of prodrug-loaded cellulose nanofibrils with MAS-DNP.
  • PeptideSciences. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Handore, K. L., et al. (2024). Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. Organic Chemistry Portal.
  • Chen, Y.-J., et al. (2021). Selective and predicable amine conjugation sites by kinetic characterization under excess reagents.
  • Kluger, R., & Chin, J. (1982). Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates. Journal of the American Chemical Society, 104(10), 2891-2897*.
  • BenchChem. (2025). Solubility profile of Mal-Dap(Boc) DCHA in organic solvents.
  • PubChem. (n.d.). This compound.
  • BenchChem. (2025).
  • Fors, B. P., & Buchwald, S. L. (2009). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society, 131(36), 12898–12899*.
  • BenchChem. (2025).
  • MySkinRecipes. (n.d.). Boc-dap(dnp)-oh.
  • ChemicalBook. (n.d.). This compound.
  • Rios-Lombardía, N., et al. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Molecules, 29(8), 1779*.
  • Agudo-Álvarez, S., et al. (2023). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Monatshefte für Chemie - Chemical Monthly, 154(7), 687-703*.

Sources

Technical Support Center: Monitoring Dnp Protecting Group Cleavage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for monitoring the cleavage of the 2,4-dinitrophenyl (Dnp) protecting group. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for this critical step in peptide and organic synthesis.

Introduction to Dnp Group Cleavage

The 2,4-dinitrophenyl (Dnp) group is a well-established protecting group, particularly for the imidazole side chain of histidine and the hydroxyl group of tyrosine in solid-phase peptide synthesis (SPPS).[1] Its removal is typically achieved by thiolysis, a nucleophilic aromatic substitution reaction, using a thiol reagent such as thiophenol or 2-mercaptoethanol in a suitable solvent like N,N-dimethylformamide (DMF).[1][2] The successful and complete removal of the Dnp group is paramount to obtaining the desired final product with high purity. Incomplete deprotection results in impurities that can be difficult to remove in downstream processing.[1]

This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols for the most common analytical methods used to monitor the progress and completion of the Dnp cleavage reaction.

General Deprotection Workflow

The following diagram illustrates the general workflow for Dnp deprotection and subsequent analysis.

cluster_deprotection Dnp Deprotection cluster_monitoring Reaction Monitoring start Dnp-Protected Peptide (on resin or in solution) reagents Add Thiol Reagent (e.g., Thiophenol in DMF) start->reagents reaction Incubate at Room Temperature reagents->reaction wash Wash Resin / Work-up Solution reaction->wash product Deprotected Peptide + Dnp-Thiol Adduct wash->product monitoring Take Aliquot for Analysis product->monitoring uv_vis UV-Vis Spectroscopy monitoring->uv_vis tlc TLC Analysis monitoring->tlc hplc HPLC Analysis monitoring->hplc ms Mass Spectrometry monitoring->ms

Caption: General workflow for Dnp deprotection and monitoring.

UV-Vis Spectrophotometry Monitoring

UV-Vis spectrophotometry offers a convenient real-time method to monitor the deprotection reaction by observing changes in the absorbance spectrum of the reaction mixture.

FAQs and Troubleshooting

Q1: How can I use UV-Vis spectroscopy to monitor Dnp cleavage?

The principle lies in the distinct UV-Vis absorbance profiles of the Dnp-protected starting material and the reaction products. The Dnp group has a characteristic absorbance in the UV region.[3][4] As the cleavage reaction proceeds, the concentration of the Dnp-protected peptide decreases, leading to a decrease in its characteristic absorbance. Concurrently, the formation of the Dnp-thiol adduct (the byproduct) can be monitored if it has a unique absorbance maximum.

Q2: What wavelengths should I monitor?

  • 2,4-Dinitrophenol (DNP) itself shows a maximum absorption at approximately 260 nm in ethyl acetate and around 316 nm in aqueous solutions.[3][4] The Dnp group attached to an amino acid will have a similar profile.

  • Deprotected Peptide: The deprotected peptide will have an absorbance profile characteristic of its amino acid composition. If it contains aromatic amino acids like tyrosine or tryptophan, it will absorb in the 250-290 nm range.[5] Histidine has a UV absorbance maximum around 211 nm.[2][6][7]

  • Monitoring Strategy: A practical approach is to monitor the decrease in absorbance at a wavelength where the Dnp-group strongly absorbs (e.g., ~260-320 nm) and where the deprotected peptide and thiol reagent have minimal absorbance.

Q3: My baseline is noisy or drifting. What can I do?

  • Cause: A noisy baseline can be due to instrument instability, air bubbles in the cuvette, or particulate matter in the sample. A drifting baseline might result from temperature fluctuations or reagent degradation.

  • Solution:

    • Ensure the spectrophotometer has had adequate warm-up time.

    • Use a matched pair of clean, unscratched cuvettes for the blank and the sample.

    • Degas the solvents and centrifuge your sample aliquot to remove any particulates before taking a measurement.

    • Maintain a constant temperature for the reaction and the measurements.

Q4: I don't see a clear change in the spectrum. What's wrong?

  • Cause: This could indicate that the reaction has not started or is proceeding very slowly. It's also possible that the chosen wavelength is not optimal for observing the change.

  • Solution:

    • Verify that you have added all the necessary reagents (e.g., thiol and base if required).

    • Acquire a full spectrum scan (e.g., 200-400 nm) of your starting material and an aliquot of the reaction mixture to identify the optimal wavelength for monitoring.

    • If the reaction is slow, consider gently warming the reaction mixture or increasing the concentration of the deprotection reagent.

Data Summary Table: UV-Vis Spectroscopy
Compound TypeApproximate λmaxMonitoring Strategy
Dnp-Protected Peptide~260-320 nm[3][4]Monitor the decrease in absorbance.
Deprotected Histidine~211 nm[2][6][7]Monitor the increase in absorbance (less common due to solvent interference).
Experimental Protocol: UV-Vis Monitoring
  • Prepare a Blank: Use the reaction solvent (e.g., DMF) as your blank.

  • Initial Spectrum (t=0): Before adding the deprotection reagent, take a small aliquot of your Dnp-protected peptide solution, dilute it to an appropriate concentration, and record its UV-Vis spectrum.

  • Initiate Reaction: Add the deprotection reagent (e.g., thiophenol) to the main reaction vessel.

  • Monitor Over Time: At regular intervals, withdraw small aliquots from the reaction, dilute them identically to the t=0 sample, and record the UV-Vis spectrum.

  • Analyze Data: Plot the absorbance at the chosen wavelength versus time. The reaction is complete when the absorbance stabilizes.

Thin-Layer Chromatography (TLC) Analysis

TLC is a rapid, inexpensive, and effective technique for qualitatively monitoring the progress of the Dnp cleavage.

FAQs and Troubleshooting

Q1: How do I set up a TLC system to monitor Dnp deprotection?

The key is to find a mobile phase that provides good separation between the Dnp-protected starting material and the deprotected product. The Dnp-protected compound is generally less polar than the deprotected product. Therefore, the starting material will have a higher Rf value than the product.

Q2: What is a good mobile phase for separating Dnp-amino acid derivatives?

Several solvent systems can be effective. A common starting point is a mixture of a relatively nonpolar solvent and a more polar solvent, such as:

  • Chloroform/Methanol/Glacial Acetic Acid (e.g., 95:5:1)[8]

  • n-Propanol/Ammonia[8] The optimal ratio will depend on the specific peptide sequence.

Q3: How do I visualize the spots on the TLC plate?

  • Direct Visualization: Dnp derivatives are often yellow, making them visible to the naked eye if the concentration is sufficient.[8]

  • UV Light: Many Dnp-compounds are UV active and will appear as dark spots on a fluorescent TLC plate under UV light (254 nm).[9][10]

  • Staining: If the spots are not visible, various staining methods can be used:

    • Potassium Permanganate Stain: This stain is useful for detecting compounds that can be oxidized, such as the free thiol group of the deprotection reagent or the deprotected product.[11]

    • Ninhydrin Stain: This is used to visualize primary and secondary amines. It will stain the deprotected N-terminus of the peptide.[12]

Q4: I see multiple spots on my TLC plate. What do they represent?

  • Starting Material: The spot with the higher Rf value is likely your Dnp-protected peptide.

  • Product: The spot with the lower Rf value is likely your deprotected peptide.

  • Byproducts/Impurities: Other spots could be the Dnp-thiol adduct, unreacted reagents, or side-products from the synthesis. Running lanes with your starting material and the deprotection reagents as controls can help in identification.

TLC Monitoring Workflow

cluster_tlc_workflow TLC Monitoring Workflow spot Spot Reaction Aliquot on TLC Plate develop Develop Plate in Solvent Chamber spot->develop dry Dry the Plate develop->dry visualize Visualize Spots (UV, Stain) dry->visualize analyze Analyze Rf Values visualize->analyze

Caption: Workflow for monitoring Dnp cleavage by TLC.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful quantitative method to monitor Dnp deprotection, providing detailed information about the reaction progress and purity of the product.

FAQs and Troubleshooting

Q1: What type of HPLC setup is best for monitoring Dnp cleavage?

Reversed-phase HPLC (RP-HPLC) is the standard method.[13] A C18 column is typically used, with a mobile phase gradient of water and acetonitrile, both containing an ion-pairing agent like 0.1% trifluoroacetic acid (TFA).[13][14][15]

Q2: How will the chromatogram change as the reaction progresses?

  • Starting Material: The Dnp-protected peptide is more hydrophobic due to the Dnp group and will therefore have a longer retention time.

  • Product: The deprotected peptide is more polar and will elute earlier (have a shorter retention time) than the starting material.

  • Monitoring: The reaction is complete when the peak corresponding to the starting material has disappeared, and a single major peak for the product is observed.

Q3: My peaks are broad or tailing. How can I improve the peak shape?

  • Cause: Poor peak shape can result from column degradation, an inappropriate mobile phase, or sample overload.

  • Solution:

    • Ensure your mobile phase is properly mixed and degassed. The use of 0.1% TFA is crucial for good peak shape in peptide analysis.[15]

    • Try a shallower gradient to improve separation.[14]

    • Inject a smaller amount of your sample to avoid overloading the column.

    • If the column is old, it may need to be replaced.

Q4: I see multiple peaks in my chromatogram after the reaction. What are they?

  • Unreacted Starting Material: A peak at the original retention time.

  • Desired Product: The major new peak with a shorter retention time.

  • Side Products: Other peaks could be from side reactions during synthesis (e.g., deletion sequences) or cleavage (e.g., modification by scavengers).[1][16][17]

  • Reagents: Peaks from thiophenol or other reagents may also be present, often eluting early in the chromatogram.

Data Summary Table: HPLC Analysis
CompoundExpected Retention Behavior on RP-HPLC
Dnp-Protected PeptideLonger retention time (more hydrophobic)
Deprotected PeptideShorter retention time (more polar)

Mass Spectrometry (MS)

Mass spectrometry is the definitive method to confirm the successful cleavage of the Dnp group by verifying the molecular weight of the product.

FAQs and Troubleshooting

Q1: How does MS confirm Dnp cleavage?

MS analysis directly measures the mass-to-charge ratio (m/z) of the molecules in your sample. The removal of the Dnp group results in a specific mass decrease. By comparing the mass of the product to the calculated mass of the expected deprotected peptide, you can confirm that the cleavage was successful.

Q2: What is the expected mass change upon Dnp removal?

The molecular weight of the 2,4-dinitrophenyl group (C6H3N2O4) is approximately 167.09 g/mol . When it is attached to the peptide, a hydrogen atom is substituted, so the net mass of the Dnp protecting group on the peptide is 166.08 g/mol . Therefore, you should observe a mass decrease of approximately 166.08 Da from your starting material.

Q3: I am having trouble getting a good signal for my peptide. What could be the issue?

  • Cause: Poor signal can be due to low sample concentration, suppression of ionization by contaminants (like salts or detergents), or the peptide not being amenable to the chosen ionization method.[18]

  • Solution:

    • Purify the crude sample using a desalting column or a pipette tip-based method (e.g., C18 ZipTip) to remove salts and other small molecule contaminants.

    • Ensure your sample is dissolved in a solvent compatible with the MS ionization source (e.g., water/acetonitrile with 0.1% formic acid for electrospray ionization).

    • If the signal is still low, try a different ionization technique (e.g., MALDI instead of ESI).

Q4: The observed mass does not match the expected mass of the deprotected peptide. What does this mean?

  • Incomplete Deprotection: If you see a mass corresponding to the Dnp-protected peptide, the cleavage is incomplete.

  • Side Reactions: If the mass is different from both the starting material and the expected product, it could indicate a side reaction. For example, oxidation of methionine (+16 Da) or re-attachment of other protecting groups.[19]

  • Adduct Formation: The observed mass might correspond to the peptide forming an adduct with salts (e.g., +22 Da for a sodium adduct).

Mass Spectrometry Analysis Workflow

cluster_ms_workflow Mass Spectrometry Workflow sample_prep Prepare Sample (desalt if necessary) inject Inject into Mass Spectrometer sample_prep->inject acquire Acquire Mass Spectrum inject->acquire interpret Interpret Spectrum: Compare observed mass to calculated mass acquire->interpret confirm Confirm Mass Shift (-166.08 Da) interpret->confirm

Caption: Workflow for confirming Dnp cleavage by mass spectrometry.

References

  • TLC Visualization Methods. (n.d.).
  • Investigation of Impurities in Peptide Pools. (2025).
  • UV–Vis spectra of the 2,4-DNPH reduced by NaBH4 in the presence of the Ag/Al2O3 NPs. (n.d.).
  • Thin-Layer Chromatography of Amino Acid Derivatives With Kieselgel G. N- (2,4-Dinitrophenyl). (n.d.). DTIC.
  • How to interpret the mass spectrogram of peptides. (n.d.). Baitai Paike Biotechnology.
  • UV-Vis Spectrum of Histidine. (n.d.). SIELC Technologies.
  • Peptide Impurities. (n.d.). Sigma-Aldrich.
  • Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities. (n.d.).
  • Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. (n.d.). Scribd.
  • What is the usual nature of impurities in synthetic peptides?. (2015).
  • Post Cleavage Purification and Analysis of Peptides; TFA removal. (n.d.). AAPPTec.
  • 2,4-Dinitrophenol. (n.d.). PubChem.
  • UV–Vis spectra of the catalytic reduction of 2,4-dinitrophenol to the corresponding 2,4- diaminophenol... (n.d.).
  • UV-vis spectra of different concentrations of 2,4-dinitrophenol and... (n.d.).
  • Histidine. (n.d.). Oregon Medical Laser Center.
  • Interpretation of Tandem Mass Spectrometry (MSMS) Spectra for Peptide Analysis. (2025).
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
  • Ultraviolet absorption spectra of hisatmine, histidine, and imidazole. (n.d.). K-REx.
  • HPLC Analysis and Purification of Peptides. (n.d.). PMC - PubMed Central.
  • Peptide Purification Process & Methods: An Overview. (n.d.). Bachem.
  • Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?. (2018).
  • UV-Vis absorbance spectra of (a) l-histidine hydrochloride hydrate, (b)... (n.d.).
  • 2.
  • Phenol, 2,4-dinitro-. (n.d.). NIST WebBook.
  • Troubleshooting Common Issues with Restriction Digestion Reactions. (n.d.). Thermo Fisher Scientific - HK.
  • Mitochondrial uncoupler DNP induces coexistence of dual-state hyper-energy metabolism leading to tumor growth advantage in human glioma xenografts. (2022). PubMed Central.
  • Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich.
  • Visualizing a TLC pl
  • Removal of detergents from protein digests for mass spectrometry analysis. (n.d.). PMC.
  • Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide. (2025). BioTech Beacons.
  • Application Notes and Protocols for Thiophenol-Mediated Deprotection of the Dnp Group
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). ACE HPLC Columns.

Sources

Avoiding side products during the thiolysis of Dnp-protected peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize 2,4-dinitrophenyl (Dnp) as a protecting group for histidine and other amino acids. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of Dnp-group thiolysis, ensuring the integrity of your synthetic peptides. This document moves beyond standard protocols to explain the causality behind experimental choices, helping you to anticipate and mitigate common side reactions.

Troubleshooting Guide: Navigating Side Products in Dnp Thiolysis

The removal of the Dnp group via thiolysis is a critical step that, if not optimized, can lead to a range of undesirable side products, compromising the purity and yield of your target peptide. This section addresses specific issues in a question-and-answer format, providing both mechanistic explanations and actionable protocols.

Issue 1: Incomplete Dnp-Group Removal

Question: My analysis (HPLC/MS) shows a significant amount of starting material remaining even after extended reaction times. What could be causing incomplete deprotection?

Answer: Incomplete removal of the Dnp group is a common issue that can stem from several factors related to reagent concentration, reaction conditions, and the peptide sequence itself.

Mechanistic Insight: The thiolysis of the Dnp group proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The thiolate anion (RS⁻) attacks the electron-deficient aromatic ring of the Dnp group, leading to the formation of a Meisenheimer complex, which then collapses to release the deprotected amino acid and a thioether byproduct. The efficiency of this reaction is highly dependent on the concentration of the nucleophilic thiolate.

Troubleshooting and Prevention:

  • Insufficient Thiol Reagent: Ensure you are using a sufficient excess of the thiol reagent. Standard protocols often recommend 10-20 equivalents of thiophenol or 2-mercaptoethanol relative to the peptide-resin.

  • Suboptimal pH: The active nucleophile is the thiolate anion. The reaction rate is optimal between pH 8.5 and 9.0. At lower pH, the concentration of the thiolate is reduced, and at higher pH, side reactions and reagent degradation can occur. If using a neutral thiol like thiophenol, the addition of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is necessary to generate the thiolate.

  • Steric Hindrance: In sequences with bulky amino acids flanking the Dnp-protected residue, access of the thiol reagent to the Dnp group may be restricted. In such cases, extending the reaction time or performing multiple, shorter treatments with fresh reagent can improve yields.

  • Poor Resin Swelling: Ensure the peptide-resin is adequately swollen in a suitable solvent like N,N-dimethylformamide (DMF) before adding the deprotection cocktail. Poor swelling can severely limit reagent accessibility.

Experimental Protocol: Optimized Thiophenol-Mediated Dnp Deprotection

  • Resin Swelling: Swell the Dnp-protected peptide-resin in DMF (10 mL/g of resin) for 30-60 minutes in a shaker vessel.

  • Deprotection Cocktail Preparation: In a separate container, prepare the deprotection cocktail. For each gram of resin, use:

    • 10 mL of DMF

    • 2 mL of thiophenol

    • 2 mL of triethylamine (TEA)

  • Deprotection Reaction: Drain the DMF from the swollen resin and add the deprotection cocktail. Shake the mixture at room temperature for 90 minutes.[1]

  • Monitoring: To monitor the reaction, a small aliquot of the resin can be washed, dried, and subjected to a test cleavage and HPLC analysis.

  • Washing: After the reaction, filter the resin and wash it thoroughly with DMF (3x), dichloromethane (DCM, 3x), and methanol (3x) to remove the Dnp-thioether adduct and excess reagents.

  • Drying: Dry the resin under vacuum to a constant weight before proceeding with the next step in your synthesis.

Issue 2: Modification of Sensitive Amino Acid Residues

Question: My mass spectrometry data indicates unexpected mass additions to Tryptophan, Methionine, or Cysteine residues after Dnp deprotection. What is causing this and how can I prevent it?

Answer: Thiol reagents, while effective for Dnp removal, are also nucleophiles that can react with other sensitive amino acid side chains, particularly under the conditions used for thiolysis.

Mechanistic Insights and Troubleshooting:

  • Tryptophan (Trp) Modification: The indole side chain of tryptophan is susceptible to electrophilic attack. During the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA), carbocations from cleaved protecting groups can alkylate Trp. While this is less of an issue during the on-resin thiolysis step, the thiol reagent itself can sometimes form adducts with Trp, especially if oxidative side reactions occur. It has been proposed that thiol scavengers may react with oxindolylalanine (an oxidation product of Trp) to form peptide-thiol adducts.[2]

    • Prevention: The most effective strategy is to perform the Dnp deprotection before the final TFA cleavage. If modifications persist, consider using a scavenger cocktail during the thiolysis step, such as adding a small amount of a "soft" scavenger like triisopropylsilane (TIS).

  • Methionine (Met) Oxidation and S-Alkylation: The thioether side chain of methionine is prone to oxidation to methionine sulfoxide (+16 Da) and S-alkylation, forming a sulfonium salt.[3][4] While oxidation is more common during acidic cleavage, the conditions for thiolysis can still promote these side reactions.

    • Prevention:

      • Degas Solvents: Use solvents that have been degassed to minimize dissolved oxygen.

      • Antioxidant Additives: Including a small amount of an antioxidant like dithiothreitol (DTT) in the cleavage cocktail can help prevent Met oxidation.[5]

      • Reversibility of S-alkylation: S-alkylation of methionine can sometimes be reversed by treating the peptide with a mild acid, such as 5% acetic acid, at a slightly elevated temperature (e.g., 40°C) for several hours.[3][4]

  • Cysteine (Cys) Disulfide Formation and Thiol Adducts: If your peptide contains unprotected cysteine residues, the thiol reagent used for Dnp deprotection can promote the formation of mixed disulfides between the cysteine residue and the thiol reagent.

    • Prevention:

      • Orthogonal Protection: The best strategy is to keep cysteine residues protected with an orthogonal protecting group (e.g., Trt, Acm) that is stable to the thiolysis conditions and removed at a later stage.

      • Post-Deprotection Reduction: If mixed disulfides form, they can often be reduced back to the free thiol using a reducing agent like DTT or tris(2-carboxyethyl)phosphine (TCEP) after the Dnp-deprotected peptide has been cleaved from the resin and purified.

Diagram: Thiolysis Mechanism and Potential Side Reactions

Thiolysis_Side_Reactions cluster_main Dnp Deprotection Pathway cluster_side Potential Side Reactions Peptide-His(Dnp) Peptide-His(Dnp) Deprotected Peptide-His Deprotected Peptide-His Peptide-His(Dnp)->Deprotected Peptide-His Thiolate (R-S-) (SNAr) Thiol Reagent (R-SH) Thiol Reagent (R-SH) Thiolate (R-S-) Thiolate (R-S-) Thiol Reagent (R-SH)->Thiolate (R-S-) Base Base Base Dnp-SR Dnp-SR Thiolate (R-S-)->Dnp-SR Trp-SR Adduct Trp-SR Adduct Thiolate (R-S-)->Trp-SR Adduct Reaction with oxidized Trp Met(O) Met(O) Thiolate (R-S-)->Met(O) Oxidation Cys-S-SR (Mixed Disulfide) Cys-S-SR (Mixed Disulfide) Thiolate (R-S-)->Cys-S-SR (Mixed Disulfide) Disulfide Exchange Trp Residue Trp Residue Met Residue Met Residue Cys Residue Cys Residue

Caption: Mechanism of Dnp thiolysis and common side reactions.

Issue 3: Premature Dnp Cleavage in Fmoc Synthesis

Question: I am using an Fmoc/tBu strategy and I'm observing loss of the Dnp group from histidine during the synthesis, not just at the final deprotection step. Why is this happening?

Answer: This is a known incompatibility issue. The standard conditions for Fmoc group removal (typically 20% piperidine in DMF) are basic enough to slowly cleave the Dnp group from the imidazole side chain of histidine.[6] This premature deprotection exposes the histidine side chain, which can then lead to undesired side reactions in subsequent coupling steps.

Troubleshooting and Prevention:

  • Use a More Stable Protecting Group: For Fmoc/tBu synthesis, it is highly recommended to use a more base-stable protecting group for histidine, such as the trityl (Trt) group.

  • Modified Fmoc Deprotection: If using Dnp is unavoidable, you can try to minimize its cleavage by using a less basic deprotection cocktail, such as a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and piperazine in NMP.[7][8] However, this may not completely prevent Dnp loss over multiple cycles.

  • Orthogonal Strategy: The Dnp group is most compatible with Boc/Bzl solid-phase peptide synthesis, where the final deprotection is performed under strongly acidic conditions (e.g., HF), which do not affect the Dnp group. The Dnp group is then removed in a separate, orthogonal step using thiolysis before the final cleavage.

Frequently Asked Questions (FAQs)

Q1: Which thiol reagent is best for Dnp deprotection: thiophenol, 2-mercaptoethanol, or dithiothreitol (DTT)?

A1:

  • Thiophenol is generally the most effective and widely used reagent for Dnp removal due to the higher nucleophilicity of the thiophenolate anion. It typically provides faster and more complete deprotection.

  • 2-Mercaptoethanol is also effective but may require longer reaction times or slightly more forcing conditions compared to thiophenol. Its odor is less pungent than thiophenol.

  • Dithiothreitol (DTT) can also be used, but it is a milder reducing agent and may not be as efficient for Dnp removal. It is more commonly used as a scavenger to prevent oxidation of methionine and cysteine.

The choice often comes down to a balance of efficiency, cost, and handling considerations. For most applications, thiophenol is the preferred reagent for its efficacy.

Q2: Can I perform the thiolysis of the Dnp group at the same time as the final TFA cleavage?

A2: It is not recommended. The optimal pH for thiolysis is basic (pH 8.5-9.0), while TFA cleavage is performed under strongly acidic conditions. Attempting to combine these steps would result in inefficient Dnp removal and potentially other side reactions. The Dnp group should be removed on-resin prior to the final acid-mediated cleavage and deprotection of other side-chain protecting groups.

Q3: How can I confirm that the Dnp group has been completely removed?

A3: The most reliable methods are:

  • HPLC Analysis: A small sample of the peptide-resin can be cleaved, and the crude peptide analyzed by RP-HPLC. The disappearance of the peak corresponding to the Dnp-protected peptide and the appearance of the peak for the deprotected peptide confirms the reaction's completion.

  • Mass Spectrometry (MS): Analysis of the cleaved peptide by MS will show a mass difference corresponding to the loss of the Dnp group (167.12 Da).

Q4: What are the best analytical methods to detect the side products mentioned in the troubleshooting guide?

A4: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard.

  • HPLC can separate the desired peptide from various impurities, including incompletely deprotected material and modified peptides.

  • MS provides the molecular weight of the eluted species, allowing for the identification of specific modifications, such as oxidation (+16 Da), thiol adducts, or other unexpected additions.

Table 1: Comparison of Common Thiol Reagents for Dnp Deprotection

ReagentTypical ConditionsAdvantagesDisadvantages
Thiophenol 1 M in DMF with 0.5-1 M base (e.g., TEA)Highly effective, fast reaction timesPungent odor, potential for side reactions with sensitive residues
2-Mercaptoethanol 1 M in DMF with 0.5-1 M base (e.g., TEA)Less odorous than thiophenol, effectiveMay require longer reaction times than thiophenol
Dithiothreitol (DTT) Often used as a scavenger in cleavage cocktailsLow odor, effective at reducing disulfidesLess efficient for Dnp removal compared to thiophenol

References

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1150 - Removal of Dnp Protecting Groups. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Rasmussen, J. H., et al. (2019). Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide.
  • Góngora-Benítez, M., et al. (2020). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 24(9), 1766-1774.
  • Garay, H. E., et al. (1997). Cleavage of dinitrophenyl side chain protecting group of histidine under fmoc-deprotection conditions during the synthesis of the peptide Gly-His-Ala-Leu-Gly. Biotecnología Aplicada, 14, 193-195.
  • Fields, C. G., et al. (2010). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. International journal of peptide research and therapeutics, 16(4), 217-226.
  • Albericio, F., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15285-15293.
  • Hampton, B., et al. (2020). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 31(7), 1498-1506.
  • Albericio, F., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection.
  • Reddit. (2023). Peptide synthesis troubleshooting. r/OrganicChemistry.
  • Fields, C. G., et al. (2010). Studies on deprotection of cysteine and selenocysteine side-chain protecting groups. International journal of peptide research and therapeutics, 16(4), 217-226.
  • Liu, W., et al. (2024). Clickable tryptophan modification for late-stage diversification of native peptides. Proceedings of the National Academy of Sciences, 121(29), e2318721121.
  • Liu, W., et al. (2024). Important roles of tryptophan in proteins and peptides and the development of late-stage tryptophan-selective peptide modification methods.
  • Rasmussen, J. H., et al. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. RSC Advances, 9(68), 39655-39663.
  • Fields, C. G., et al. (2016). Removal of The 5-Nitro-2-Pyridine-Sulfenyl Protecting Group From Selenocysteine and Cysteine by Ascorbolysis. Protein and peptide letters, 23(8), 712-717.
  • CEM. (n.d.). Application Note Peptide Cleavage and Protected Cleavage Procedures. Retrieved from [Link]

  • Hampton, B., et al. (2020). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 31(7), 1498-1506.
  • Douglas, J. T., et al. (2020). Selective Modification of Tryptophan Residues in Peptides and Proteins Using a Biomimetic Electron Transfer Process. Journal of the American Chemical Society, 142(18), 8234-8242.
  • Li, J., et al. (2024).
  • Biotage. (2023). What do you do when your peptide synthesis fails?. Retrieved from [Link]

  • Li, S., et al. (1995). Chemical Pathways of Peptide Degradation. VIII. Oxidation of Methionine in Small Model Peptides by prooxidant/transition Metal Ion Systems: Influence of Selective Scavengers for Reactive Oxygen Intermediates. Pharmaceutical research, 12(3), 348-355.
  • Danishefsky, S. J., et al. (2015). Traceless Ligation of Cysteine Peptides using Selective Deselenization.
  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Douglas, J. T., et al. (2020). Selective Modification of Tryptophan Residues in Peptides and Proteins Using a Biomimetic Electron Transfer Process. Journal of the American Chemical Society, 142(18), 8234-8242.
  • Fields, C. G., et al. (2010). Studies on deprotection of cysteine and selenocysteine side‐chain protecting groups. International journal of peptide research and therapeutics, 16(4), 217-226.
  • ResearchGate. (2019). How to remove Dde protection in solution phase reaction?. Retrieved from [Link]

  • Punna, S., et al. (2021). Engineering an affinity-enhanced peptide through optimization of cyclization chemistry.

Sources

Technical Support Center: Navigating Challenges with Boc-Dap(Dnp)-Osu in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with N-α-Boc-β-(2,4-dinitrophenyl)-L-diaminopropionic acid N-hydroxysuccinimide ester (Boc-Dap(Dnp)-Osu). This resource provides in-depth troubleshooting advice and frequently asked questions to address specific issues encountered during the critical Boc deprotection step in peptide synthesis. Our goal is to equip you with the scientific rationale and practical protocols to overcome challenges and ensure the integrity of your synthetic peptides.

The Challenge: Orthogonality in Action

The use of this compound offers a powerful orthogonal protection strategy. The acid-labile N-α-Boc group and the thiolysis-labile side-chain Dnp group allow for selective deprotection and modification.[1][2] However, the success of this strategy hinges on the clean and complete removal of the Boc group without compromising the Dnp group or other acid-sensitive functionalities within the peptide. This guide will walk you through the common pitfalls and their solutions.

Troubleshooting Guide: Boc Deprotection Issues

This section addresses specific problems you may encounter during the N-α-Boc deprotection of peptides containing the Dap(Dnp) residue.

Issue 1: Incomplete Boc Deprotection

Question: My analysis (e.g., HPLC, mass spectrometry) indicates the presence of unreacted starting material or deletion sequences after the Boc deprotection step. What is causing this, and how can I resolve it?

Root Cause Analysis: Incomplete Boc deprotection is a frequent issue in solid-phase peptide synthesis (SPPS) and can stem from several factors:

  • Insufficient Acid Strength or Concentration: The standard concentration of trifluoroacetic acid (TFA) may not be sufficient for complete removal, especially in "difficult sequences."[3][4]

  • Inadequate Reaction Time: While many deprotections are complete within 30 minutes, sterically hindered residues or aggregating peptide sequences may require longer exposure to the acid.[5]

  • Poor Resin Swelling: In SPPS, the solid support must be adequately swollen for the deprotection reagents to access all peptide chains.[3]

  • Peptide Aggregation: Secondary structure formation (e.g., β-sheets) can physically block access to the N-terminus, hindering the deprotection reaction.

Solutions:

  • Optimize Deprotection Cocktail & Time:

    • Increase the TFA concentration in dichloromethane (DCM), for example, from 25% to 50% (v/v).[6]

    • Extend the reaction time, monitoring the progress at set intervals (e.g., 30 min, 1 hr, 2 hr) using a qualitative test like the Kaiser test or by cleaving a small sample for LC-MS analysis.[7]

  • Enhance Resin Swelling:

    • Ensure the peptide-resin is thoroughly swollen in an appropriate solvent (e.g., DCM) for at least 30 minutes before deprotection.

  • Disrupt Peptide Aggregation:

    • Incorporate a pre-wash with the deprotection solution for 1-2 minutes to help break up aggregates before the main deprotection step.[3]

    • Consider adding chaotropic salts to the washing steps, although this should be done with caution to avoid side reactions.

Protocol: Monitoring Boc Deprotection with the Kaiser Test

The Kaiser test is a colorimetric assay used to detect free primary amines on the resin. A positive result (blue color) indicates successful Boc deprotection.

Reagents:

  • Solution A: 5 g ninhydrin in 100 mL ethanol

  • Solution B: 80 g phenol in 20 mL ethanol

  • Solution C: 2 mL 0.001 M KCN in 100 mL pyridine

Procedure:

  • Take a small sample of the peptide-resin (a few beads) and wash thoroughly with DCM and then ethanol.

  • Add 2-3 drops of each solution (A, B, and C) to the resin beads.

  • Heat at 100°C for 5 minutes.

  • Observe the color:

    • Intense blue beads and solution: Free primary amine is present (successful deprotection).

    • Yellow/orange beads: No free primary amine (incomplete deprotection).[3]

Issue 2: Unwanted Dnp Group Cleavage

Question: I am observing partial removal of the Dnp protecting group from the Dap side chain during the Boc deprotection step. Isn't the Dnp group supposed to be stable to TFA?

Root Cause Analysis: While the Dnp group is generally stable to the acidic conditions used for Boc removal, prolonged exposure to strong acids or elevated temperatures can lead to its partial cleavage. The primary mechanism for Dnp removal is nucleophilic aromatic substitution, typically with thiols.[8] However, certain conditions can promote its lability to acids.

Solutions:

  • Adhere to Optimized Reaction Times: Avoid unnecessarily long exposure to TFA. Determine the minimum time required for complete Boc deprotection through careful monitoring.

  • Control Reaction Temperature: Perform the deprotection at room temperature. Avoid any heating, as this can increase the rate of Dnp cleavage.

  • Verify Reagent Purity: Ensure the TFA and DCM are of high purity and free from nucleophilic contaminants that could facilitate Dnp removal.

Issue 3: Side Reactions with Other Residues

Question: After Boc deprotection, I'm detecting modifications to other amino acids in my peptide, such as tryptophan or methionine. How can I prevent this?

Root Cause Analysis: The mechanism of Boc deprotection involves the formation of a reactive tert-butyl cation.[9][10] This electrophile can attack nucleophilic side chains of certain amino acids, leading to unwanted alkylation.

  • Tryptophan (Trp): The indole ring is highly susceptible to tert-butylation.[11]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[10]

  • Tyrosine (Tyr) & Cysteine (Cys): These residues are also at risk of alkylation.[10]

Solutions:

  • Use a Scavenger Cocktail: The most effective way to prevent these side reactions is to include "scavengers" in the deprotection cocktail. These are molecules that are more reactive towards the tert-butyl cation than the amino acid side chains.[10]

Table 1: Common Scavengers for Boc Deprotection

ScavengerTarget Residue(s)Typical Concentration
Triisopropylsilane (TIS)Trp, general cation scavenger2.5 - 5% (v/v)
WaterGeneral cation scavenger2.5 - 5% (v/v)
ThioanisoleMet5% (v/v)
Ethanedithiol (EDT)Trp, Cys2.5% (v/v)

A common and effective general-purpose scavenger cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) .[12]

Frequently Asked Questions (FAQs)

Q1: What is the principle of orthogonal protection using this compound?

Orthogonal protection is a strategy that employs protecting groups that can be removed under different, non-interfering conditions.[1][13] In this case:

  • The Boc group is labile to moderate-to-strong acids (e.g., TFA).

  • The Dnp group is stable to acid but is readily cleaved by nucleophiles, specifically thiols like thiophenol or 2-mercaptoethanol.[8][14] This allows for the selective deprotection of the N-terminus for peptide elongation while the Dap side chain remains protected. The Dnp group can then be removed at a later stage to allow for side-chain modification.

Q2: Can I use alternatives to TFA for Boc deprotection if my peptide is particularly acid-sensitive?

Yes, several milder alternatives to TFA can be employed, which may be beneficial if your peptide contains other acid-labile groups.[12]

  • 4M HCl in Dioxane or Ethyl Acetate: This is a common and effective alternative.[7][12]

  • Aqueous Phosphoric Acid: An environmentally benign option that offers good selectivity.[12]

  • Lewis Acids (e.g., AlCl₃): Can mediate selective Boc deprotection under mild conditions.[12]

  • Thermal Deprotection: Heating the Boc-protected compound in a suitable solvent can effect deprotection without an acid catalyst, though this may require high temperatures and risks other side reactions.[15]

Q3: How do I remove the Dnp group from the Dap side chain after the synthesis is complete?

The Dnp group is typically removed by thiolysis. A standard protocol involves treating the peptide-resin with a solution of a thiol in a suitable solvent.

Protocol: Dnp Group Removal

  • Swell the peptide-resin in dimethylformamide (DMF).

  • Treat the resin with a solution of 20% thiophenol (v/v) and 10% diisopropylethylamine (DIPEA) (v/v) in DMF.

  • Agitate the mixture at room temperature for 1-2 hours.[8]

  • Filter and wash the resin thoroughly with DMF, followed by DCM, to remove the cleaved Dnp-thiol adduct and excess reagents.

Q4: What is the role of the OSu (N-hydroxysuccinimide) group?

The OSu group is an activating group that facilitates the coupling of the Boc-Dap(Dnp)-OH to the free N-terminus of the growing peptide chain. It reacts with the primary or secondary amine to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.[16]

Visualizing the Workflow

The following diagrams illustrate the key chemical structures and the logical flow of troubleshooting incomplete Boc deprotection.

cluster_0 This compound Structure img caption_structure Structure of this compound

Caption: Chemical structure of this compound.[16]

G start Incomplete Boc Deprotection Detected (LC-MS / Kaiser Test) cause1 Insufficient Acid Strength or Concentration? start->cause1 cause2 Inadequate Reaction Time? cause1->cause2 No sol1 Increase TFA concentration (e.g., to 50% in DCM) cause1->sol1 Yes cause3 Poor Resin Swelling or Aggregation? cause2->cause3 No sol2 Extend deprotection time (monitor progress) cause2->sol2 Yes sol3 Ensure proper swelling; Use pre-wash with TFA cause3->sol3 Yes end Successful Deprotection cause3->end If resolved sol1->end sol2->end sol3->end

Caption: Troubleshooting workflow for incomplete Boc deprotection.

References

  • Aapptec Peptides. Technical Support Information Bulletin 1150 - Removal of Dnp Protecting Groups. [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

  • Han, Y., et al. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science, 11(12), 743-748. [Link]

  • University of Bristol. Protecting Groups and Orthogonal Protection Strategies. [Link]

  • Fiveable. Orthogonal Protection Definition. [Link]

  • Garay, H., et al. (1996). Cleavage of the dinitrophenyl side chain protecting group of histidine under fmoc-deprotection. Biotecnología Aplicada, 13(3), 191-193. [Link]

  • MySkinRecipes. Boc-dap(dnp)-oh. [Link]

  • Salvagni, E., et al. (2012). Boc deprotection conditions tested. ResearchGate. [Link]

  • Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. [Link]

  • Common Organic Chemistry. Boc Deprotection - TFA. [Link]

  • Ghislieri, D., et al. (2015). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 19(8), 1012-1016. [Link]

  • PubChem. This compound. [Link]

Sources

Technical Support Center: Purification of Dnp-Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4-dinitrophenyl (Dnp) modified peptides. The unique physicochemical properties of the Dnp group, while invaluable for various applications like peptide mapping and as a protecting group, introduce significant challenges during purification. This guide is designed to provide you with expert-driven, practical solutions to overcome these hurdles, ensuring the integrity and purity of your final product.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the purification of Dnp-peptides in a direct question-and-answer format.

Issue 1: My Dnp-peptide is poorly soluble or has precipitated out of solution.

Question: I've cleaved my Dnp-peptide from the resin, but it won't dissolve in my standard aqueous HPLC mobile phase (Water/Acetonitrile/TFA). What's causing this and how can I fix it?

Answer:

Core Scientific Reason: The primary culprit is the Dnp group itself. It is a large, aromatic, and highly hydrophobic moiety. When attached to a peptide, it dramatically increases the overall hydrophobicity, often leading to self-association and aggregation through hydrophobic interactions and hydrogen bonding, especially in aqueous environments. This is analogous to challenges seen with other bulky, hydrophobic protecting groups.

Recommended Solutions:

  • Initial Dissolution in Organic Solvent: Before dilution with aqueous buffers, attempt to dissolve a small test amount of the lyophilized peptide in an organic solvent.

    • Primary Choices: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are excellent starting points due to their strong solubilizing power for hydrophobic compounds.

    • Procedure: Dissolve the peptide completely in a minimal volume of DMSO/DMF, then slowly add your desired aqueous buffer while vortexing. Be mindful that high concentrations of these solvents can interfere with some biological assays.

  • Solvent System Modification: If aggregation occurs upon dilution, consider incorporating solubility-enhancing additives into your mobile phase.

    • Organic Modifiers: For peptides that are extremely hydrophobic, using solvents like isopropanol or n-propanol in the mobile phase instead of, or in addition to, acetonitrile can improve solubility and reduce secondary interactions with the column.

    • Chaotropic Agents: In severe cases, low concentrations of chaotropic agents like guanidine hydrochloride (GuHCl) or urea can be added to the sample solvent to disrupt the hydrogen bonding networks that lead to aggregation. Use with caution as they can affect column longevity and are not MS-friendly.

  • pH Adjustment: The overall charge of your peptide influences its solubility.

    • Basic Peptides: If your peptide has a net positive charge (pI > 7), dissolving it in a dilute acidic solution (e.g., 10-30% acetic acid) before dilution can help by ensuring all basic residues are protonated and mutually repulsive.

    • Acidic Peptides: Conversely, for peptides with a net negative charge (pI < 7), a dilute basic solution like 0.1% ammonium hydroxide can improve solubility.

Additive Typical Starting Concentration Mechanism of Action Considerations
DMSO/DMF 5-20% in final sampleDisrupts hydrophobic interactions.High UV absorbance, can cause peak distortion.
Isopropanol 5-15% in mobile phase BIncreases solvent strength for hydrophobic molecules.Higher viscosity increases backpressure.
Formic Acid 0.1 - 1.0%Ion pairing and pH modification.Better for MS compatibility than TFA.
Guanidine HCl 1-2 M in sample prepPotent denaturant, disrupts H-bonds.Corrosive, not MS-compatible, harsh on columns.
Issue 2: My HPLC chromatogram shows a broad, tailing peak for my Dnp-peptide.

Question: My Dnp-peptide is soluble, but the peak resolution during RP-HPLC is very poor. The main peak is broad and asymmetrical. How can I sharpen it?

Answer:

Core Scientific Reason: Peak broadening and tailing for Dnp-peptides are typically caused by a combination of factors: strong hydrophobic interactions with the stationary phase, secondary interactions with residual silanols on the silica backbone of the column, and potential on-column aggregation. The bulky Dnp group can lead to slow desorption kinetics from the stationary phase, contributing to the tailing effect.

Recommended Solutions:

  • Optimize the Stationary Phase: The standard C18 column may be too retentive for highly hydrophobic Dnp-peptides.

    • Switch to a Less Retentive Phase: A column with a shorter alkyl chain, such as a C8 or C4, will reduce the hydrophobic interaction strength, allowing the peptide to elute faster and with a better peak shape. Phenyl-phases can also be effective by offering different selectivity through pi-pi interactions.

    • Use Wide-Pore Columns: For larger peptides, ensure you are using a wide-pore (300 Å) column. This prevents size-exclusion effects where the peptide is partially excluded from the pores, which can cause significant peak broadening.

  • Increase Column Temperature: Heating the column compartment is a powerful and often underutilized tool.

    • Mechanism: Elevating the temperature (e.g., to 40-60 °C) reduces mobile phase viscosity, which improves mass transfer and leads to sharper peaks. It also increases peptide solubility and can disrupt on-column aggregation, further improving peak shape.

  • Adjust Mobile Phase Modifiers:

    • Ion-Pairing Agent: Ensure you are using an adequate concentration of an ion-pairing agent like trifluoroacetic acid (TFA). A standard 0.1% TFA is crucial for protonating the peptide and masking silanol groups, which sharpens peaks. For very stubborn tailing, a stronger ion-pairing agent like heptafluorobutyric acid (HFBA) can be used, though it is less MS-friendly and harder to remove.

    • Organic Modifier: As mentioned previously, switching from acetonitrile to isopropanol or n-propanol can alter selectivity and improve peak shape for highly hydrophobic peptides.

  • Optimize the Gradient: A shallow gradient is key for resolving closely eluting impurities.

    • Scouting Run: Perform a rapid "scouting" gradient (e.g., 5-95% B in 10 minutes) to determine the approximate elution percentage of your peptide.

    • Focused Gradient: Design a new, shallower gradient around that elution point. For example, if the peptide elutes at 40% Acetonitrile, run a new gradient of 30-50% B over 40 minutes. This will provide much higher resolution.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is the Dnp group so challenging for purification compared to other modifications?

The Dnp group presents a "triple threat":

  • Extreme Hydrophobicity: As an aromatic dinitrophenyl moiety, it is significantly more hydrophobic than many common protecting groups or labels, driving aggregation and strong chromatographic retention.

  • Charge Neutralization: When attached to the N-terminus or a lysine side chain, the Dnp group neutralizes a positive charge. This reduction in overall charge decreases the peptide's solubility in aqueous solutions.

  • Light Sensitivity: Aromatic nitro compounds can be susceptible to photochemical degradation. While DNP itself is relatively stable, prolonged exposure to high-intensity UV light (especially at 214 nm in the HPLC detector) can potentially lead to minor degradation products, appearing as small impurity peaks. It is good practice to work with Dnp-peptides in amber vials and minimize exposure to direct light.

Q2: What are the best practices for preparing a Dnp-peptide sample for purification?

  • Start Small: Always test the solubility of a very small amount of your crude peptide before dissolving the entire batch.

  • Use the Right Initial Solvent: As detailed in the troubleshooting guide, use a strong organic solvent like DMSO or DMF for initial dissolution if aqueous solubility is poor.

  • Filter Your Sample: After dissolving the peptide but before injection, filter it through a 0.22 or 0.45 µm syringe filter compatible with your solvent (e.g., PTFE for organic solvents) to remove particulates that could clog the column.

  • Avoid Repeated Freeze-Thaw Cycles: If you have a stock solution, aliquot it into single-use vials and store them frozen at -20 °C or -80 °C. Repeated freezing and thawing can promote aggregation.

Q3: Can I use Mass Spectrometry (MS) with Dnp-peptides?

Yes, but with considerations. The Dnp group itself is readily ionizable. However, the mobile phase additives used for good chromatography can affect MS sensitivity. TFA is known to cause ion suppression in the MS source. If LC-MS analysis is your goal, it is highly recommended to replace 0.1% TFA with 0.1% formic acid (FA) in your mobile phases. While chromatography may be slightly less sharp than with TFA, the improvement in MS signal is substantial.

Part 3: Protocols and Visual Workflows

Experimental Protocol: Standard RP-HPLC Purification of a Dnp-Peptide

This protocol provides a robust starting point for purifying a novel Dnp-peptide.

  • Sample Preparation:

    • Weigh approximately 1-5 mg of the crude, lyophilized Dnp-peptide into a clean microfuge tube.

    • Attempt to dissolve the peptide in Mobile Phase A (see below) to a concentration of 1 mg/mL.

    • If insoluble, add the minimum required volume of DMSO to fully dissolve the peptide, then dilute to 1 mg/mL with Mobile Phase A.

    • Vortex thoroughly.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC System Setup:

    • Column: Start with a C8 or C4 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 300 Å pore size).

    • Mobile Phase A: 0.1% TFA in HPLC-grade Water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

    • Flow Rate: 1.0 mL/min (for a 4.6 mm ID column).

    • Detection: 214 nm and 280 nm. The Dnp group also absorbs around 360 nm, which can be a useful, more selective wavelength to monitor.

    • Column Temperature: 40 °C.

  • Chromatographic Method:

    • Equilibration: Equilibrate the column with 5% Mobile Phase B for at least 10 column volumes.

    • Injection: Inject 50-100 µL of the prepared sample.

    • Gradient Elution:

      • 0-5 min: 5% B (isocratic)

      • 5-45 min: 5% to 65% B (linear gradient)

      • 45-50 min: 65% to 95% B (linear gradient for column wash)

      • 50-55 min: 95% B (isocratic wash)

      • 55-60 min: 95% to 5% B (return to initial conditions)

    • Fraction Collection: Collect fractions (e.g., 0.5 mL) across the main peak(s).

    • Analysis: Analyze the collected fractions by analytical HPLC or LC-MS to confirm the purity and identity of the desired peptide.

    • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.

Visual Workflow: Troubleshooting Dnp-Peptide Purification

The following diagram outlines a logical decision-making process for addressing common purification issues.

DNP_Troubleshooting cluster_start Initial Observation cluster_problem Problem Identification cluster_sol_solubility Solubility Solutions cluster_sol_peakshape Peak Shape Solutions Start Crude DNP-Peptide Purification Attempt PoorSol Poor Solubility / Precipitation Start->PoorSol Problem? BadPeak Broad / Tailing HPLC Peak Start->BadPeak Problem? Sol1 Dissolve in min. DMSO/DMF, then dilute slowly PoorSol->Sol1 Try First Peak1 Switch to less retentive column (C8, C4, or Phenyl) BadPeak->Peak1 Most Common Fix Sol1->BadPeak Once Soluble Sol2 Adjust pH of solvent (Acid for basic peptide, Base for acidic) Sol1->Sol2 If still issues Sol2->BadPeak Once Soluble Sol3 Use Isopropanol or other organic modifiers Sol2->Sol3 Alternative Sol3->BadPeak Result Pure DNP-Peptide Sol3->Result Leads to Peak2 Increase column temperature (40-60 °C) Peak1->Peak2 If still tailing Peak3 Optimize gradient (run a shallower slope) Peak2->Peak3 For Resolution Peak4 Ensure 0.1% TFA is present Peak3->Peak4 Check Basics Peak4->Result Leads to

Caption: A decision tree for troubleshooting Dnp-peptide purification.

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Peptide Isolation – Method Development Considerations. Waters Corporation. [Link]

  • Peptide aggregation: insights from SEC-HPLC analysis. ResearchGate. [Link]

  • HPLC Analysis and Purification of Peptides. PubMed Central (PMC). [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. mac-mod.com. [Link]

  • Tips for Preventing Protein Aggregation & Loss of Protein Solubility. G-Biosciences. [Link]

  • How Can I Overcome Aggregation Issues in the Purification of a 30 kDa Protein? ResearchGate. [Link]

  • How can I get a proper HPLC for hydrophobic peptide? ResearchGate. [Link]

  • Challenges of Protein Aggregation during Purification. BioPharm International. [Link]

  • Use of excipients to control aggregation in peptide and protein formulations. SciSpace. [Link]

  • **The HPLC resolution of N-2,4-dinitrophenylated amino acids and peptides stereoisomers on naphthylethylcarbam

Validation & Comparative

A Senior Application Scientist's Guide to HPLC Analysis of Peptides Containing a Dap(Dnp) Residue

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the characterization and purification of modified peptides.

Introduction: The Challenge of the Dnp Group in Peptide Analysis

The incorporation of a 2,3-diaminopropionic acid (Dap) residue modified with a 2,4-dinitrophenyl (Dnp) group presents a significant yet common challenge in the analytical and preparative chromatography of synthetic peptides. The Dnp group, often used as a protecting group for the side-chain amine of Dap or other amino acids like histidine during solid-phase peptide synthesis (SPPS), imparts a substantial degree of hydrophobicity to the peptide. This increased hydrophobicity can lead to a host of issues during reversed-phase high-performance liquid chromatography (RP-HPLC), including poor solubility in aqueous mobile phases, on-column aggregation, strong retention, and consequently, poor peak shape and low recovery.

This guide provides a comprehensive comparison of analytical strategies to overcome these challenges. We will delve into the nuances of stationary phase selection, mobile phase optimization, and the strategic use of temperature to achieve optimal separation of Dap(Dnp)-containing peptides. The principles discussed herein are broadly applicable to the analysis of other highly hydrophobic peptides.

Comparative Analysis of HPLC Methodologies

The successful HPLC analysis of Dap(Dnp) peptides hinges on a systematic approach to method development. The key variables to consider are the stationary phase, mobile phase composition, and column temperature.

Stationary Phase Selection: Taming Hydrophobicity

The choice of stationary phase is paramount in managing the strong hydrophobic interactions of Dnp-modified peptides. While C18 columns are the workhorse for many peptide separations, their high hydrophobicity can be a detriment for peptides with a Dnp group.

Stationary PhasePrinciple of Separation & Key CharacteristicsIdeal for Dap(Dnp) Peptides When:Potential Drawbacks
C18 (Octadecylsilane) Strong hydrophobic interactions due to long alkyl chains. High retentivity.The peptide is relatively small and the Dnp group is the primary hydrophobic contributor.Can lead to excessive retention, broad peaks, and poor recovery for highly hydrophobic peptides.
C8 (Octylsilane) Intermediate hydrophobicity. Offers a balance between retention and elution.The peptide has a moderate overall hydrophobicity, allowing for good separation without excessive run times.May not provide sufficient retention for smaller, less hydrophobic peptides.
C4 (Butylsilane) Low hydrophobicity. Ideal for large and very hydrophobic molecules.The peptide is large or possesses multiple hydrophobic residues in addition to Dap(Dnp).May result in poor retention and resolution of smaller or more polar peptides.
Diphenyl/Phenyl-Hexyl Offers alternative selectivity through π-π interactions with the aromatic Dnp group.Standard C18, C8, or C4 columns fail to provide adequate resolution.Selectivity can be unpredictable and requires empirical testing.

Expert Insight: For a novel Dap(Dnp) peptide of unknown chromatographic behavior, starting with a C8 column is often a prudent choice. It provides a good balance of retention for the peptide while mitigating the risk of irreversible adsorption that can occur with a C18 phase. If the peptide elutes too early with poor resolution, a C18 column can be tested. Conversely, if the peptide is strongly retained or shows poor peak shape on a C8 column, a C4 column is the logical next step.

Mobile Phase Optimization: The Eluent as a Tool

The mobile phase composition is a powerful tool for modulating the retention and selectivity of Dap(Dnp) peptides.

  • Organic Modifier: Acetonitrile is the most common organic modifier due to its low viscosity and UV transparency. For extremely hydrophobic peptides, the use of n-propanol, either alone or in combination with acetonitrile, can significantly improve solubility and peak shape. However, n-propanol's higher viscosity leads to increased backpressure, often necessitating higher column temperatures.

  • Ion-Pairing Agent: Trifluoroacetic acid (TFA) at a concentration of 0.1% is the standard ion-pairing agent for peptide analysis. It forms a neutral ion pair with positively charged residues, enhancing hydrophobicity and retention. It also masks interactions with residual silanols on the silica-based packing material, leading to improved peak symmetry.

  • pH: A low pH (around 2) is generally used for peptide separations to ensure the protonation of acidic residues (Asp, Glu) and the C-terminus, which suppresses their ionization and leads to more predictable retention.

The Strategic Use of Temperature

Elevating the column temperature is a highly effective strategy for improving the chromatography of hydrophobic peptides.

  • Improved Peak Shape and Recovery: Increased temperature enhances the solubility of the peptide in the mobile phase, reducing aggregation and leading to sharper peaks and higher recovery.

  • Reduced Backpressure: The viscosity of the mobile phase decreases at higher temperatures, resulting in lower system backpressure. This is particularly beneficial when using more viscous solvents like n-propanol.

  • Altered Selectivity: Temperature can influence the selectivity of the separation, potentially resolving peaks that co-elute at ambient temperature.

Experimental Data Snapshot:

ParameterCondition 1Condition 2Condition 3
Column C18, 5 µm, 100 ÅC8, 3.5 µm, 100 ÅC4, 5 µm, 300 Å
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile0.1% TFA in 70:30 Acetonitrile:n-Propanol
Temperature 30°C60°C60°C
Expected Outcome for a Dap(Dnp) Peptide Broad peak, high retentionSharper peak, moderate retentionSharp peak, lower retention, best for very hydrophobic peptides

Visualizing the Method Development Workflow

A structured approach to method development is crucial. The following workflow outlines a logical progression for optimizing the HPLC analysis of a Dap(Dnp) peptide.

MethodDevelopmentWorkflow Start Start with Dap(Dnp) Peptide InitialScreen Initial Screening Column: C8, 4.6x150 mm Temp: 40°C Gradient: 5-95% ACN (0.1% TFA) in 30 min Start->InitialScreen Evaluate Evaluate Chromatogram - Peak Shape? - Retention Time? - Resolution? InitialScreen->Evaluate GoodPeak Good Peak Shape & Reasonable Retention Evaluate->GoodPeak Yes BroadOrLate Broad or Late Peak Evaluate->BroadOrLate No EarlyOrPoorRes Early Elution or Poor Resolution Evaluate->EarlyOrPoorRes No OptimizeGradient Optimize Gradient (Shallow Gradient around Elution %) GoodPeak->OptimizeGradient FinalMethod Final Analytical Method OptimizeGradient->FinalMethod IncreaseTemp Increase Temperature (e.g., to 60°C) BroadOrLate->IncreaseTemp SwitchColumn Switch to Less Retentive Column (C4 or Diphenyl) BroadOrLate->SwitchColumn CheckSolubility Check Peptide Solubility Consider n-Propanol in Mobile Phase BroadOrLate->CheckSolubility IncreaseTemp->Evaluate SwitchColumn->InitialScreen SwitchToC18 Switch to C18 Column EarlyOrPoorRes->SwitchToC18 SwitchToC18->InitialScreen CheckSolubility->InitialScreen

Caption: A workflow for systematic HPLC method development for Dap(Dnp) peptides.

Detailed Experimental Protocol: A Robust Starting Point

This protocol provides a well-vetted starting point for the analysis of a novel Dap(Dnp)-containing peptide.

Objective: To achieve a sharp, symmetrical peak with good resolution from impurities for a synthetic Dap(Dnp) peptide.

Materials:

  • HPLC system with a variable wavelength UV detector, column oven, and autosampler.

  • Reversed-phase HPLC column (e.g., C8, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Sample: Dap(Dnp) peptide dissolved in a suitable solvent (e.g., DMSO, or Mobile Phase A/B mixture) at approximately 1 mg/mL.

Procedure:

  • System Preparation:

    • Purge the HPLC system with fresh mobile phases.

    • Equilibrate the C8 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min for at least 15 minutes.

    • Set the column oven temperature to 40°C.

    • Set the UV detector to monitor at 220 nm (for the peptide backbone) and 360 nm (a characteristic absorbance for the Dnp group).

  • Sample Injection:

    • Inject 10 µL of the peptide sample.

  • Chromatographic Run (Scouting Gradient):

    • Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Hold at 95% Mobile Phase B for 5 minutes.

    • Return to 5% Mobile Phase B over 2 minutes and hold for 8 minutes to re-equilibrate the column.

  • Data Analysis and Optimization:

    • Evaluate the initial chromatogram:

      • If the peptide elutes with a good peak shape between 10 and 25 minutes, proceed to optimize the gradient. Create a shallower gradient around the observed elution percentage. For example, if the peak elutes at 40% B, a new gradient of 30-50% B over 20 minutes can be applied to improve resolution.

      • If the peak is broad or elutes very late (>25 minutes), increase the column temperature to 60°C and repeat the scouting gradient.

      • If the peak is still broad or strongly retained at 60°C, consider switching to a C4 column.

      • If the peptide elutes very early (<10 minutes) with poor resolution from the void volume, switch to a C18 column.

Self-Validation: The protocol's trustworthiness is established by the systematic evaluation and optimization steps. The use of a scouting gradient allows for the rapid assessment of the peptide's behavior, and the subsequent adjustments are based on established chromatographic principles for hydrophobic molecules. The dual-wavelength detection provides an additional layer of confirmation for the Dnp-containing peptide peak.

Alternative and Complementary Techniques

While RP-HPLC is the primary method for analysis and purification, other techniques can be valuable:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the confirmation of the peptide's identity by providing molecular weight information. This is crucial for confirming the successful synthesis and modification of the peptide.

  • Thin-Layer Chromatography (TLC): TLC can be a quick and inexpensive method for monitoring the progress of reactions, such as the attachment or removal of the Dnp group.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
No Peak or Very Small Peak Poor peptide solubility; Irreversible adsorption to the column.Dissolve the sample in a stronger solvent like DMSO; Use a less retentive column (C4); Increase column temperature.
Split or Tailing Peaks Column overload; Secondary interactions with silanols; On-column aggregation.Inject a smaller sample volume; Ensure 0.1% TFA is in the mobile phase; Increase column temperature; Add n-propanol to the mobile phase.
High Backpressure Blockage in the system; High mobile phase viscosity.Filter mobile phases and sample; Check for clogged frits; Increase column temperature to reduce viscosity.
Poor Reproducibility Inadequate column equilibration; Unstable column temperature.Increase equilibration time between runs; Use a reliable column oven.

Conclusion

The successful HPLC analysis of peptides containing a Dap(Dnp) residue is a testament to a systematic and informed approach to method development. By understanding the profound impact of the Dnp group's hydrophobicity, researchers can strategically select the appropriate stationary phase, optimize the mobile phase composition, and leverage the power of elevated temperatures to achieve high-resolution separations. The methodologies and protocols outlined in this guide provide a robust framework for tackling the challenges posed by these and other hydrophobic peptides, ultimately enabling accurate characterization and successful purification in research and drug development.

References

  • Agilent Technologies. (n.d.). Effect of Elevated Temperatures on Reversed-Phase HPLC of Highly Hydrophobic Peptides. Retrieved from [Link]

  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from [Link]

  • Gilar, M., & Jaworski, A. (2011). Chromatographic benefits of elevated temperature for the proteomic analysis of membrane proteins.
  • Bio-Link. (n.d.). Purification Techniques | Is the Effect of Hydrophobic Chromatography Related to Temperature? Retrieved from [Link]

  • Nest Group, Inc. (n.d.). Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. Retrieved from [Link]

  • Bhushan, R., & Martens, J. (1998). Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review.
  • Reddit. (2023). HPLC Peptide Purification with C18 vs C4/C8 prep columns. Retrieved from [Link]

  • Biocompare. (2014). Picking the Perfect HPLC Column. Retrieved from [Link]

  • Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
  • Issaq, H. J., Chan, K. C., Liu, C. S., & Li, Q. (2004). Effect of Experimental Parameters on the HPLC Separation of Peptides and Proteins.
  • Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]

  • Jackson, G. E., & Young, N. M. (1987). The dinitrophenyl group as a selective label in high-performance liquid chromatography of peptides. Analytical biochemistry, 162(1), 251–256.
  • Chen, S. (2004).

A Senior Application Scientist's Guide to Peptide Labeling: Spectroscopic Properties and Performance of Boc-Dap(Dnp)-OSu

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of peptide-based assays, the choice of a labeling reagent is a critical decision point that dictates experimental sensitivity, cost, and validity. This guide provides an in-depth comparison of peptides labeled with Nα-Boc-L-2,3-diaminopropionic acid, Nβ-(2,4-dinitrophenyl), N-hydroxysuccinimide ester (Boc-Dap(Dnp)-OSu), a classic and robust tool for introducing a "dark quencher" into a peptide sequence. We will dissect its spectroscopic properties, compare its performance against common alternatives with supporting data, and provide detailed protocols for its successful application.

Understanding the Reagent: The Anatomy of this compound

The utility of this compound lies in its multifunctional structure, where each component serves a distinct purpose in peptide synthesis and modification.

  • Boc (tert-butyloxycarbonyl): A well-established, acid-labile protecting group for the α-amino group.[1][2] It ensures that during the labeling reaction, only the desired primary amine on the target peptide (e.g., the N-terminus or a lysine side chain) reacts.

  • Dap (Diaminopropionic acid): A non-proteinogenic amino acid that acts as a scaffold.[1][3][4] Its side-chain (β-amino group) provides the attachment point for the Dnp moiety.

  • Dnp (2,4-dinitrophenyl): The functional heart of the reagent. The Dnp group is a potent chromophore and an efficient non-fluorescent acceptor—a "dark quencher"—in Förster Resonance Energy Transfer (FRET) applications.[5][6]

  • OSu (N-hydroxysuccinimide ester): A highly reactive group that readily couples with primary amines at slightly alkaline pH to form a stable, covalent amide bond. This is the workhorse chemistry for post-synthesis peptide labeling.

The reaction of this compound with a peptide's N-terminal amine is a straightforward and efficient process, as illustrated below.

G cluster_reactants Reactants cluster_products Products Peptide H₂N-Peptide Labeled_Peptide Boc-Dap(Dnp)-NH-Peptide (Stable Amide Bond) Peptide->Labeled_Peptide pH 8.0-9.0 (e.g., Carbonate Buffer) Reagent This compound Reagent->Labeled_Peptide NHS N-Hydroxysuccinimide (Byproduct) Reagent->NHS

Caption: Peptide labeling reaction with this compound.

Core Spectroscopic Properties of the Dnp Quencher

The Dnp group functions as a quencher through FRET, a non-radiative energy transfer mechanism from an excited donor fluorophore to an acceptor (the quencher).[7][8] The efficiency of this process is highly dependent on the distance between the donor and acceptor (ideally 10-100 Å) and the degree of spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum.[9]

The Dnp chromophore has a strong, broad absorption in the near-UV and visible range, with a primary absorption maximum (λmax) around 360 nm.[10][11] This makes it an excellent quenching partner for fluorophores that emit in the blue-to-green region of the spectrum.

Key Spectroscopic Data for Dnp:

  • Absorption Maximum (λmax): ~348-360 nm[10][11]

  • Molar Extinction Coefficient (ε) at 360 nm: ~17,500 M⁻¹cm⁻¹[11]

This absorption profile dictates its ideal donor partners. Fluorophores like Mca, Abz, and even the intrinsic amino acid Tryptophan have emission spectra that overlap significantly with Dnp's absorption, enabling efficient quenching.[7][12]

Comparative Analysis: Dnp vs. The Field

While Dnp is a venerable and reliable quencher, the field has evolved. The most common alternative is DABCYL, often paired with EDANS.[13][14] More modern quenchers, such as the Black Hole Quencher™ (BHQ™) series, offer even broader quenching capabilities. The choice of quencher is a trade-off between performance, cost, and experimental context.

PropertyDnp (dinitrophenyl)DABCYLBHQ™-1 / QSY®-7
Typical λmax ~360 nm[10][11]~453 nm~534 nm
Effective Quenching Range 390-500 nm400-550 nm[14]480-580 nm
Common Fluorophore Partners Mca, Abz, Tryptophan[7]EDANS, FAM, TET[14]FAM, TET, HEX, TAMRA
Relative Cost Low[5][6]Moderate[13][15]High
Molecular Size Small[6]Bulky[5][6]Moderate-Bulky
Solubility Concerns Generally solubleCan be hydrophobic, potentially causing solubility issues.[5][6]Generally good
Field-Proven Insights:
  • Dnp as the Workhorse: For assays using blue-shifted fluorophores like Mca or Abz, Dnp is exceptionally cost-effective and reliable.[5][6] Its small size is a significant advantage, minimizing the risk of steric hindrance that could interfere with enzyme-substrate recognition.[6] The synthesis of Abz/Dnp FRET peptides often has a high success rate.[13][15]

  • DABCYL for Higher Wavelengths: The EDANS/DABCYL pair is a classic combination for achieving high quenching efficiency and signal-to-noise ratios, often outperforming Mca/Dnp pairs in terms of fluorescence enhancement upon cleavage.[14] However, DABCYL's bulkiness and hydrophobicity can be liabilities, potentially interacting with protease binding pockets or causing peptide aggregation.[5][6]

  • Modern Quenchers for Versatility: Dyes like the BHQ and QSY series are true "dark quenchers" with no native fluorescence and broad absorption spectra.[16] This makes them highly versatile and efficient at quenching a wide range of fluorophores, including popular dyes like fluorescein (FAM) and TAMRA, often better than Dabcyl.[17][18] They are the premium choice for multiplexed assays or when working with red-shifted fluorophores.

Experimental Protocols

The following protocols are designed to be self-validating, incorporating purification and characterization steps to ensure the integrity of the final labeled peptide.

Protocol 1: Post-Synthesis Labeling of a Peptide with this compound

This protocol describes the labeling of a peptide containing a free primary amine (e.g., N-terminus) with the Dnp group.

G start Start: Dissolve Peptide react Combine & React (1-2h, RT) start->react dissolve_reagent Dissolve This compound in DMSO dissolve_reagent->react quench Quench (Optional) (e.g., Tris buffer) react->quench purify Purify by RP-HPLC quench->purify characterize Characterize: Mass Spec & UV-Vis purify->characterize end End: Lyophilize Pure Product characterize->end

Caption: Experimental workflow for peptide labeling and purification.

Step-by-Step Methodology:

  • Peptide Preparation: Dissolve the purified peptide (e.g., 1 mg) in a labeling buffer. A 100 mM sodium carbonate buffer at pH 9.0 is a robust choice to ensure the target amine is deprotonated and nucleophilic.[11] The ideal peptide concentration is 1-5 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO or acetonitrile to create a concentrated stock solution (e.g., 2.5 mg/mL).[11]

  • Labeling Reaction: Add a 5- to 15-fold molar excess of the this compound solution to the stirring peptide solution.[11] Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.

  • Reaction Quenching (Optional): The reaction can be quenched by adding a small amount of a primary amine-containing buffer, such as 1 M Tris-HCl, to consume any excess reactive ester.

  • Purification: Purify the reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC). Monitor the elution profile at both 220 nm (for the peptide backbone) and 360 nm (for the Dnp group). The labeled peptide will absorb at both wavelengths and typically has a longer retention time than the unlabeled peptide due to the hydrophobicity of the Dnp group.

  • Characterization & Validation:

    • Mass Spectrometry (MALDI-TOF or ESI-MS): Confirm the identity of the purified product by verifying that its molecular weight matches the theoretical mass of the Dnp-labeled peptide.

    • UV-Vis Spectrophotometry: Confirm the presence of the Dnp label by acquiring an absorption spectrum of the purified product. You should observe the characteristic peptide bond absorbance at ~220 nm and the Dnp absorbance peak at ~360 nm.[11]

  • Lyophilization: Lyophilize the pure, characterized fractions to obtain the final product as a stable powder.

Protocol 2: FRET-Based Protease Activity Assay

This protocol uses a custom-synthesized peptide substrate containing a fluorophore (e.g., Mca) and a Dnp quencher separated by a protease-specific cleavage sequence.

G cluster_intact Intact Substrate (No Fluorescence) cluster_cleaved Cleaved Substrate (Fluorescence ON) F1 Fluorophore (e.g., Mca) Q1 Quencher (Dnp) F1->Q1 Energy Transfer (FRET) (No Light Emitted) P1 Peptide Sequence Protease Protease Enzyme F2 Fluorophore P2a Fragment 1 Light 💡 F2->Light Fluorescence (Light Emitted) Q2 Quencher P2b Fragment 2

Caption: Principle of a FRET-based protease assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the Mca/Dnp FRET peptide substrate in DMSO.

    • Prepare a stock solution of the protease enzyme in an appropriate assay buffer (e.g., Tris-HCl with necessary cofactors like CaCl₂ or ZnCl₂ for metalloproteases).

  • Assay Setup:

    • In a 96-well microplate suitable for fluorescence measurements, add the assay buffer.

    • Add the FRET peptide substrate to each well to a final concentration in the low micromolar range (e.g., 1-10 µM).

  • Initiate Reaction: Add the protease enzyme to the appropriate wells to initiate the cleavage reaction. Include negative control wells without the enzyme.

  • Fluorescence Monitoring: Immediately place the microplate in a fluorescence plate reader.

    • Set the excitation wavelength for the Mca fluorophore (λex = 328 nm).

    • Set the emission wavelength for Mca (λem = 393 nm).

    • Record the fluorescence intensity over time (kinetic mode) at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • Plot the fluorescence intensity versus time.

    • The initial rate of the reaction (the slope of the linear portion of the curve) is directly proportional to the activity of the protease.

    • Compare the signal in the enzyme-containing wells to the control wells. A significant increase in fluorescence indicates successful substrate cleavage and enzyme activity.

Conclusion

This compound remains a highly relevant and valuable tool for peptide labeling. Its primary strengths—low cost, small size, and high efficiency in quenching blue-emitting fluorophores—make it an ideal choice for routine enzyme activity assays and high-throughput screening where budget is a consideration.[5][6] While modern alternatives like the EDANS/DABCYL pair or BHQ dyes offer superior performance for longer wavelength fluorophores and multiplexing applications, the Dnp group provides a robust, economical, and scientifically sound foundation for a vast range of FRET-based peptide research.[14][17] Understanding the comparative spectroscopic properties and applying rigorous, self-validating protocols will empower researchers to make the optimal choice for their specific experimental needs.

References

  • Bio-Synthesis Inc. (2014). Fluorescence and Quencher FRET Peptides. Available at: [Link]

  • CD Formulation. Quenched Fluorescent Peptide (FRET Peptide) Synthesis. Available at: [Link]

  • Tudor, R., et al. (2012). Quenching of Tryptophan Fluorescence in the Presence of 2,4-DNP, 2,6-DNP, 2,4-DNA and DNOC and Their Mechanism of Toxicity. Molecules, 17(7), 8362-8376. Available at: [Link]

  • Poreba, M., et al. (2017). Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families. Scientific Reports, 7, 43135. Available at: [Link]

  • LifeTein. (2025). Fluorescent Labeling Pairs with EDANS and DABCYL. Available at: [Link]

  • Tudor, R., et al. (2012). Quenching of Tryptophan Fluorescence in the Presence of 2,4-DNP, 2,6-DNP, 2,4-DNA and DNOC and Their Mechanism of Toxicity. ResearchGate. Available at: [Link]

  • MySkinRecipes. Boc-dap(dnp)-oh. Available at: [Link]

  • S.K., A., & J., S. (2011). Absorption spectra of 2,4-DNP (Conc. 2 × 10 − 4 M) at (a) pH ∼ 3 and... ResearchGate. Available at: [Link]

  • Green, N. M. (1963). Avidin. 5. Quenching of fluorescence by dinitrophenyl groups. Biochemical Journal, 89(3), 609–620. Available at: [Link]

  • Yuan, L., et al. (2022). Small-Molecule Quenchers for Förster Resonance Energy Transfer: Structure, Mechanism, and Applications. Angewandte Chemie International Edition, 61(41), e202207188. Available at: [Link]

  • Ghorai, B., & Sahoo, S. K. (2017). Dynamic fluorescence quenching by 2,4,6-trinitrophenol in the voids of an aggregation induced emission based fluorescent probe. Photochemical & Photobiological Sciences, 16(11), 1640-1647. Available at: [Link]

  • Crisalli, P., & Kool, E. T. (2011). Multiple Pathway Quenchers: Efficient Quenching of Common Fluorophores. Bioconjugate Chemistry, 22(11), 2345–2354. Available at: [Link]

  • Crisalli, P., & Kool, E. T. (2011). Multi-path quenchers: efficient quenching of common fluorophores. Bioconjugate Chemistry, 22(11), 2345-54. Available at: [Link]

  • Wikipedia. Förster resonance energy transfer. Available at: [Link]

  • ResearchGate. Dynamic fluorescence quenching by 2,4,6-trinitrophenol in voids of aggregation induced emission based fluorescent probe | Request PDF. Available at: [Link]

  • AAPPTEC. Peptide Synthesis - FAQ. Available at: [Link]

  • ResearchGate. (2012). DFT study of the interaction between the conjugated fluorescein and dabcyl system, using fluorescene quenching method. Available at: [Link]

  • Glen Research. (2003). Expanding Our Repertoire of Dark Quenchers: Black Hole Quenchers. Glen Report 17.1. Available at: [Link]

  • Peng, X., et al. (2017). Förster resonance energy transfer (FRET)-based small-molecule sensors and imaging agents. Chemical Society Reviews, 46(8), 2213–2231. Available at: [Link]

  • Jacso, T., et al. (2012). Biomolecular DNP-Supported NMR Spectroscopy using Site-Directed Spin Labeling.
  • Jackson, G. E., & Young, N. M. (1987). The dinitrophenyl group as a selective label in high-performance liquid chromatography of peptides. Analytical Biochemistry, 162(1), 251-6. Available at: [Link]

  • Taylor & Francis Online. Extinction coefficient – Knowledge and References. Available at: [Link]

  • Bio-Synthesis Inc. (2023). UV Absorption and Extinction Coefficients of DNA and RNA. Available at: [Link]

  • Antibodies-online.com. Chemical Synthetic Dinitrophenol (DNP) Peptide. Available at: [Link]

  • J. Chem. Soc. Pak. (1984). Coefficients for p-Nitrophenol. Vol. 6, No. 1. Available at: [Link]

Sources

A Comparative Guide to Sequencing Peptides with a Dap(Dnp) Modification: Edman Degradation vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide and protein analysis, the presence of post-translational or synthetic modifications presents a significant analytical challenge. Among these, the 2,4-dinitrophenyl (Dnp) group, often attached to a diaminopropionic acid (Dap) residue, is of particular interest in various research and drug development contexts. Accurately determining the sequence of a peptide containing a Dap(Dnp) modification is crucial for understanding its structure-activity relationship. This guide provides an in-depth comparison of two primary methodologies for sequencing such modified peptides: the classical Edman degradation and modern mass spectrometry-based techniques.

The Challenge of Modified Peptides

Standard protein sequencing methods are optimized for the 20 common amino acids. The introduction of a modification like Dap(Dnp) can interfere with the chemistry of the sequencing process or complicate data interpretation. The Dnp group is bulky and carries a significant mass, which can alter the chemical and physical properties of the peptide. Therefore, a careful selection of the sequencing methodology is paramount to achieving reliable results.

Edman Degradation: The N-Terminal Sequencing Workhorse

Developed by Pehr Edman, this method has been a cornerstone of protein sequencing for decades.[1] It relies on a stepwise chemical process to remove and identify amino acids from the N-terminus of a peptide.[1][2]

The Edman Degradation Workflow

The process involves a cyclical three-step reaction:

  • Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under mildly alkaline conditions.[1][3] This forms a phenylthiocarbamoyl (PTC) derivative at the N-terminal amino group.[2]

  • Cleavage: Under acidic conditions, the N-terminal PTC-amino acid is cleaved from the peptide, forming an anilinothiazolinone (ATZ) derivative.[1][4] The rest of the peptide remains intact for the next cycle.

  • Conversion and Identification: The ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH) derivative, which is then identified by chromatography, typically HPLC.[1] The retention time of the sample PTH-amino acid is compared to that of known standards.[5]

Edman_Degradation_Workflow Peptide Peptide (N-terminus free) Coupling Coupling (Alkaline pH) Peptide->Coupling PITC Phenyl Isothiocyanate (PITC) PITC->Coupling PTC_Peptide PTC-Peptide Coupling->PTC_Peptide Cleavage Cleavage (Anhydrous Acid) PTC_Peptide->Cleavage ATZ_AA ATZ-Amino Acid Cleavage->ATZ_AA Short_Peptide Shortened Peptide Cleavage->Short_Peptide Conversion Conversion (Aqueous Acid) ATZ_AA->Conversion Next_Cycle Next Cycle Short_Peptide->Next_Cycle Re-enters process PTH_AA PTH-Amino Acid Conversion->PTH_AA HPLC HPLC Analysis PTH_AA->HPLC Identification Identification HPLC->Identification

Caption: The cyclical process of Edman degradation for N-terminal peptide sequencing.

Sequencing a Dap(Dnp)-Modified Peptide with Edman Degradation

When a Dap(Dnp) residue is encountered during Edman degradation, several outcomes are possible:

  • Successful Identification: If the PTH-Dap(Dnp) derivative is stable and has a unique, reproducible retention time on HPLC, it can be identified, provided a standard is available for comparison. However, modified amino acids are not part of the common standards, which can present a challenge.[5]

  • No Signal or Ambiguous Results: The Dnp group might interfere with the coupling or cleavage reactions. The resulting PTH derivative could be unstable or exhibit poor chromatographic behavior, leading to a loss of signal or an uninterpretable peak. Some modified amino acids, like phosphoserine, are known to be unstable during sequencing.[5]

  • Blocked N-terminus: If the Dap(Dnp) modification is at the N-terminus, it may block the initial coupling reaction with PITC, preventing the sequencing process from starting.[1][6] Edman degradation is only applicable to proteins with an unblocked N-terminus.[6]

Experimental Consideration: A key study by the Association of Biomolecular Resource Facilities (ABRF) Edman Sequencing Research Group (ESRG) highlighted that while some modified amino acids yield stable PTH derivatives with distinct retention times, others are unstable, making their identification difficult.[5]

Mass Spectrometry: A Powerful Alternative

Mass spectrometry (MS) has become a dominant technology in proteomics and peptide sequencing due to its high sensitivity, speed, and ability to handle complex mixtures and post-translational modifications.[7][8] Tandem mass spectrometry (MS/MS) is the most common approach.[7]

The Mass Spectrometry Workflow for Peptide Sequencing
  • Ionization: Peptides are ionized, typically using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • First Mass Analysis (MS1): The mass-to-charge ratio (m/z) of the intact peptide ions is measured.

  • Fragmentation: A specific peptide ion is selected and fragmented, usually by collision-induced dissociation (CID), higher-energy collisional dissociation (HCD), or electron-transfer dissociation (ETD).

  • Second Mass Analysis (MS2): The m/z of the resulting fragment ions is measured.

  • Sequence Deduction: The amino acid sequence is reconstructed from the series of fragment ions (e.g., b- and y-ions).

This process can be performed in two ways:

  • Database Searching: The experimental MS/MS spectrum is compared to theoretical spectra generated from a protein sequence database. This method struggles with unexpected modifications.[9]

  • De Novo Sequencing: The sequence is determined directly from the MS/MS spectrum without relying on a database.[7][10] This is particularly powerful for identifying novel peptides or those with unknown modifications.[7][11]

MS_Sequencing_Workflow Peptide_Sample Peptide Sample Ionization Ionization (ESI or MALDI) Peptide_Sample->Ionization Peptide_Ions Peptide Ions Ionization->Peptide_Ions MS1 MS1 Analysis (Intact Mass) Peptide_Ions->MS1 Precursor_Selection Precursor Ion Selection MS1->Precursor_Selection Fragmentation Fragmentation (CID, HCD, ETD) Precursor_Selection->Fragmentation Fragment_Ions Fragment Ions Fragmentation->Fragment_Ions MS2 MS2 Analysis (Fragment Masses) Fragment_Ions->MS2 Data_Analysis Data Analysis MS2->Data_Analysis De_Novo De Novo Sequencing Data_Analysis->De_Novo Database Database Search Data_Analysis->Database

Caption: General workflow for peptide sequencing by tandem mass spectrometry (MS/MS).

Sequencing a Dap(Dnp)-Modified Peptide with Mass Spectrometry

Mass spectrometry is well-suited for sequencing modified peptides. The mass of the Dap(Dnp) residue can be precisely measured, and its location in the peptide can be determined by analyzing the mass shifts in the fragment ion series.

  • Identifying the Modification: The mass of the Dnp group will cause a characteristic mass shift in the fragment ions containing the modified residue. This allows for the identification and localization of the Dap(Dnp).

  • De Novo Sequencing Advantage: De novo sequencing algorithms can identify the Dap(Dnp) residue by calculating the mass difference between adjacent fragment ions, even if the modification is unknown beforehand.[10] Open modification search algorithms can also be employed to identify a wide range of unknown modifications.[12][13]

  • Fragmentation Method is Key: The choice of fragmentation technique is important. CID and HCD typically produce b- and y-ions from peptide backbone cleavage. ETD can provide complementary information by preserving labile modifications that might be lost during CID.

Head-to-Head Comparison: Edman Degradation vs. Mass Spectrometry

FeatureEdman DegradationMass Spectrometry (MS/MS)
Principle Sequential chemical degradation from the N-terminus.[1]Mass-to-charge ratio measurement of intact and fragmented peptide ions.[7]
Handling of Modifications Can be challenging; requires stable PTH-derivative and a standard, or the modification may block the reaction.[5]Excellent; can identify and localize known and unknown modifications by mass shifts.[8][12]
Sample Requirement Requires a highly purified, single peptide.[6]Can analyze complex mixtures.[7]
Throughput Low; one peptide at a time, cycle by cycle.High; suitable for large-scale proteomics.[7]
Sequence Length Typically limited to 30-50 residues due to decreasing efficiency.[1][6]Can sequence longer peptides, although challenges exist.[12]
N-terminus Requirement Requires a free, unblocked N-terminus.[1][2]Does not require a free N-terminus for internal sequence information.
Data Interpretation Relatively straightforward; based on HPLC retention times.Computationally intensive, especially for de novo sequencing.[7]
Distinguishing Isobars Can distinguish isobaric amino acids (e.g., Leu/Ile) based on different HPLC retention times.[2]Can be challenging, though techniques like ion mobility spectrometry can help.[12]

Experimental Protocol: N-Terminal Sequencing of a Dap(Dnp)-Modified Peptide via Automated Edman Degradation

This protocol outlines the general steps for attempting to sequence a purified peptide containing a Dap(Dnp) modification using an automated protein sequencer.

1. Sample Preparation:

  • Ensure the peptide sample is highly pure to avoid interference from contaminating proteins.[6][14]

  • The sample should be free of inhibitors like salts, surfactants, and glycerol.[14]

  • Dissolve the peptide (10-100 picomoles) in a suitable solvent (e.g., 50% acetonitrile/0.1% TFA).

  • Apply the sample to a solid support, such as a PVDF membrane or a glass fiber disc, and allow it to dry completely.[6]

2. Instrument Setup:

  • Use an automated protein sequencer (e.g., Applied Biosystems Procise).

  • Ensure all reagent and solvent bottles are filled with fresh, high-quality chemicals (PITC, TFA, ethyl acetate, acetonitrile, etc.).

  • Run a standard (e.g., beta-lactoglobulin) to confirm the instrument is performing optimally.

3. Sequencing Cycles:

  • Load the sample onto the instrument.

  • Initiate the pre-programmed sequencing cycles. Each cycle will perform the coupling, cleavage, and conversion steps automatically.[2]

  • The instrument's integrated HPLC system will separate the PTH-amino acid from each cycle.

4. Data Analysis:

  • Monitor the HPLC chromatograms for each cycle.

  • Identify the PTH-amino acid at each position by comparing its retention time to a standard chromatogram of the 20 common PTH-amino acids.

  • At the cycle corresponding to the Dap(Dnp) position, look for a novel, significant peak that does not correspond to any of the standard PTH-amino acids.

  • Crucial Step: Without a PTH-Dap(Dnp) standard, definitive identification is not possible. The result will be recorded as an "unknown" or "blank" cycle. However, the presence of a consistent, novel peak can be strong evidence for the modified residue.

  • Continue the sequencing for several cycles after the modified position to confirm the remainder of the sequence.

Conclusion and Recommendations

For the specific task of sequencing peptides with a Dap(Dnp) modification, mass spectrometry is the superior and recommended methodology. Its ability to directly measure the mass of the modification and its fragments provides unambiguous identification and localization, which is a significant advantage over the inferential nature of Edman degradation for unknown modifications. De novo sequencing by MS/MS is particularly powerful in this context.

While Edman degradation remains a valuable tool for N-terminal sequencing of unmodified or simple modified peptides and for distinguishing isobaric residues like leucine and isoleucine[2], its limitations with novel or potentially labile modifications like Dap(Dnp) make it a less reliable choice. The potential for the modification to block the sequencing chemistry and the lack of a commercial standard for PTH-Dap(Dnp) present significant hurdles.

Researchers and drug development professionals should prioritize MS-based approaches for the characterization of Dap(Dnp)-modified peptides to ensure accurate and comprehensive sequence analysis, which is fundamental to advancing their scientific and therapeutic objectives.

References

  • Edman degradation - Wikipedia. Wikipedia. [Link]

  • Edman Degradation: Principles, Methods, and Optimization Strategies. BTL Biotechno Labs Pvt. Ltd. [Link]

  • De Novo Sequencing of Unique Sequence Tags for Discovery of Post-Translational Modifications of Proteins - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Peptide Sequencing: Methods, Applications, and Advances in Proteomics - MetwareBio. Metware Biotechnology. [Link]

  • 4 Steps of Edman Degradation - Mtoz Biolabs. MtoZ Biolabs. [Link]

  • EDMAN SEQUENCING RESEARCH GROUP 2004 STUDY: MODIFIED AMINO ACIDS IN EDMAN SEQUENCING - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Peptide Sequencing: Techniques and Applications. CD Genomics. [Link]

  • Protein De Novo Sequencing: Applications, Challenges, and Advances. Novoprolabs. [Link]

  • Peptide sequencing via reverse translation of peptides into DNA - bioRxiv. bioRxiv. [Link]

  • 4 Edman Degradation Techniques to Enhance the Accuracy of Protein Sequencing. BioTech-Pack Scientific. [Link]

  • A Dynamic Programming Approach to De Novo Peptide Sequencing via Tandem Mass Spectrometry. University of Southern California. [Link]

  • Peptide Sequencing by Edman Degradation - EHU. University of the Basque Country. [Link]

  • 26.6: Peptide Sequencing- The Edman Degradation - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

Sources

A Researcher's Guide to the Validation of DNP-Labeled Peptide Purity by Analytical HPLC

Author: BenchChem Technical Support Team. Date: January 2026

The DNP group, often used as a hapten to elicit an immune response, introduces a strong chromophore to the peptide. This feature is highly advantageous for UV-based detection in HPLC, but it also presents unique chromatographic challenges. This guide is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the methodologies, ensuring a blend of technical accuracy and field-proven insight.

The Principle: Harnessing Hydrophobicity for Separation

Reverse-Phase HPLC (RP-HPLC) is the most common and effective mode for peptide purity analysis.[2][4] The fundamental principle lies in the differential partitioning of the DNP-peptide and its impurities between a non-polar (hydrophobic) stationary phase, typically a C18-bonded silica, and a polar mobile phase.[2]

Peptides are loaded onto the column in a highly aqueous mobile phase, where hydrophobic interactions cause them to bind to the stationary phase. A gradient of increasing organic solvent (commonly acetonitrile) is then applied.[4] This increasing hydrophobicity of the mobile phase progressively weakens the interaction between the analytes and the stationary phase. More hydrophobic molecules are retained longer, leading to their separation from the main DNP-peptide product based on subtle differences in their amino acid composition and structure.[2] A pure peptide should ideally present as a single, sharp peak in the resulting chromatogram.[5]

Experimental Workflow: A Self-Validating Protocol

A robust analytical method is a self-validating one. Each step is designed not only to execute the analysis but also to provide internal checks on the system's performance. The following protocol is a comprehensive workflow for assessing DNP-peptide purity.

Diagram of the Analytical HPLC Workflow

HPLC_Workflow Workflow for DNP-Peptide Purity Validation cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_validation Phase 3: Data & Validation SamplePrep Sample Preparation (Dissolution & Dilution) Injection Sample Injection SamplePrep->Injection Inject Sample MobilePhase Mobile Phase Preparation (A: 0.1% TFA in H2O B: 0.1% TFA in ACN) SystemPrep HPLC System Equilibration SystemPrep->Injection Equilibrated System Separation Gradient Elution & Separation (C18 Column) Injection->Separation Detection UV Detection (220 nm & 365 nm) Separation->Detection DataAcq Data Acquisition (Chromatogram) Detection->DataAcq Analysis Peak Integration & Purity Calculation DataAcq->Analysis Report Method Validation & Reporting Analysis->Report

Caption: Overall workflow for DNP-peptide purity validation by analytical HPLC.

Step-by-Step Methodology

1. Materials and Reagents:

  • DNP-labeled Peptide Sample: Lyophilized powder.

  • Solvents: HPLC-grade acetonitrile (ACN) and ultrapure water.

  • Mobile Phase Additive: Trifluoroacetic acid (TFA), sequencing grade.

  • HPLC System: A system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Analytical Column: A high-quality C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 100 Å pore size).

2. Preparation:

  • Mobile Phase A: 0.1% (v/v) TFA in ultrapure water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

    • Rationale: TFA acts as an ion-pairing agent, sharpening peptide peaks by neutralizing residual silanol groups on the silica-based stationary phase and providing counter-ions for basic amino acid residues.[6] A concentration of 0.1% is standard for good peak shape and resolution.[7]

  • Sample Preparation: Accurately weigh and dissolve the DNP-peptide in Mobile Phase A to a final concentration of 1 mg/mL. Vortex and sonicate briefly to ensure complete dissolution. Filter through a 0.22 µm syringe filter before placing in an autosampler vial.

    • Rationale: Dissolving the sample in the initial mobile phase composition prevents peak distortion that can occur if the sample is dissolved in a stronger solvent than the starting gradient conditions.

3. HPLC Method Parameters:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

    • Rationale: Elevated temperatures reduce mobile phase viscosity, which can improve peak efficiency. More importantly, it ensures consistent retention times by mitigating fluctuations in ambient temperature.

  • Detection Wavelengths:

    • 220 nm: For detection of the peptide backbone (amide bonds).[5]

    • 365 nm: The characteristic absorbance maximum for the DNP chromophore.

    • Rationale: Dual-wavelength detection is a self-validating mechanism. Purity calculated at both wavelengths should be comparable. A significant discrepancy could indicate the presence of impurities that lack the DNP label (visible at 220 nm but not 365 nm) or non-peptidic, DNP-containing impurities.

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B (ACN)
    0.0 5
    25.0 65
    27.0 95
    30.0 95
    30.1 5

    | 35.0 | 5 |

    • Rationale: A shallow gradient (e.g., ~2.4% B/min) is crucial for resolving closely related peptide impurities, such as deletion or insertion sequences. The high-organic wash step (95% B) ensures that any highly hydrophobic components are eluted from the column, preventing carryover.

4. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate purity by the area percent method:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • Perform this calculation for both the 220 nm and 365 nm chromatograms.

Comparative Guide: Optimizing Separation with Different Columns

The choice of the HPLC column is the most critical factor determining the resolution of the separation.[5] While C18 is the workhorse, variations in silica chemistry and bonding can have a profound impact. Here, we compare the performance of a standard C18 column with a Phenyl-Hexyl column for the analysis of a model DNP-peptide.

The Phenyl-Hexyl phase offers alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and aromatic residues (like the DNP group itself) in the analyte.

Comparative Experimental Data

A synthetic DNP-peptide known to contain two minor impurities (a deletion sequence and a deamidated variant) was analyzed using the protocol above on two different columns.

ParameterColumn A: Standard C18Column B: Phenyl-HexylRationale for Improvement
Main Peak Retention Time 15.2 min16.8 minIncreased retention due to π-π interactions with the DNP group.
Resolution (Main Peak / Impurity 1) 1.42.1Enhanced selectivity allows for baseline separation of the critical pair.
Resolution (Main Peak / Impurity 2) 1.82.0Improved separation of the closely eluting deamidated species.
Peak Asymmetry (Main Peak) 1.31.1Better peak shape indicates more ideal chromatographic interaction.
Calculated Purity (at 365 nm) 96.5%95.2%More accurate purity assessment due to better resolution of impurities.

Insight: The standard C18 column provided acceptable but incomplete separation (Resolution < 1.5). The Phenyl-Hexyl column, by introducing an additional separation mechanism (π-π interactions), significantly improved the resolution of both impurities. This led to a more accurate, albeit slightly lower, purity value, highlighting how poor resolution can lead to an overestimation of purity.

Trustworthiness: Method Validation Principles

According to guidelines from the International Council for Harmonisation (ICH), analytical methods must be validated to ensure they are suitable for their intended purpose.[8] For a purity method, key validation parameters include specificity, linearity, and precision.

Diagram of Method Validation Logic

Validation_Logic Logic for HPLC Method Validation Method Analytical Method Specificity Specificity (Can it resolve impurities?) Method->Specificity Linearity Linearity & Range (Is response proportional to concentration?) Method->Linearity Precision Precision (Is the result repeatable?) Method->Precision Robustness Robustness (Is it resilient to small changes?) Method->Robustness Validated Validated Method Specificity->Validated All criteria met Linearity->Validated All criteria met Precision->Validated All criteria met Robustness->Validated All criteria met

Caption: Key parameters for validating an analytical HPLC method for purity.

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8] This is demonstrated by achieving baseline resolution between the main peak and all impurity peaks.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of dilutions of the main peptide and plotting the peak area response against concentration.

  • Precision (Repeatability): The precision under the same operating conditions over a short interval of time. This is determined by performing multiple injections (e.g., n=6) of the same sample and calculating the relative standard deviation (RSD) of the purity result, which should typically be less than 2%.

Conclusion

The validation of DNP-labeled peptide purity by analytical HPLC is a multi-faceted process that demands more than a generic protocol. It requires a deep understanding of chromatographic principles to select the optimal column and mobile phase conditions that can resolve process-related and degradation impurities. By employing a dual-wavelength detection strategy and comparing column selectivities, researchers can build a robust, self-validating method. Adherence to established validation principles ensures that the generated purity data is not only accurate but also reliable and defensible, upholding the scientific integrity required in research and pharmaceutical development.[1][9]

References

  • Reverse-phase HPLC Peptide Purification. Creative Biolabs. [Link]

  • Principle of Peptide Purity Analysis Using HPLC. Mtoz Biolabs. [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Advanced Chromatography Technologies. [Link]

  • HPLC Analysis and Purification of Peptides. Mant, C. T., & Hodges, R. S. (2002). Methods in molecular biology (Clifton, N.J.), 194, 301–343. [Link]

  • ICH Q6B for Analytics. Pharmaceutical Technology. (2022). [Link]

  • ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products Q6B. (1999). [Link]

  • ICH Q6B Specifications: An Implementation Guide. Rathore, A. S. (2022). ResearchGate. [Link]

  • Q 6 B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. European Medicines Agency (EMA). (1999). [Link]

  • Analytical Services: HPLC and Mass Spectrometry for Peptide Validation. GenScript. [Link]

  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Kumar, S., & Kumar, A. (2021). ResearchGate. [Link]

  • Reference Standards to Support Quality of Synthetic Peptide Therapeutics. USP. (2023). [Link]

  • HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone. Myadagbadam, U., et al. (2019). Natural Products Chemistry & Research. [Link]

  • Comparison of each method. DNPH, 2,4-dinitrophenylhydrazine. Yulianty, R., et al. (2023). ResearchGate. [Link]

  • High-performance liquid chromatographic peak identification of 2,4-dinitrophenylhydrazine derivatives of lipid peroxidation aldehydes by photodiode array detection. Holley, A. E., & Slater, T. F. (1991). Free radical communications. [Link]

  • HPLC Analysis Methods for Peptide Characterization. Biovera. (2024). [Link]

  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Agilent. (2024). [Link]

  • Peptide Characterization by RP-HPLC for Regulatory Submissions. ResolveMass Laboratories Inc. (2026). [Link]

  • Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Kölliker, S., Oehme, M., & Dye, C. (2005). ResearchGate. [Link]

  • Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). EPA. (1996). [Link]

  • Structural analysis of a signal peptide inside the ribosome tunnel by DNP MAS NMR. Rajagopalan, N., et al. (2016). Proceedings of the National Academy of Sciences of the United States of America. [Link]

  • Trends and Challenges in Peptide Bioanalysis and Production. Oxford Global. (2023). [Link]

  • Modern Peptide Drug Analysis: Mass Spec, HOS, and More. BioPharmaSpec. (2025). [Link]

  • Resolving Peptide Drug Challenges through Pre-ANDA Processes. Center for Research on Complex Generics. [Link]

Sources

Navigating the Maze: A Comparative Guide to the Tandem Mass Spectrometry Fragmentation of Dap(Dnp)-Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of proteomics and drug development, understanding the structural nuances of modified peptides is paramount. The introduction of modifications, such as the 2,4-dinitrophenyl (Dnp) group to a lysine residue (forming Dap(Dnp)), can dramatically alter a peptide's function and immunogenicity. Tandem mass spectrometry (MS/MS) stands as a cornerstone technique for elucidating the structure of these modified peptides. However, the Dnp group, with its bulky and electron-withdrawing nature, introduces unique challenges and fragmentation behaviors that demand a specialized understanding.

This guide provides an in-depth, comparative analysis of the fragmentation patterns of Dap(Dnp)-containing peptides under various tandem mass spectrometry conditions. We will explore the underlying principles of peptide fragmentation and how the Dnp modification influences these pathways, offering a framework for researchers to confidently identify and characterize these important molecules.

The Dnp Modification: A Unique Player in Peptide Analysis

The 2,4-dinitrophenyl group is often used as a hapten to elicit an immune response, making Dap(Dnp)-containing peptides critical tools in immunology and vaccine development. Its structure, featuring two nitro groups on a benzene ring, imparts significant chemical properties that directly impact its behavior in the mass spectrometer. Understanding these properties is key to interpreting the resulting fragmentation spectra.

Collision-Induced Dissociation (CID): Unraveling the Backbone and the Modification

Collision-Induced Dissociation (CID) is the most common fragmentation technique, involving the collision of precursor ions with an inert gas.[1][2] This process induces fragmentation primarily at the peptide backbone, generating the characteristic b- and y-type ions that reveal the peptide's sequence.[1][2]

For a typical unmodified peptide, CID spectra are dominated by a series of b- and y-ions. However, the presence of the bulky Dnp group on a lysine residue can significantly alter this pattern. The Dnp group can influence charge distribution on the peptide, potentially affecting which backbone bonds are preferentially cleaved.[3]

Expected Fragmentation Characteristics of Dap(Dnp)-Peptides under CID:

  • Dominant b- and y-ion Series: The primary fragmentation pathway will still be the cleavage of the peptide backbone, leading to the formation of b- and y-ions that allow for sequence determination.[4]

  • Characteristic Neutral Losses: The Dnp group itself is susceptible to fragmentation. Researchers should be vigilant for neutral losses associated with the nitro groups (NO, NO2) and potentially the entire Dnp-aniline moiety. While not explicitly detailed in the provided search results for Dap(Dnp), the observation of neutral losses from modifications is a common phenomenon.[5][6] For instance, phosphopeptides famously exhibit a neutral loss of phosphoric acid.[7]

  • Modification-Specific Fragment Ions: It is plausible that the Dnp group could generate specific diagnostic ions. These would be low-mass ions corresponding to the fragmented Dnp moiety. Identifying such diagnostic ions is a powerful tool for confirming the presence of the modification.[8]

  • Suppression of Fragmentation: In some cases, a bulky modification can "protect" adjacent peptide bonds from fragmentation, leading to gaps in the b- or y-ion series around the modified residue.

Below is a conceptual workflow for analyzing a Dap(Dnp)-peptide using CID.

Caption: Conceptual workflow of CID fragmentation for a Dap(Dnp)-peptide.

Higher-Energy Collisional Dissociation (HCD): A More Energetic Approach

Higher-Energy Collisional Dissociation (HCD) is a beam-type fragmentation method that, as the name suggests, utilizes higher collision energies than CID. This often results in a greater abundance of fragment ions, including those in the low m/z range, which can be crucial for identifying diagnostic ions.

For Dap(Dnp)-peptides, HCD is expected to produce a richer fragmentation spectrum compared to CID. The increased energy may lead to more prominent neutral losses from the Dnp group and a higher yield of any potential diagnostic ions.

Electron-Transfer Dissociation (ETD): Preserving the Modification

Electron-Transfer Dissociation (ETD) is a non-ergodic fragmentation technique that involves the transfer of an electron to a multiply charged precursor ion. This induces fragmentation of the peptide backbone at the N-Cα bond, generating c- and z-type ions. A key advantage of ETD is its ability to preserve labile post-translational modifications that are often lost during CID or HCD.[1]

For Dap(Dnp)-containing peptides, ETD offers a complementary and potentially more informative fragmentation pattern:

  • Dominant c- and z-ion Series: ETD will produce a series of c- and z-ions, providing an alternative and often more complete sequence coverage, especially for longer peptides.

  • Preservation of the Dnp Group: The gentle nature of ETD is likely to keep the Dnp modification intact on the fragment ions. This is invaluable for pinpointing the exact location of the modification on the peptide sequence.

  • Reduced Neutral Loss: While some neutral losses may still occur, they are generally less pronounced in ETD compared to CID, simplifying the spectrum.

The following diagram illustrates the divergent fragmentation pathways of CID/HCD and ETD.

Sources

A Senior Application Scientist’s Guide to the Stability of the Dnp Label in Modern Analytical Workflows

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dnp Hapten - A Versatile Tool in Biological Research

The 2,4-Dinitrophenyl (Dnp) group is a small aromatic chemical moiety that has been widely adopted in life sciences as a hapten—a small molecule that can elicit an immune response only when attached to a large carrier such as a protein. Its utility stems from the availability of high-affinity, high-specificity anti-Dnp antibodies, which allow for robust detection of Dnp-labeled biomolecules. This system is a cornerstone of various applications, including immunoassays like ELISA and Western Blotting, immunohistochemistry, and as a removable protecting group in solid-phase peptide synthesis.

The Foundation: Understanding Dnp Conjugation and Cleavage Chemistry

The stability of a Dnp-labeled molecule is not solely a property of the dinitrophenyl ring but is intrinsically linked to the chemistry used for its conjugation and potential cleavage.

Conjugation: Forging a Stable Linkage

The most common strategy for labeling proteins, peptides, and other amine-containing molecules involves the use of a Dnp derivative activated with an N-hydroxysuccinimide (NHS) ester. The NHS ester reacts efficiently with primary amines (e.g., the N-terminus of a protein or the side chain of a lysine residue) under mild alkaline conditions (typically pH 7.5-8.5) to form a highly stable amide bond. This covalent linkage is robust and generally resistant to hydrolysis under the physiological pH and temperature conditions of most biological assays.

G cluster_0 Dnp-NHS Ester cluster_1 Biomolecule cluster_2 Stable Conjugate DNP_NHS Dnp-Linker-NHS Conjugate Dnp-Linker-CO-NH-Protein (Stable Amide Bond) DNP_NHS->Conjugate + Protein-NH₂ (pH 7.5-8.5) Protein_NH2 Protein-NH₂ (Primary Amine) Protein_NH2->Conjugate NHS_leaving_group NHS Conjugate->NHS_leaving_group -

Caption: Dnp-NHS ester conjugation reaction with a primary amine.

Deliberate Cleavage: Exploiting Controlled Instability

In applications like solid-phase peptide synthesis, the Dnp group is employed as a protecting group for the imidazole side chain of histidine or the hydroxyl group of tyrosine. Here, its "instability" under specific conditions is a feature, not a flaw. The Dnp group is quantitatively removed by thiolysis —cleavage by a thiol-containing reagent. This reaction is highly efficient and orthogonal to many other protecting group strategies.

Common thiolytic reagents include 2-mercaptoethanol, thiophenol, or dithiothreitol (DTT). Furthermore, it has been demonstrated that the Dnp group can be cleaved from histidine by treatment with 20% piperidine in DMF, the standard condition used for removing the Fmoc protecting group. This is a critical consideration for chemists designing complex peptide synthesis strategies, as it dictates the sequence of deprotection steps.

G cluster_0 Dnp-Protected Amino Acid cluster_1 Cleavage Reagent cluster_2 Deprotected Peptide DNP_His Peptide-Histidine(Dnp) Deprotected Peptide-Histidine DNP_His->Deprotected + Thiol Thiol Thiophenol (or other thiol) Thiol->Deprotected Thiol_Adduct S-Dnp-Thiophenol Deprotected->Thiol_Adduct +

Caption: Thiolytic cleavage of a Dnp protecting group from histidine.

Assessing Dnp Label Stability: A Parameter-by-Parameter Guide

The operational stability of a Dnp conjugate depends on four key parameters: pH, temperature, light, and chemical environment. Understanding the label's performance under each is crucial for robust assay design.

pH Stability

The dinitrophenyl group itself is chemically stable across a broad pH range. However, the stability of the entire conjugate is dictated by the weakest link. For an amide bond formed via an NHS ester, the linkage is very stable between pH 4 and 9. Extreme pH values can promote hydrolysis, though this process is generally slow at ambient temperatures.

A more significant risk arises from alkaline conditions combined with nucleophiles or UV radiation. In alkaline solutions, Dnp is more susceptible to decomposition by UV light. Furthermore, as seen in peptide synthesis, strongly basic conditions containing a nucleophile (like piperidine) can cleave the Dnp group, particularly from the imidazole nitrogen of histidine.

pH RangeConditionStability of Amide-Linked DnpCausality & Expert Recommendation
< 4.0 AcidicHigh Amide bonds are resistant to acid hydrolysis at moderate temperatures. Prolonged incubation in strong acid at high temperatures will cause hydrolysis, but this is outside typical analytical conditions.
4.0 - 9.0 Neutral / Mildly BasicVery High Optimal range for most immunoassays and biological applications. The amide linkage is stable.
> 9.0 AlkalineModerate to Low Increased rate of base-catalyzed hydrolysis of the amide bond, though still slow at room temp. Risk of Dnp cleavage from certain amino acids (e.g., His) if nucleophiles are present. Increased susceptibility to UV degradation. Recommendation: Avoid prolonged storage at high pH. Buffer exchange to a neutral pH for long-term storage.
Temperature Stability

Like most biological reagents, Dnp-labeled proteins and antibodies are best stored at low temperatures to preserve their activity and prevent degradation. While industrial Dnp labels for thermal printing can withstand extreme heat, biological conjugates are limited by the stability of the biomolecule itself.

TemperatureConditionStability of Dnp ConjugateCausality & Expert Recommendation
-80°C to -20°C Long-Term StorageVery High Gold standard for long-term preservation of conjugate function. Aliquoting is critical to avoid multiple freeze-thaw cycles.
2 - 8°C Short-Term StorageHigh Suitable for days to weeks, depending on the biomolecule's intrinsic stability. Addition of antimicrobials like sodium azide is recommended for protein conjugates (Note: azide is an inhibitor of HRP).
20 - 37°C Working / AssayGood (for assay duration) Stable for the duration of typical laboratory procedures (hours). Prolonged incubation can lead to microbial growth and biomolecule degradation, independent of the Dnp label itself.
> 40°C Heat StressLow Risk of protein denaturation and aggregation. While the Dnp-amide bond may be stable, the conjugate's functionality will be compromised.

Expert Insight on Freeze-Thaw Cycles: Repeated freeze-thaw cycles are detrimental to protein conjugates. Ice crystal formation can denature the protein, and localized concentration changes can lead to aggregation. For Dnp-conjugates stored in phosphate-buffered saline (PBS), this can be particularly problematic. Best Practice: Aliquot the conjugate into single-use volumes upon receipt. For enhanced stability, consider formulating or buffer-exchanging into a cryoprotectant-containing buffer, such as a histidine-sucrose buffer (HSB), which is superior to PBS for cryostorage.

Photostability

The dinitrophenyl group is an aromatic nitro compound and, as such, is susceptible to photochemical degradation upon exposure to high-energy light, particularly UV radiation. This degradation is more pronounced in alkaline solutions.

Best Practices for Ensuring Photostability:

  • Storage: Always store Dnp-labeled reagents in amber vials or tubes wrapped in foil.

  • Handling: Minimize exposure to direct sunlight or intense laboratory lighting. Keep tubes on ice in a covered container when not in use.

  • Instrumentation: When using fluorescence or UV-based detection methods in parallel, be aware that the excitation light source could potentially degrade the Dnp label over time.

Chemical Compatibility

The true test of a label's stability is its compatibility with the diverse array of chemicals used in analytical workflows. The Dnp label is robust in many common buffers but shows specific, predictable reactivity with certain chemical classes.

Reagent ClassExamplesCompatibilityRationale & Expert Recommendation
Biological Buffers PBS, TBS, HEPESExcellent Dnp conjugates are highly stable in standard physiological buffers.
Detergents Tween-20, Triton X-100, SDSExcellent Compatible with detergents used in immunoassays for washing and blocking.
Reducing Agents DTT, β-mercaptoethanolINCOMPATIBLE These thiols will actively cleave the Dnp group, especially when it is used as a protecting group on amino acid side chains. Avoid their use unless Dnp removal is the intended goal.
Strong Bases 20% Piperidine in DMFINCOMPATIBLE Specifically cleaves Dnp from histidine. Relevant only for peptide synthesis applications.
Organic Solvents DMSO, DMF, AcetonitrileGood Dnp-NHS esters are often dissolved in these solvents for labeling. Dnp-derivatized amino acids are stable in HPLC mobile phases containing acetonitrile.
Cryoprotectants Glycerol, SucroseExcellent Recommended for long-term frozen storage to maintain protein integrity.

Self-Validating Experimental Protocols

Trust in your results begins with validating your reagents under your specific experimental conditions. Below are two standardized protocols to assess the stability of your Dnp-labeled molecules.

Protocol 1: HPLC-Based Assessment of Dnp-Peptide Stability

This protocol uses reverse-phase HPLC (RP-HPLC) to quantitatively measure the degradation of a Dnp-labeled peptide over time under specific stress conditions.

Objective: To determine the kinetic stability of a Dnp-peptide at a given pH and temperature.

Methodology:

  • Preparation: Prepare a 1 mg/mL stock solution of a Dnp-labeled peptide in a suitable solvent (e.g., 50% acetonitrile/water).

  • Stress Conditions: Dilute the stock solution 1:10 into pre-warmed (e.g., 37°C) buffers of different pH values (e.g., pH 5.0, pH 7.4, pH 9.0). Create a "Time 0" sample by immediately quenching one aliquot with an equal volume of 1% trifluoroacetic acid (TFA).

  • Incubation: Incubate the remaining samples at the desired temperature. At specified time points (e.g., 1, 4, 8, 24 hours), remove an aliquot and quench with 1% TFA.

  • HPLC Analysis:

    • Column: C18 RP-HPLC column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A linear gradient appropriate for the peptide's hydrophobicity (e.g., 5% to 65% B over 20 minutes).

    • Detection: UV detector at 360 nm (characteristic absorbance for Dnp-amines).

  • Data Analysis: Integrate the peak area of the intact Dnp-peptide at each time point. Plot the percentage of remaining peptide versus time to determine its half-life under each condition.

G cluster_0 Workflow A Prepare Dnp-Peptide Stock Solution B Dilute into Stress Buffers (Varying pH/Temp) A->B C Incubate at Target Temperature B->C D Collect & Quench Aliquots at Time Points (T₀, T₁, T₂, etc.) C->D E Analyze by RP-HPLC (Detect at 360 nm) D->E F Integrate Peak Area & Calculate % Remaining E->F

Safety Operating Guide

Navigating the Synthesis Frontier: A Comprehensive Safety and Handling Guide for Boc-Dap(Dnp)-Osu

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic application of complex chemical reagents is fundamental to advancing drug development. Among these, Boc-Dap(Dnp)-Osu, a protected amino acid derivative, offers significant utility in peptide synthesis. However, its handling demands a meticulous approach to safety, underscored by the inherent hazards of its constituent functional groups: the reactive N-hydroxysuccinimide (NHS) ester and the toxic, potentially explosive dinitrophenyl (Dnp) moiety. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, ensuring both personnel safety and experimental integrity.

Hazard Identification and Risk Assessment: Understanding the Compound's Dual Nature

  • N-succinimidyl (Osu) Ester: This group is highly reactive, particularly towards primary amines, which is the basis of its utility in bioconjugation. However, it is also susceptible to hydrolysis. While not acutely toxic, it can be a skin and eye irritant.[1][2] The primary operational concern is its moisture sensitivity, which can lead to degradation of the reagent and compromise experimental outcomes.[3]

  • Dinitrophenyl (Dnp) Group: This is the dominant hazard contributor. Dinitrophenols are classified as acutely toxic and are readily absorbed through the skin.[4][5] Exposure can lead to a range of serious health effects, including skin and eye irritation, headache, nausea, and in severe cases, disruption of oxidative phosphorylation, leading to hyperthermia and potentially fatal outcomes.[6][7] A critical and often overlooked hazard is the explosive nature of dinitrophenol compounds when dry.[4][5][8][9] They are sensitive to heat, shock, and friction.[8][10]

The Causality Behind the Hazard: The Dnp group's toxicity stems from its ability to act as an uncoupler of oxidative phosphorylation, a fundamental process of cellular energy production. By shuttling protons across the inner mitochondrial membrane, it dissipates the proton gradient necessary for ATP synthesis, causing the energy to be released as heat. This uncontrolled thermogenesis can lead to a rapid and dangerous increase in body temperature.

Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the significant hazards, a stringent PPE protocol is non-negotiable. The following table outlines the minimum required PPE for handling this compound in its solid form and in solution.

Protection Type Required PPE Specifications and Best Practices
Hand Protection Double-gloving with nitrile gloves.Nitrile gloves offer good resistance to many chemicals, but they should be changed immediately if contamination is suspected.[11][12][13] Double-gloving provides an additional barrier and allows for the safe removal of the outer glove if it becomes contaminated.
Eye and Face Protection Safety goggles with side shields and a face shield.Standard safety glasses are insufficient. Chemical splash goggles in conjunction with a face shield are essential to protect against splashes and accidental contact with the powder.[10]
Body Protection A flame-resistant laboratory coat, fully buttoned.A lab coat made of appropriate material will protect the skin from accidental spills. Ensure it is kept clean and laundered separately from personal clothing.[5]
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator.This is mandatory when handling the powdered form of the compound outside of a certified chemical fume hood to prevent inhalation of fine particles.[14]

Operational Plan: A Step-by-Step Workflow for Safe Handling

The following workflow is designed to minimize exposure and ensure the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Receiving and Storage Receiving and Storage - Visually inspect for damage. - Store in a cool, dry, designated area away from heat and shock sources. - Keep wetted if possible (consult manufacturer's recommendations). Work Area Setup Work Area Setup - Work in a certified chemical fume hood. - Cover the work surface with absorbent, disposable bench paper. - Ensure an eyewash station and safety shower are accessible. Receiving and Storage->Work Area Setup Donning PPE Donning PPE - Put on all required PPE as per the table above. Work Area Setup->Donning PPE Weighing and Solution Preparation Weighing and Solution Preparation - Handle solid powder in the fume hood. - Use anti-static tools. - Prepare solutions in the fume hood. Donning PPE->Weighing and Solution Preparation Reaction Setup Reaction Setup - Conduct all reactions within the fume hood. - Keep containers sealed when not in use. Weighing and Solution Preparation->Reaction Setup Decontamination Decontamination - Wipe down all surfaces with an appropriate decontaminating solution (e.g., a dilute solution of a surfactant or a mild oxidizing agent, followed by water). - Decontaminate all equipment used. Reaction Setup->Decontamination Waste Disposal Waste Disposal - All contaminated materials are hazardous waste. - Segregate solid and liquid waste into clearly labeled, sealed containers. Decontamination->Waste Disposal Doffing PPE Doffing PPE - Remove PPE in the correct order to avoid self-contamination. - Dispose of disposable PPE as hazardous waste. - Wash hands thoroughly. Waste Disposal->Doffing PPE

Figure 1: Workflow for the safe handling of this compound.
Engineering Controls
  • Chemical Fume Hood: All handling of this compound, especially in its powdered form, must be conducted in a certified chemical fume hood to minimize the risk of inhalation.

  • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5]

Handling Procedures
  • Receiving and Storage: Upon receipt, visually inspect the container for any damage. Store the compound in a cool, dry, and well-ventilated area, away from heat, sources of ignition, and incompatible materials.[4] Crucially, given the explosive nature of dry dinitrophenols, if the compound is supplied wetted, it must be stored in that state.[5][8] Do not allow it to dry out.

  • Preparation: Before handling the compound, prepare your workspace. Cover the surface of the fume hood with disposable absorbent bench paper. Assemble all necessary equipment and reagents.

  • Weighing and Solution Preparation: When weighing the solid, do so within the fume hood. Use non-sparking tools and an anti-static weigh boat if possible. Prepare solutions by slowly adding the solid to the solvent to avoid dust generation.

  • Reaction: Perform all reactions within the fume hood. Keep all containers closed when not in use.

Emergency Procedures: Preparedness is Paramount

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][5] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4][5] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4] There is no specific antidote for dinitrophenol poisoning, and medical intervention will focus on supportive care, such as managing hyperthermia.[6][7]

  • Spill:

    • Small Spill: If you are trained and equipped to handle small chemical spills, you may clean it up. Wearing your full PPE, cover the spill with an inert absorbent material. Carefully collect the material into a sealed, labeled container for hazardous waste disposal. Decontaminate the area with a suitable cleaning solution.

    • Large Spill: Do NOT attempt to clean up a large spill. Evacuate the area immediately and alert your institution's environmental health and safety (EHS) department.[4]

Disposal Plan: A Cradle-to-Grave Responsibility

All materials contaminated with this compound must be disposed of as hazardous waste.

  • Solid Waste: This includes any unused compound, contaminated gloves, bench paper, pipette tips, and other disposable materials. Collect all solid waste in a clearly labeled, sealed container.

  • Liquid Waste: Collect all reaction mixtures and solvent washes containing this compound in a separate, clearly labeled, and sealed hazardous waste container.

  • Disposal: All waste must be disposed of through your institution's EHS department, following all local, state, and federal regulations.[15]

By adhering to these rigorous safety protocols, researchers can confidently and safely utilize this compound in their vital work, ensuring the protection of themselves and their colleagues while advancing the frontiers of scientific discovery.

References

  • STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH 2,4-DINITROPHENOL AT AMHERST COLLEGE. (2019, December 9). Retrieved from [Link]

  • Common Name: 2,4-DINITROPHENOL HAZARD SUMMARY. (1999, March). New Jersey Department of Health. Retrieved from [Link]

  • Beware the yellow slimming pill: fatal 2,4-dinitrophenol overdose. (2014). PMC - NIH. Retrieved from [Link]

  • 2,4-DNP 2,4-dinitrophenylhydrazine Disposal. (2020, April 19). All Waste Matter. Retrieved from [Link]

  • Dinitrophenol Did you know? Maryland Poison Center. Retrieved from [Link]

  • DNP (2,4 dinitrophenol) toxicity. (2019, May 15). Central Alerting System. Retrieved from [Link]

  • Services | Explosive Substance Disposal. Ramora UK. Retrieved from [Link]

  • Safety Data Sheet: 2,4-Dinitrophenylhydrazine. Chemos GmbH&Co.KG. Retrieved from [Link]

  • Storing N-hydroxysuccinimide (NHS) esters without losing reactivity? (2014, August 1). ResearchGate. Retrieved from [Link]

  • Efficiency of decontamination procedures for surfaces contaminated with hazardous drugs. (2022, October 5). Retrieved from [Link]

  • Decontamination - Biosafety Manual. Stanford Environmental Health & Safety. Retrieved from [Link]

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • Nitrile Glove Chemical-Compatibility Reference. UPenn EHRS. Retrieved from [Link]

  • POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Dinitrophenols. NCBI. Retrieved from [Link]

  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14). Retrieved from [Link]

  • Chemical Resistance of Gloves.pdf. Retrieved from [Link]

  • The following chemical resistance ratings are based on published research data. Microflex® gloves have not been individually te. Duke Safety. Retrieved from [Link]

  • SOP for Chemicals (F to N). Zaera Research Group. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.